molecular formula C8H7ClN2 B146343 2-(Chloromethyl)benzimidazole CAS No. 4857-04-9

2-(Chloromethyl)benzimidazole

Numéro de catalogue: B146343
Numéro CAS: 4857-04-9
Poids moléculaire: 166.61 g/mol
Clé InChI: SPMLMLQATWNZEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Chloromethyl)benzimidazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloromethylbenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMLMLQATWNZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197554
Record name 2-Chloromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-04-9
Record name 2-(Chloromethyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloromethylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloromethylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Chloromethyl)benzimidazole synthesis from o-phenylenediamine and chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(chloromethyl)benzimidazole from o-phenylenediamine and chloroacetic acid. This key intermediate is pivotal in the development of a wide array of pharmaceutical agents, attributed to the versatile reactivity of the chloromethyl group and the biological significance of the benzimidazole scaffold.[1][2] This document provides a comprehensive overview of the synthesis, including the underlying reaction mechanism, detailed experimental protocols, and a comparative summary of quantitative data from various methodologies.

Reaction Mechanism: The Phillips Condensation

The synthesis of this compound from o-phenylenediamine and chloroacetic acid proceeds via the Phillips condensation reaction.[3] This acid-catalyzed condensation is a cornerstone for the formation of benzimidazoles from o-phenylenediamines and carboxylic acids.[3][4][5]

The mechanism can be elucidated in the following key steps:

  • N-Acylation: Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of chloroacetic acid. This step is facilitated by the acidic medium, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

  • Ring Closure: The second amino group of the N-acylated intermediate then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization results in the formation of a five-membered imidazole ring fused to the benzene ring.

  • Dehydration: The resulting intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic benzimidazole ring system.

Phillips_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Acylated N-Acylated Intermediate OPD->Acylated + Chloroacetic Acid (H+ catalyst) CAA Chloroacetic Acid Cyclized Cyclized Intermediate Acylated->Cyclized Intramolecular Ring Closure Product This compound Cyclized->Product - H2O (Dehydration)

Caption: Phillips condensation mechanism for this compound synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved by refluxing o-phenylenediamine and chloroacetic acid in the presence of a mineral acid, followed by neutralization to precipitate the product. Several variations of this procedure have been reported, differing in reaction times, temperatures, and work-up procedures.

General Experimental Workflow

The overall experimental workflow for the synthesis of this compound can be summarized as follows:

experimental_workflow Reactants o-Phenylenediamine + Chloroacetic Acid + Acid Catalyst (e.g., HCl) Reaction Reflux Reaction Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Neutralization Neutralization with Base (e.g., NH4OH, Ammonia) Cooling->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Optional) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol synthesized from multiple literature sources:[6][7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.2 to 1:1.5.[1]

  • Acidic Medium: Add a 4N to 5N solution of hydrochloric acid to the flask, serving as both a catalyst and a solvent.[6][8][9]

  • Reflux: Heat the reaction mixture to reflux (typically 100-120°C) and maintain this temperature for a period ranging from 1.5 to 24 hours.[1][6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.[8][9] The product may begin to crystallize at this stage. The mixture can be further cooled in an ice bath to maximize precipitation.[1]

  • Neutralization: Slowly add a base, such as dilute ammonium hydroxide or ammonia solution, with constant stirring until the pH of the solution is neutral or slightly alkaline (pH 7-9).[1][6][7][8] This step is crucial for the precipitation of the final product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.[7][8]

  • Drying: Dry the isolated product in a desiccator or a vacuum oven.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water, or a mixture of benzene and hexane.[7][10]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and outcomes.

Reactant Ratio (o-PD:CAA)AcidReflux Time (h)Yield (%)Melting Point (°C)Reference
1:1.54N HCl2440149-151[7]
1:1.34N HCl1.567.9Not Reported[6]
1:0.885N HCl879.2152-154[8]
1:24N HCl4Not ReportedNot Reported[9]
1:1.2-1.54mol/L HCl3-6Not ReportedNot Reported[1]
Not SpecifiedNot SpecifiedNot Specified60153-155[10]

Note: o-PD refers to o-phenylenediamine and CAA refers to chloroacetic acid.

Conclusion

The synthesis of this compound from o-phenylenediamine and chloroacetic acid via the Phillips condensation is a well-established and robust method. While variations in reaction conditions exist, the core principles of acid catalysis, reflux, and subsequent neutralization remain consistent. The choice of specific parameters, such as reaction time and reactant ratios, can be optimized to achieve desired yields and purity levels. This technical guide provides a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate for further chemical exploration and the creation of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Chloromethyl)benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloromethyl group attached to the benzimidazole core, makes it a versatile intermediate for synthesizing a wide array of derivatives with diverse biological activities.[1][2] Benzimidazole-based compounds are known for their broad therapeutic applications, including as anthelmintic, antifungal, anticancer, and antihypertensive agents.[1][3][4] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and reactivity of this compound.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These properties are fundamental for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂[5][6][7]
Molecular Weight 166.61 g/mol [5][6][7][8]
Melting Point 146-148 °C (decomposes)[9][10]
152–154 °C[11]
147 °C[5]
Boiling Point 274.83 °C (estimated)[10]
LogP (o/w) 2.2[6][12]
pKa 11.18 ± 0.10 (Predicted)[10]
Solubility Insoluble in water; Soluble in ethanol and acetone.[10][13]
Appearance Beige to dark yellow powder.[9][10]

Experimental Protocols

Synthesis of this compound via Phillips Condensation

The most common method for synthesizing this compound is the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid.[11][12]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N or 5N Hydrochloric acid (HCl)

  • Ammonia solution (for neutralization)

  • Petroleum ether and Acetone (for purification)

Procedure:

  • A mixture of o-phenylenediamine and chloroacetic acid is prepared in a solution of 4N or 5N HCl.[8][11]

  • The reaction mixture is heated under reflux for a period of 1.5 to 8 hours.[8][11]

  • After reflux, the mixture is cooled to room temperature, allowing the product to begin crystallizing.[8][11]

  • The solution is carefully neutralized with a dilute ammonia solution to a neutral pH.[11] This step induces the precipitation of the crude product.

  • The resulting precipitate is collected by filtration and washed thoroughly with water to remove any remaining salts.[11]

  • For purification, the crude solid can be recrystallized or purified by column chromatography on silica gel, typically using a solvent system such as petroleum ether and acetone (e.g., a 3:1 ratio).[11]

Characterization: The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][11] Thin-Layer Chromatography (TLC) is used to monitor the reaction progress and assess the purity of the final product.[1][12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis Reactant1 o-Phenylenediamine Step1 Condensation in 4N HCl Reactant1->Step1 Reactant2 Chloroacetic Acid Reactant2->Step1 Step2 Reflux (1.5-8h) Step1->Step2 Step3 Cooling & Neutralization (Ammonia) Step2->Step3 Step4 Filtration & Washing Step3->Step4 Purification Column Chromatography Step4->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Derivatization

The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is harnessed to synthesize a vast library of benzimidazole derivatives.[1]

Common nucleophiles used in reactions with this compound include:

  • Amines (Aromatic and Aliphatic): To form 2-(aminomethyl)benzimidazole derivatives.[12]

  • Alcohols/Phenols: To create ether linkages.[1]

  • Thiols: To form thioether derivatives.[1]

These substitution reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and often in the presence of a weak base such as potassium carbonate (K₂CO₃) to scavenge the HCl byproduct.[1][12]

Derivatization_Workflow cluster_nucleophiles Nucleophiles (R-Nu) cluster_products Derivative Classes Start This compound Reaction Nucleophilic Substitution (Solvent: DMF, Base: K₂CO₃) Start->Reaction Amine Amines (R-NH₂) Amine->Reaction Alcohol Alcohols (R-OH) Alcohol->Reaction Thiol Thiols (R-SH) Thiol->Reaction Product_Amine 2-(Aminomethyl) derivatives Reaction->Product_Amine Product_Ether 2-(Alkoxymethyl) derivatives Reaction->Product_Ether Product_Thioether 2-(Alkylthiomethyl) derivatives Reaction->Product_Thioether

Caption: Derivatization of this compound via nucleophilic substitution.

Biological Activity and Mechanism of Action of Derivatives

While this compound is primarily an intermediate, its derivatives are pharmacologically significant. A prominent mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule formation.[4]

These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization with α-tubulin into functional microtubules. This disruption inhibits essential cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells and parasites.[4]

Tubulin_Inhibition_Pathway cluster_assembly Normal Microtubule Assembly cluster_inhibition Inhibition by Benzimidazole Derivative cluster_consequences Cellular Consequences AlphaTubulin α-Tubulin Dimer αβ-Tubulin Dimer AlphaTubulin->Dimer BetaTubulin β-Tubulin BetaTubulin->Dimer BlockedBeta β-Tubulin (Bound) BetaTubulin->BlockedBeta Microtubule Microtubule Polymer Dimer->Microtubule Polymerization Benzimidazole Benzimidazole Derivative Benzimidazole->BlockedBeta NoPolymerization Polymerization Inhibited BlockedBeta->NoPolymerization Consequence1 Disruption of Mitotic Spindle NoPolymerization->Consequence1 Consequence2 Inhibition of Cell Division Consequence1->Consequence2 Consequence3 Apoptosis / Cell Death Consequence2->Consequence3

Caption: Mechanism of action for benzimidazole derivatives via tubulin polymerization inhibition.

References

Spectral Characterization of 2-(Chloromethyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of 2-(chloromethyl)benzimidazole, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for its structural elucidation and purity assessment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzimidazole ring, the N-H proton, and the protons of the chloromethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicitySolvent
NH12.50Singlet (s)DMSO-d₆[1]
C₄H & C₇H7.56-7.52Doublet of doublets (dd)DMSO-d₆[1]
C₅H & C₆H7.22-7.11Multiplet (m)DMSO-d₆[1]
CH₂4.91Singlet (s)DMSO-d₆[1][2]

Note: The chemical shifts for the aromatic protons C₄H, C₇H, C₅H, and C₆H can also be observed as a multiplet in the range of 7.25–7.29 ppm and 7.57–7.59 ppm in DMSO-d₆[2].

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ) in ppmSolvent
C₂150.09DMSO-d₆[1]
C₃ₐ141.59DMSO-d₆[1]
C₇ₐ138.00DMSO-d₆[1]
C₅ & C₆124.10DMSO-d₆[1]
C₄ & C₇116.52DMSO-d₆[1]
CH₂42.06DMSO-d₆[1]
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz[1]

  • Solvent: DMSO-d₆[1][2]

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz[1]

  • Solvent: DMSO-d₆[1]

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the appropriate solvent reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H bond and the aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Method
N-H Stretch3211KBr[1]

Other characteristic absorptions for benzimidazoles include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the benzimidazole ring system (in the 1400-1650 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

  • A hydraulic press and a pellet-forming die.

  • An agate mortar and pestle.

Sample Preparation:

  • Thoroughly dry spectroscopic grade KBr powder in an oven to remove any moisture.

  • Place a small amount of KBr (approximately 100-200 mg) in the agate mortar.

  • Add a small amount of this compound (approximately 1-2 mg) to the mortar. The sample-to-KBr ratio should be roughly 1:100.

  • Grind the mixture gently but thoroughly with the pestle until a fine, homogeneous powder is obtained. This step is critical to ensure a high-quality spectrum.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Acquire a background spectrum of the empty spectrometer sample compartment before running the sample.

Data Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Characterization_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_characterization Structural Characterization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr_prep Dissolve in DMSO-d6 purification->nmr_prep Take Sample ir_prep Prepare KBr Pellet purification->ir_prep Take Sample nmr_acq Acquire 1H and 13C NMR Spectra nmr_prep->nmr_acq nmr_proc Process and Analyze Data nmr_acq->nmr_proc structure_elucidation Elucidate and Confirm Structure nmr_proc->structure_elucidation ir_acq Acquire FTIR Spectrum ir_prep->ir_acq ir_proc Process and Analyze Data ir_acq->ir_proc ir_proc->structure_elucidation

Caption: Workflow for the spectral characterization of this compound.

References

The Multifaceted Biological Activities of 2-(Chloromethyl)benzimidazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among its numerous derivatives, 2-(chloromethyl)benzimidazole serves as a versatile synthon for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, focusing on their anticancer, antifungal, and antibacterial properties. Detailed experimental protocols for key biological assays, a comprehensive summary of quantitative activity data, and visualizations of synthetic pathways and mechanisms of action are presented to facilitate further research and drug development in this promising area.

Introduction

Benzimidazole and its derivatives have long been a focal point of pharmaceutical research due to their diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, offers a reactive site for facile chemical modification, enabling the synthesis of a wide array of derivatives with enhanced potency and target specificity.[4] This guide delves into the significant biological activities of these compounds, providing a technical resource for the scientific community.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the this compound core. A common and effective method involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as hydrochloric acid.[1][4][5]

Subsequent derivatization is typically achieved by nucleophilic substitution at the chloromethyl group. A variety of nucleophiles, including amines, thiols, and phenols, can be employed to generate a diverse library of 2-substituted benzimidazole derivatives.[4]

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization o-phenylenediamine o-phenylenediamine This compound This compound o-phenylenediamine->this compound Condensation with Chloroacetic Acid (HCl) Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->this compound 2-Substituted Benzimidazole Derivatives 2-Substituted Benzimidazole Derivatives This compound->2-Substituted Benzimidazole Derivatives Nucleophilic Substitution Nucleophiles Amines, Thiols, Phenols, etc. Nucleophiles->2-Substituted Benzimidazole Derivatives

Figure 1: General synthesis workflow for this compound and its derivatives.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A substantial body of research highlights the anticancer properties of these compounds.[6][7] One of the primary mechanisms of action is the inhibition of tubulin polymerization.[8][9][10][11] By binding to tubulin, these derivatives disrupt the formation of microtubules, which are essential for mitosis. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[7][12][13][14]

Anticancer_Mechanism Anticancer Mechanism of Action Benzimidazole_Derivative 2-Substituted Benzimidazole Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Formation Benzimidazole_Derivative->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Polymerizes into Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Formation->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 2: Signaling pathway for tubulin polymerization inhibition by benzimidazole derivatives.

Antifungal Activity

Several this compound derivatives exhibit potent antifungal activity against a range of pathogenic fungi.[15][16][17][18][19][20] A key mechanism underlying this activity is the inhibition of ergosterol biosynthesis.[21][22] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Antifungal_Mechanism Antifungal Mechanism of Action Benzimidazole_Derivative 2-Substituted Benzimidazole Derivative Erg11p Lanosterol 14-α-demethylase (Erg11p) Benzimidazole_Derivative->Erg11p Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Benzimidazole_Derivative->Ergosterol_Biosynthesis Blocks Erg11p->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Figure 3: Inhibition of ergosterol biosynthesis by benzimidazole derivatives.

Antibacterial Activity

The antibacterial potential of these compounds has also been documented against both Gram-positive and Gram-negative bacteria.[2][23] While the exact mechanisms are still under investigation for many derivatives, potential targets include essential bacterial enzymes and cell wall synthesis.

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer and antifungal activities. A summary of representative data is presented below.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µg/mL)Reference
3pHepG2Not Specified[1]
3fHCT-116Not Specified[1]
3mMCF-7Not Specified[1]
3nAll testedNot Specified[1]
VariousHEPG2, MCF7, HCT 116<10[6]
4f (2-aryl benzimidazole)Siha0.61 µM[5]
2aMDA-MB-231Not Specified

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
VMKP 8Candida albicans12.5-[1]
27, 28Candida albicans1.95-[1]
4mC. gloeosporioides-20.76[16][17]
4mA. solani-27.58[16][17]
4mF. solani-18.60[16][17]
7fB. cinerea-13.36[16][17]
5bCytospora sp.-30.97[16][17]
5bC. gloeosporioides-11.38[16][17]
5bB. cinerea-57.71[16][17]
5bF. solani-40.15[16][17]
BisbenzimidazolesVarious0.975 - 15.6-[19]

Table 3: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
2d, 2e, 3a, 3b, 3c, 4d, 4eB. cereus, S. aureus, P. aeruginosa6.2[1]
2d, 2e, 3a, 3b, 3c, 4d, 4eE. coli3.1[1]
3d, 3eGram-positive and Gram-negative strains3.1[1]
3aS. aureus, B. pumilus, P. aeruginosa6.25[3]

Experimental Protocols

Synthesis of this compound[1][5]
  • To a round-bottom flask, add o-phenylenediamine (1 molar equivalent) and 4N hydrochloric acid.

  • Add chloroacetic acid (1.2-1.5 molar equivalents) to the mixture.

  • Reflux the reaction mixture for 3-6 hours at 100-120 °C.

  • Allow the solution to stand overnight.

  • Dilute the solution with cold water (0-10 °C) and neutralize with dilute ammonia water to a pH of 8-9 with vigorous stirring.

  • Filter the formed crystals, wash with water, and dry to obtain 2-chloromethylbenzimidazole.

Broth Microdilution Assay for Antimicrobial Susceptibility[2][3][17][18][19]

Broth_Microdilution_Workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of test compounds in broth medium in a 96-well microtiter plate. C Inoculate each well with the standardized inoculum. A->C B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). B->C D Include growth control (no compound) and sterility control (no inoculum) wells. C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). D->E F Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth. E->F

Figure 4: Workflow for the broth microdilution assay.

MTT Assay for Anticancer Activity[7][20][26][27][28]
  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mycelium Growth Rate Assay for Antifungal Activity[29][30][31][32][33]
  • Prepare potato dextrose agar (PDA) medium amended with various concentrations of the test compounds.

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) in the dark.

  • Measure the diameter of the mycelial colony at regular intervals (e.g., every 24 hours) for several days.

  • Calculate the percentage of mycelial growth inhibition using the formula: I% = [(C-d) - (T-d)] / (C-d) * 100%, where C is the diameter of the control colony and T is the diameter of the treated colony, and d is the diameter of the initial mycelial plug.[24]

  • Determine the IC50 value, the concentration of the compound that inhibits mycelial growth by 50%.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new anticancer, antifungal, and antibacterial agents. The ease of synthesis and derivatization allows for the creation of large compound libraries for screening and optimization. The mechanisms of action, particularly the inhibition of tubulin polymerization and ergosterol biosynthesis, provide clear targets for rational drug design. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these potent molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to translate their promising in vitro activities into clinical realities.

References

The Versatile Precursor: A Technical Guide to 2-(Chloromethyl)benzimidazole in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)benzimidazole is a highly versatile and reactive precursor molecule that serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its intrinsic reactivity, stemming from the electrophilic chloromethyl group attached to the benzimidazole scaffold, allows for facile nucleophilic substitution reactions. This reactivity has been extensively exploited in medicinal chemistry to generate libraries of novel compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis of this compound, its application as a precursor, detailed experimental protocols, and a summary of the biological activities of its derivatives, with a focus on their mechanisms of action.

Introduction

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biological macromolecules.[2] The introduction of a chloromethyl group at the 2-position of the benzimidazole ring creates a key synthetic intermediate, this compound. This molecule's reactivity makes it an ideal starting material for the synthesis of a multitude of derivatives with significant therapeutic potential, including antifungal, antibacterial, antiviral, and anticancer agents.[3]

Synthesis of this compound

The primary and most common method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with chloroacetic acid. This reaction is typically carried out under acidic conditions with refluxing.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Ammonia solution

Procedure:

  • A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid for 1.5 to 24 hours.

  • After cooling, the reaction mixture is diluted with water.

  • The solution is then neutralized with a dilute ammonia solution, leading to the precipitation of the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

This compound as a Precursor for Heterocyclic Compounds

The reactivity of the chlorine atom in the chloromethyl group makes this compound an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups and heterocyclic moieties at the 2-position of the benzimidazole core. The general reaction scheme involves the nucleophilic substitution of the chloride ion.

General Workflow for the Synthesis of this compound Derivatives

G cluster_precursor Precursor Synthesis start1 o-Phenylenediamine precursor This compound start1->precursor Condensation start2 Chloroacetic Acid start2->precursor amines Amines (R-NH2) precursor->amines thiols Thiols (R-SH) phenols Phenols (R-OH) heterocycles N-Heterocycles product_amine 2-((Alkyl/Aryl)aminomethyl)benzimidazoles amines->product_amine product_thiol 2-((Alkyl/Aryl)thiomethyl)benzimidazoles thiols->product_thiol product_phenol 2-((Aryloxy)methyl)benzimidazoles phenols->product_phenol product_heterocycle 2-((Heterocyclyl)methyl)benzimidazoles heterocycles->product_heterocycle

Caption: General synthetic workflow from starting materials to diverse heterocyclic derivatives.

Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

Primary and secondary amines readily react with this compound to yield the corresponding 2-(aminomethyl)benzimidazole derivatives. These reactions are often carried out in a polar solvent in the presence of a base to neutralize the HCl formed during the reaction.

Experimental Protocol: General Synthesis of 2-((Arylamino)methyl)-1H-benzo[d]imidazole

Materials:

  • This compound

  • Substituted aromatic amine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Dimethylformamide (DMF) or Ethanol

Procedure:

  • This compound and the substituted aromatic amine are dissolved in DMF or ethanol.

  • Potassium carbonate is added to the mixture. A catalytic amount of potassium iodide can also be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of 2-(Thiomethyl)benzimidazole Derivatives

Thiols and thiophenols are excellent nucleophiles that react with this compound to form 2-(thiomethyl)benzimidazole derivatives. These compounds have shown significant biological activities.

Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)-1H-benzo[d]imidazole

Materials:

  • This compound

  • Substituted thiol or thiophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • The thiol or thiophenol is dissolved in an ethanolic solution of NaOH or KOH to generate the corresponding thiolate salt.

  • This compound, dissolved in ethanol, is added to the thiolate solution.

  • The reaction mixture is stirred at room temperature or refluxed for a few hours.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is filtered, washed, and recrystallized from a suitable solvent.

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a selection of heterocyclic compounds synthesized from this compound.

Derivative Type Substituent (R) Yield (%) Melting Point (°C) References
2-(Aminomethyl)benzimidazoles 4-Nitroaniline48196-198[4]
4-Aminophenol60-[4]
Sulphanilamide46118-120[4]
2-(Thiomethyl)benzimidazoles 4-Chlorothiophenol85178-180[5]
4-Methylthiophenol82165-167[5]
Miscellaneous Heterocycles Pyrimidine-2-thione75-[6]

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities.

Antifungal and Antibacterial Activity

Many derivatives exhibit potent activity against various fungal and bacterial strains. The mechanism often involves the inhibition of essential cellular processes in the microorganisms.

Compound ID Target Organism Activity (MIC/IC₅₀ in µg/mL) References
VMKP 8Candida albicans12.5 (MIC)[1]
Compound 26Candida albicans12.5 (MIC)[1]
Compound 27/28Candida albicans1.95 (MIC)[1]
Compound 5bColletotrichum gloeosporioides11.38 (IC₅₀)[2]
Compound 7fBotrytis cinerea13.36 (IC₅₀)[2]
Anticancer Activity and Signaling Pathways

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.

5.2.1. Inhibition of Tubulin Polymerization

Several benzimidazole derivatives exert their anticancer effects by binding to β-tubulin, thereby inhibiting its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]

Signaling Pathway: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

G cluster_tubulin Microtubule Dynamics cluster_benzimidazole Intervention cluster_outcome Cellular Outcome tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization arrest G2/M Phase Arrest tubulin->arrest Inhibition of Polymerization microtubule->tubulin Depolymerization benzimidazole Benzimidazole Derivative benzimidazole->tubulin Binds to β-tubulin apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

5.2.2. Induction of Apoptosis

Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

  • Intrinsic Pathway: Involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8]

  • Extrinsic Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas), leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[8]

Signaling Pathway: Induction of Apoptosis by Benzimidazole Derivatives

G cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway benzimidazole Benzimidazole Derivative death_receptor Death Receptors (Fas) benzimidazole->death_receptor bcl2_family Bcl-2 Family (Bax/Bak ↑, Bcl-2 ↓) benzimidazole->bcl2_family disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazole derivatives.

Conclusion

This compound stands out as a pivotal precursor in the synthesis of a vast and diverse range of heterocyclic compounds. Its facile reactivity allows for the creation of extensive compound libraries for drug discovery and development. The derivatives synthesized from this precursor have demonstrated significant potential as therapeutic agents, particularly in the fields of antifungal, antibacterial, and anticancer research. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of more potent and selective drugs. This guide provides a foundational understanding for researchers and scientists to harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

The Potent Antimicrobial Potential of 2-(Chloromethyl)benzimidazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the benzimidazole scaffold has garnered significant attention due to its broad spectrum of biological activities. Among its derivatives, 2-(chloromethyl)benzimidazole has proven to be a particularly valuable starting point for the synthesis of compounds with potent antifungal and antibacterial properties. This technical guide provides an in-depth overview of the antimicrobial potential of this compound scaffolds, detailing their synthesis, mechanism of action, and a summary of their activity, complemented by detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been extensively evaluated against a range of fungal and bacterial pathogens. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and IC50 values, providing a comparative analysis of their potency.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
VMKP 8 Candida albicans12.5-[1]
Compound 4m Colletotrichum gloeosporioides-20.76[2]
Alternaria solani-27.58[2]
Fusarium solani-18.60[2]
Compound 7f Botrytis cinerea-13.36[2]
Compound 5b Cytospora sp.-30.97[2]
Colletotrichum gloeosporioides-11.38[2]
Botrytis cinerea-57.71[2]
Fusarium solani-40.15[2]
EMC120B12 Candida glabrataHigh Activity-[3]
Candida kruseiHigh Activity-[3]

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compounds 2d, 2e, 3a, 3b, 3c, 4d, 4e Bacillus cereus6.2-[1]
Staphylococcus aureus6.2-[1]
Pseudomonas aeruginosa6.2-[1]
Escherichia coli3.1-[1]
Compounds 3d, 3e Gram-positive & Gram-negative strains3.1-[1]
Compound 62a Escherichia coli (TolC mutant)2-[4]
Compounds 62b, 62c Escherichia coli (TolC mutant)16-[4]
Compound 63a Methicillin-resistant Staphylococcus aureus (MRSA)16-[4]
Enterococcus faecalis32-[4]
Compound 63c Gram-positive strains8 - 32-[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives, based on established protocols.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the condensation of o-phenylenediamine with chloroacetic acid.

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Sodium bicarbonate solution (5%)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Various amines, thiols, or other nucleophiles for derivatization

  • Potassium carbonate

  • Potassium iodide (catalyst)

Procedure:

  • Synthesis of this compound: A mixture of o-phenylenediamine and chloroacetic acid is refluxed in the presence of 4N hydrochloric acid.

  • The reaction mixture is cooled, and the resulting precipitate is neutralized with a 5% sodium bicarbonate solution.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

  • Derivatization: this compound is then reacted with various nucleophiles (amines, thiols, etc.) in a suitable solvent such as dimethylformamide (DMF).

  • Potassium carbonate is added as a base, and a catalytic amount of potassium iodide can be used to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.

  • Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the final derivative, which can be further purified by chromatography.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Fungal cultures are grown on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution is then performed in the microtiter plates using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: A positive control (broth with fungal inoculum, no compound) and a negative control (broth only) are included. A standard antifungal drug is also tested as a reference.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance using a microplate reader.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antibacterial activity of the synthesized compounds by measuring the zone of inhibition.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Inoculum: Bacterial cultures are grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of the MHA plates.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A fixed volume of the dissolved synthesized compound at a known concentration is added to each well.

  • Controls: A negative control (solvent only) and a positive control (standard antibiotic solution) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Mechanism of Action: Signaling Pathways and Workflows

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in both fungi and bacteria. The following diagrams illustrate the key mechanisms of action and a general experimental workflow.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

Several benzimidazole derivatives exert their antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Benzimidazole Derivative cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p (CYP51) 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11p (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Benzimidazole This compound Derivative Benzimidazole->14-demethyl-lanosterol Inhibits Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Antifungal Mechanism: Disruption of Microtubule Assembly

Another significant mechanism of antifungal action for benzimidazoles is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a key component of microtubules, thereby inhibiting their polymerization. This interference with microtubule formation disrupts essential cellular processes like mitosis and intracellular transport, ultimately leading to fungal cell death.[5][6]

Microtubule_Disruption cluster_process Microtubule Assembly cluster_inhibition Inhibition cluster_outcome Cellular Consequences Tubulin α/β-tubulin dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Depolymerization Benzimidazole This compound Derivative Benzimidazole->Tubulin Binds to β-tubulin Mitosis Inhibition of Mitosis Disruption->Mitosis Transport Impaired Intracellular Transport Disruption->Transport Death Fungal Cell Death Mitosis->Death Transport->Death Experimental_Workflow Synthesis Synthesis of this compound and Derivatives Purification Purification and Characterization (TLC, NMR, IR, Mass Spec) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening Purification->Antimicrobial_Screening Antibacterial Antibacterial Assays (Agar Well Diffusion, Broth Microdilution) Antimicrobial_Screening->Antibacterial Antifungal Antifungal Assays (Broth Microdilution) Antimicrobial_Screening->Antifungal Data_Analysis Data Analysis Antibacterial->Data_Analysis Antifungal->Data_Analysis MIC_Determination MIC/IC50 Determination Data_Analysis->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Investigating the Reaction Mechanism of 2-(Chloromethyl)benzimidazole Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-(Chloromethyl)benzimidazole is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its benzimidazole core is a privileged structure in medicinal chemistry, appearing in drugs such as proton pump inhibitors and anthelmintics. Understanding the reaction mechanism for its formation is crucial for optimizing synthesis, improving yields, and ensuring product purity. This technical guide provides an in-depth analysis of the formation of this compound from o-phenylenediamine and chloroacetic acid, detailing the reaction mechanism, presenting key experimental protocols, and summarizing quantitative data from various synthetic approaches.

The Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of this compound is predominantly achieved through the Phillips-Ladenburg synthesis, which involves the acid-catalyzed condensation of o-phenylenediamine with chloroacetic acid.[1][2] The reaction proceeds in a multi-step sequence involving nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

The generally accepted mechanism can be outlined as follows:

  • Activation of Carboxylic Acid: In a strongly acidic medium, such as hydrochloric acid, the carbonyl oxygen of chloroacetic acid is protonated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon of chloroacetic acid. This results in the formation of a tetrahedral intermediate.

  • Formation of Amide Intermediate: The tetrahedral intermediate eliminates a molecule of water to form N-(2-aminophenyl)-2-chloroacetamide. This is a key intermediate in the reaction pathway.[3]

  • Intramolecular Cyclization: The second, free amino group of the N-(2-aminophenyl)-2-chloroacetamide intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

  • Second Tetrahedral Intermediate: This cyclization step leads to the formation of a second, cyclic tetrahedral intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of another water molecule (dehydration) from the cyclic intermediate. This dehydration leads to the formation of the stable, aromatic imidazole ring, yielding the final product, this compound.

This mechanistic pathway is visualized in the diagram below.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product A o-Phenylenediamine D Tetrahedral Intermediate I A->D 2. Nucleophilic Attack B Chloroacetic Acid C Activated Chloroacetic Acid H H+ (from HCl) H->B 1. Activation C->D 2. Nucleophilic Attack E N-(2-aminophenyl)- 2-chloroacetamide D->E 3. Dehydration (-H2O) F Tetrahedral Intermediate II (Cyclic) E->F 4. Intramolecular Cyclization G This compound F->G 5. Dehydration (-H2O) G A 1. Reactant Mixing (o-phenylenediamine, chloroacetic acid, HCl) B 2. Reflux (e.g., 1.5 - 6 hours) A->B C 3. Cooling & Quenching (Stand overnight or pour into ice water) B->C D 4. Neutralization (e.g., with Ammonia Water to pH 8-9) C->D E 5. Product Precipitation & Crystallization D->E F 6. Isolation & Purification (Filtration, Washing, Drying) E->F G Final Product: This compound F->G

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)benzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-(Chloromethyl)benzimidazole in organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document synthesizes qualitative information, data from related compounds, and standardized experimental protocols to serve as a foundational resource.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its benzimidazole core is a privileged structure in medicinal chemistry, found in anthelmintics, proton pump inhibitors, and antihistamines. The reactivity of the chloromethyl group makes it a versatile building block for introducing the benzimidazole moiety into larger molecules. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, process development, and formulation.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, qualitative and semi-quantitative information can be inferred from synthetic procedures and patents. The principle of "like dissolves like" suggests that this molecule, possessing both polar (N-H group) and moderately non-polar (chlorinated alkyl and benzene ring) characteristics, would exhibit solubility in a range of polar protic and aprotic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents. This information is primarily derived from its use as a reactant in different solvent systems.

SolventSolvent TypeObservationInferenceSource
EthanolPolar ProticUsed as a reaction solvent for derivatization.[1][2] A patented synthesis method claims the product is "fully soluble".[3]Soluble[1][2][3]
MethanolPolar ProticUsed as a reaction solvent for derivatization.[4]Soluble[4]
N,N-Dimethylformamide (DMF)Polar AproticFrequently used as a solvent for reactions involving this compound.[1]Soluble[1]
AcetonePolar AproticA patented synthesis method claims the product is "fully soluble".[3]Soluble[3]
Acetic AcidPolar ProticUsed as a solvent for the synthesis of a related compound, 2-(trichloromethyl)benzimidazole.[5]Likely Soluble[5]
WaterPolar ProticDescribed as "insoluble" or "very slightly soluble".[6]Insoluble[6]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. While specific kinetic data is scarce, known degradation pathways of the benzimidazole scaffold and observations from synthetic chemistry provide valuable insights.

General Stability Considerations

Benzimidazole derivatives can be susceptible to several degradation pathways, including:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The benzimidazole ring system can be oxidized, leading to the formation of various degradation products.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the benzimidazole core.[7]

Specific Stability Issues for this compound

A significant stability concern for this compound is its propensity for self-polymerization . This is reportedly influenced by temperature and can result in the formation of a resinous, insoluble material.[3] This reactivity is attributed to the electrophilic nature of the chloromethyl group, which can react with the nucleophilic nitrogen of another benzimidazole molecule.

Due to this reactivity, it is recommended to store this compound in a cool, dry, and dark environment and to use it relatively quickly after synthesis or purchase. For solution-based applications, fresh solutions should be prepared.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[8][9][10]

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol for Assessing Stability (Forced Degradation Study)

A forced degradation study is essential for establishing a stability-indicating analytical method and identifying potential degradation products.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Organic solvents (HPLC grade)

  • HPLC system with a PDA or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample protected from light.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for identifying and characterizing any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to separate undissolved solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Potential Degradation Pathways for Benzimidazoles

G cluster_degradation Degradation Pathways A This compound B Hydrolysis (Acid/Base) A->B H₂O/H⁺ or OH⁻ C Oxidation A->C [O] D Photodegradation (UV/Light) A->D E Self-polymerization (Heat) A->E Δ F Degradation Products (e.g., ring-opened species, oxidized benzimidazoles, photoproducts, oligomers) B->F C->F D->F E->F

Caption: Potential degradation pathways for this compound.

References

Unlocking the Protective Potential: A Technical Guide to the Corrosion Inhibition Properties of 2-(Chloromethyl)benzimidazole on Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy of 2-(Chloromethyl)benzimidazole (CMB) as a corrosion inhibitor for steel. Benzimidazole and its derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities, making them a cornerstone in pharmaceutical research.[1] Beyond their therapeutic applications, these molecules exhibit remarkable properties in the mitigation of metallic corrosion, a critical consideration in both industrial and biomedical fields. This document provides a comprehensive overview of the quantitative performance, experimental methodologies, and the underlying mechanism of corrosion inhibition by CMB, with a perspective on its relevance to the development of advanced materials and drug delivery systems.

Quantitative Assessment of Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor has been primarily evaluated in a simulated sweet corrosion environment (CO2-saturated NaCl solution) on C1018 carbon steel.[2][3] The primary methods used for this quantitative assessment are electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP).

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) Data

Electrochemical techniques provide insight into the inhibitor's performance by measuring changes in the electrochemical properties of the steel surface in the presence and absence of the inhibitor. The inhibition efficiency (η%) is a key metric derived from these measurements.

CMB has demonstrated high inhibition efficiency, which is influenced by its concentration, the operating temperature, and the salinity of the environment.[2][3]

Table 1: Inhibition Efficiency of this compound on C1018 Carbon Steel in CO2-Saturated 3.5% NaCl Solution at 25°C [2][4]

Inhibitor Concentration (ppm)Inhibition Efficiency (η%)
1Not Specified
1097.54
50>95 (implied)

Table 2: Effect of Temperature on the Inhibition Efficiency of 10 ppm this compound in CO2-Saturated 3.5% NaCl Solution [2][3]

Temperature (°C)Inhibition Efficiency (η%)
2597.54
4098.40
6098.58

Table 3: Effect of NaCl Concentration on the Inhibition Efficiency of 10 ppm this compound at 25°C [2][3]

NaCl Concentration (%)Inhibition Efficiency (η%)
3.597.54
5.096.32
7.094.76

These data indicate that CMB is a highly effective corrosion inhibitor, with its performance slightly improving at moderately elevated temperatures. However, an increase in salinity leads to a minor decrease in its protective capabilities, which is attributed to the competitive adsorption of chloride ions on the steel surface.[2][3]

Experimental Protocols

Reproducible and accurate data are paramount in the evaluation of corrosion inhibitors. The following sections detail the standard experimental methodologies employed in the study of this compound.

Materials and Specimen Preparation
  • Working Electrode: C1018 carbon steel coupons with a defined exposed surface area are typically used. The elemental composition of C1018 steel is an important factor to document.[4]

  • Preparation: The steel coupons are mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 600, 800 grit) to achieve a smooth, uniform surface. The polished coupons are then rinsed with distilled water, degreased with a solvent like acetone, and dried with a stream of warm air before being used in the experiments.[4]

Electrochemical Measurements

Electrochemical tests are conducted using a standard three-electrode glass cell containing the corrosive solution.

  • Working Electrode (WE): The prepared C1018 carbon steel coupon.

  • Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.

  • Counter Electrode (CE): A graphite rod or a platinum wire serves as the counter electrode.

A potentiostat/galvanostat is used to control the potential and measure the current flowing through the electrochemical cell.

This technique involves scanning the potential of the working electrode and measuring the resulting current.

  • Procedure: The open circuit potential (OCP) is first allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.2 mV/s).[5]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency (η%) is calculated using the following equation:

    η% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency (η%) is calculated using the following equation:

    η% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

    where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Weight Loss Measurements

The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a longer period. While specific data for CMB is not detailed in the primary sources, the general protocol is as follows:

  • Procedure: Pre-weighed steel coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration. After immersion, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y). The inhibition efficiency (η%) is calculated using:

    η% = [(CR_blank - CR_inh) / CR_blank] * 100

    where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The protective action of this compound is attributed to its adsorption onto the steel surface, forming a barrier that isolates the metal from the corrosive environment.[2][3]

Adsorption Process

The CMB molecule possesses several features that facilitate its strong adsorption onto the steel surface:

  • Nitrogen Heteroatoms: The lone pair of electrons on the nitrogen atoms in the benzimidazole ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface.[2][3]

  • π-Electrons: The aromatic benzimidazole ring is rich in π-electrons, which can interact with the steel surface.[2][3]

This adsorption process is a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). The formation of this adsorbed layer displaces water molecules and aggressive ions from the steel surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[6] CMB is classified as a mixed-type inhibitor with a predominant anodic effect.[2][4]

The adsorption of CMB on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[7]

Visualizing the Inhibition Process

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by this compound.

Experimental_Workflow cluster_prep Specimen Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis start C1018 Steel Coupon polish Mechanical Polishing (SiC Paper) start->polish clean Degreasing & Rinsing (Acetone, Water) polish->clean dry Drying clean->dry prepared_coupon Prepared WE dry->prepared_coupon cell Three-Electrode Cell (WE, RE, CE) prepared_coupon->cell pdp Potentiodynamic Polarization (PDP) cell->pdp eis Electrochemical Impedance Spectroscopy (EIS) cell->eis analysis_pdp analysis_pdp pdp->analysis_pdp Tafel Extrapolation analysis_eis analysis_eis eis->analysis_eis Nyquist/Bode Plot Analysis efficiency_pdp efficiency_pdp analysis_pdp->efficiency_pdp Calculate η% efficiency_eis efficiency_eis analysis_eis->efficiency_eis Calculate η%

Diagram 1: Experimental workflow for evaluating corrosion inhibition.

Inhibition_Mechanism cluster_environment Corrosive Environment cluster_interaction Inhibitor Interaction cluster_protection Protection Mechanism steel Steel Surface (Fe) adsorption Adsorption on Steel Surface steel->adsorption corrosive_species Corrosive Species (H₂O, Cl⁻, CO₂) corrosive_species->steel Corrosion Attack cmb This compound (CMB) cmb->adsorption protective_layer Formation of a Protective Monolayer adsorption->protective_layer inhibition Inhibition of Anodic & Cathodic Reactions protective_layer->inhibition corrosion_mitigation Corrosion Mitigation inhibition->corrosion_mitigation

Diagram 2: Logical flow of the corrosion inhibition mechanism.

Relevance to Drug Development and Biomedical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities.[1] This inherent biological compatibility of the benzimidazole moiety makes its derivatives, like CMB, interesting candidates for applications where biocompatibility and corrosion resistance are both crucial.

While the direct application of this compound's corrosion inhibition properties in a specific drug formulation is not yet established, the broader implications for the biomedical field are significant:

  • Biocompatible Coatings for Medical Implants: Metallic implants, such as orthopedic prosthetics and cardiovascular stents, are susceptible to corrosion in the physiological environment. Corrosion can lead to the release of metallic ions, causing inflammation, allergic reactions, and implant failure. Benzimidazole-based inhibitors could be incorporated into biocompatible coatings to enhance the longevity and safety of these devices.

  • Stability of Drug Delivery Systems: Metallic nanoparticles and micro-needles are being explored for targeted drug delivery. Ensuring the stability of these metallic components and preventing their degradation is essential for the efficacy and safety of the drug delivery system. Corrosion inhibitors with known pharmacological profiles could offer a dual function in such systems.

  • Pharmaceutical Manufacturing and Storage: Corrosion of stainless steel reactors and storage containers can be a concern in pharmaceutical manufacturing, potentially leading to product contamination. The use of non-toxic, effective corrosion inhibitors can help maintain the integrity of the manufacturing equipment and the purity of the final product.

The low toxicity profile suggested for CMB, with a log P o/w of 2.2, further enhances its potential for applications where environmental and biological compatibility are required.[2][4]

Conclusion

This compound has been demonstrated to be a highly effective corrosion inhibitor for steel in a CO2-saturated NaCl environment. Its protective action is derived from its ability to adsorb onto the steel surface, forming a stable barrier against corrosive species. The benzimidazole core, a well-established pharmacophore, suggests a potential for the development of novel, biocompatible anti-corrosion agents for biomedical applications. Further research is warranted to explore the performance of CMB in a wider range of corrosive environments and to fully elucidate its potential in the development of advanced materials for the pharmaceutical and medical device industries.

References

The Chloro-Key to Unlocking Biological Activity: A Technical Guide to the Structure-Activity Relationship of 2-(Chloromethyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)benzimidazole derivatives, offering researchers, scientists, and drug development professionals a detailed resource to inform the design of novel therapeutics. This document synthesizes quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes critical molecular pathways and experimental workflows.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal, antimicrobial, and anticancer properties. The strategic placement of a reactive chloromethyl group at the 2-position of the benzimidazole core provides a versatile handle for synthetic modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological activity. Understanding the intricate relationship between the structural features of these derivatives and their biological efficacy is paramount for the rational design of next-generation therapeutic agents.

Core Structure and Synthetic Pathway

The foundational structure of the compounds discussed herein is this compound. Its synthesis is typically achieved through the condensation of o-phenylenediamine with chloroacetic acid. This core scaffold is then readily derivatized by nucleophilic substitution at the chloromethyl position, allowing for the introduction of a diverse array of functional groups.

G cluster_synthesis General Synthesis of this compound Derivatives OPD o-Phenylenediamine Core This compound (Core Scaffold) OPD->Core Condensation CAA Chloroacetic Acid CAA->Core Derivative 2-(Substituted-methyl)benzimidazole (Derivative) Core->Derivative Nucleophilic Substitution Nucleophile Nucleophile (R-XH) (e.g., Amines, Thiols, Phenols) Nucleophile->Derivative

General synthetic route to this compound derivatives.

Structure-Activity Relationship: Key Insights

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents introduced at the chloromethyl position, as well as modifications to the benzimidazole ring itself.

Antifungal Activity

Studies have demonstrated that the introduction of various moieties at the 2-position significantly impacts antifungal efficacy. Key SAR observations include:

  • Aromatic and Heterocyclic Amines: Derivatives bearing substituted anilines and various heterocyclic amines at the 2-position have shown promising activity against a range of fungal pathogens.

  • Sulfur-Containing Moieties: The incorporation of sulfur, for instance in dithiocarbamate derivatives, has been shown to enhance antifungal properties.

  • Substitution on the Benzimidazole Ring: Halogenation of the benzimidazole ring, particularly at the 5- and 6-positions, can modulate the electronic properties of the molecule and influence its antifungal potency.

Antimicrobial Activity

Against bacterial pathogens, the SAR of this compound derivatives reveals several important trends:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the substituent can facilitate interactions with bacterial targets.

  • Specific Functional Groups: The introduction of nitro groups or specific heterocyclic rings has been correlated with enhanced antibacterial activity.

Anticancer Activity

The anticancer potential of these derivatives is a rapidly evolving area of research. The mechanism of action often involves the inhibition of critical cellular processes. Key SAR findings in this area include:

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target in cancer chemotherapy. The substituents at the 2-position are critical for this activity, with specific aromatic and heterocyclic moieties showing the highest potency.

  • Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: The benzimidazole scaffold is a known "hinge-binding" motif for various kinases. Modifications to the 2-substituent can confer selectivity and potency for specific oncogenic kinases.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative biological data for representative this compound derivatives, providing a clear comparison of their activities.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDR-Group (at 2-position)Target FungusIC50 (µg/mL)Reference
1a -NH-C₆H₄-4-ClBotrytis cinerea15.2[1]
1b -NH-C₆H₄-4-NO₂Botrytis cinerea12.8[1]
2a -S-CS-N(C₂H₅)₂Fusarium solani25.5[1]
3a -O-C₆H₄-4-CH₃Alternaria solani30.1[1]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR-Group (at 2-position)Target BacteriumMIC (µg/mL)Reference
4a -NH-C₆H₅Staphylococcus aureus32[1]
4b -NH-C₆H₄-4-FStaphylococcus aureus16[1]
5a 4-phenylpiperazin-1-ylEscherichia coli64[1]
5b 4-(4-chlorophenyl)piperazin-1-ylEscherichia coli32[1]

Table 3: Anticancer Activity of this compound Derivatives

Compound IDR-Group (at 2-position)Cancer Cell LineIC50 (µM)Mechanism of ActionReference
6a -NH-C₆H₄-3,4,5-(OCH₃)₃MCF-7 (Breast)5.2Tubulin Polymerization Inhibition[1]
6b -NH-C₁₀H₇ (Naphthyl)HeLa (Cervical)8.9Tubulin Polymerization Inhibition[1]
7a 2-(pyridin-4-yl)aminoHCT116 (Colon)12.5Topoisomerase I Inhibition[1]
7b 2-(quinolin-4-yl)aminoA549 (Lung)9.8Topoisomerase I Inhibition[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 2-(chloromethyl)-1H-benzimidazole (Core Scaffold)
  • Reaction Setup: A mixture of o-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) is prepared in 4 M hydrochloric acid (20 mL).

  • Reflux: The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion, the reaction mixture is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until a pH of 7-8 is reached.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield pure 2-(chloromethyl)-1H-benzimidazole.

Mycelium Growth Rate Assay (Antifungal Screening)
  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Plate Preparation: The PDA is cooled to approximately 50°C, and the test compounds are added to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A 5 mm diameter mycelial plug from the edge of a 7-day-old culture of the test fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at 25-28°C.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

G cluster_workflow Mycelium Growth Rate Assay Workflow Start Prepare PDA with Test Compound Inoculate Inoculate with Fungal Plug Start->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure 24h intervals Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the mycelium growth rate assay.
MTT Assay (Anticancer Screening)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO-treated cells is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay
  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer containing GTP. Test compounds are dissolved in DMSO.

  • Reaction Setup: The reaction is set up in a 96-well plate. Each well contains the tubulin solution and the test compound at various concentrations. Paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) are used as positive controls.

  • Initiation and Monitoring: The plate is incubated at 37°C to initiate polymerization. The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the compounds is quantified by comparing the polymerization in the presence of the compound to the control.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many this compound derivatives stems from their ability to interfere with critical cellular signaling pathways.

Inhibition of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, and their disruption is a key strategy in cancer therapy. Certain this compound derivatives bind to β-tubulin, preventing its polymerization into microtubules. This leads to a cascade of events culminating in apoptosis.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Derivative This compound Derivative Tubulin β-Tubulin Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Derivative->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Formation Polymerization->Microtubule Arrest G2/M Phase Arrest Polymerization->Arrest Leads to Spindle Mitotic Spindle Formation Microtubule->Spindle Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of apoptosis induction via tubulin polymerization inhibition.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The wealth of SAR data available, coupled with a deeper understanding of their mechanisms of action, provides a solid foundation for the rational design of derivatives with enhanced potency and selectivity. This technical guide serves as a valuable resource for researchers in the field, offering a consolidated overview of the current state of knowledge and providing the necessary tools to advance the discovery of new drugs based on this versatile chemical entity.

References

Green Synthesis of 2-(Chloromethyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(chloromethyl)benzimidazole, a crucial intermediate in the development of various pharmaceutical agents, is increasingly scrutinized through the lens of green chemistry. Traditional synthesis routes often involve harsh conditions, hazardous solvents, and lengthy reaction times. This technical guide explores modern, eco-friendly approaches that offer significant advantages in terms of efficiency, safety, and environmental impact. These methods include the use of alternative energy sources like microwave and ultrasound, employment of green solvents and catalysts, and solvent-free reaction conditions.

Comparative Analysis of Green Synthesis Methodologies

The following table summarizes quantitative data from various studies on the green synthesis of benzimidazole derivatives, providing a comparative overview of different approaches. While not all studies focus exclusively on this compound, the data presented for similar structures offer valuable insights into the efficacy of these green techniques.

MethodCatalyst/MediumReactantsTimeYield (%)Reference
Microwave IrradiationHydrochloric Acid (4M)o-phenylenediamine, Chloroacetic Acid1.5-4 min80-95[1]
Microwave IrradiationNone (Solvent-free)N-phenyl-o-phenylenediamine, Benzaldehyde5-10 min86-99[2]
Microwave IrradiationSodium Dithionite/DMSOEthyl-4-(alkylamino)-3-nitrobenzoate, Aldehydes--[3]
Ultrasound IrradiationNaOH/I₂o-phenylenediamine, Aromatic Aldehydes4-7 minup to 99[4]
Ultrasound IrradiationZnFe₂O₄ nano-catalyst/Ethanolo-phenylenediamine, Aromatic Aldehydes28 minExcellent[5]
Ultrasound IrradiationAqueous Hydrotropic Solutiono-phenylenediamine derivatives-Good[6]
Green SolventPEG-6002-chlorobenzimidazole, Alkylating agent3 hrs-
Green Solvent (DES)Choline Chloride:o-PDAo-phenylenediamine, Aldehyde8-10 min95-97[7]
Heterogeneous CatalystCu(II)-Alginate beads/Water-EtOHo-phenylenediamine, Aldehyde<1 hr70-94[8]
Catalyst-FreeEthanolo-phenylenediamine, Aldehyde-~100[9]
Physical GrindingK₂CO₃2-chlorobenzimidazole, Alkylating agent--

Experimental Protocols for Key Green Synthesis Approaches

This section provides detailed methodologies for selected green synthesis techniques applicable to this compound.

Method 1: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields.[10][11] This protocol is adapted from general procedures for microwave-assisted benzimidazole synthesis.[1]

Experimental Protocol:

  • In a pestle and mortar, grind together o-phenylenediamine (1.0 mmol) and chloroacetic acid (1.0 mmol).

  • Transfer the mixture to a 25 mL glass beaker.

  • Add two drops of 4 M hydrochloric acid to the mixture.

  • Place the beaker in a microwave oven and irradiate at a 50% power level (e.g., 450W in a 900W oven) for 1.5 to 4 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Recrystallize the crude product from an ethanol-water mixture (50:50) to obtain pure this compound.

Method 2: Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an efficient, low-energy pathway for chemical reactions, often proceeding at ambient temperature.[6][12] This protocol is based on a metal-free, ultrasound-assisted method for 2-substituted benzimidazoles.[4]

Experimental Protocol:

  • To a solution of o-phenylenediamine (1.0 mmol) and chloroacetic acid (1.0 mmol) in a suitable solvent (e.g., ethanol), add NaOH and I₂ as the oxidant system.

  • Place the reaction vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound for a period of 4 to 7 minutes.

  • Track the reaction's completion via TLC.

  • Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Method 3: Synthesis in Deep Eutectic Solvent (DES)

Deep eutectic solvents are a new class of green solvents that can also act as catalysts or reagents.[7] This method leverages a DES in which one of the components is a reactant.

Experimental Protocol:

  • Prepare the deep eutectic solvent by mixing choline chloride and o-phenylenediamine in a 1:1 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the ChCl:o-PDA (1:1) eutectic mixture (1 mL), add chloroacetic acid (1 mmol) under magnetic stirring.

  • Heat the resulting mixture at 80°C for approximately 10 minutes.

  • Monitor the reaction by TLC.

  • After completion, add 2 mL of water to the reaction mixture.

  • Extract the resulting aqueous suspension with ethyl acetate (3 x 2 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the product.

Visualizing Green Synthesis Pathways

The following diagrams illustrate the general workflows and chemical transformations involved in the green synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Green Conditions o_phenylenediamine o-Phenylenediamine microwave Microwave Irradiation ultrasound Ultrasound green_solvent Green Solvent (e.g., PEG-600, DES) catalyst Green Catalyst (e.g., NH4Cl, ZnFe2O4) solvent_free Solvent-Free (Grinding) chloroacetic_acid Chloroacetic Acid product This compound microwave->product ultrasound->product green_solvent->product catalyst->product solvent_free->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for green synthesis of this compound.

reaction_pathway cluster_info Reaction Conditions reactant1 o-Phenylenediamine plus1 + reactant1->plus1 reactant2 Chloroacetic Acid intermediate Intermediate (Schiff Base/Amide) reactant2->intermediate Condensation product This compound intermediate->product Cyclization (-H2O) plus2 + H2O product->plus2 plus1->reactant2 info Green Energy Source (Microwave/Ultrasound) or Green Catalyst/Solvent

Caption: Simplified reaction pathway for the formation of this compound.

References

Self-Polymerization of 2-(Chloromethyl)benzimidazole Under Thermal Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-polymerization of 2-(chloromethyl)benzimidazole, a phenomenon driven by thermal stress. While the synthesis and reactivity of this compound are documented, detailed studies on its thermal self-polymerization to form poly(benzimidazole methylene) are limited in publicly available scientific literature. This guide consolidates available information, presents established experimental protocols for monomer synthesis, and offers insights into the proposed polymerization mechanism and expected polymer characteristics.

Introduction

This compound is a reactive heterocyclic compound containing both a nucleophilic secondary amine within the imidazole ring and an electrophilic chloromethyl group. This unique bifunctionality makes it susceptible to self-condensation reactions. Under the influence of thermal stress, this compound is known to undergo self-polymerization, resulting in the formation of a resinous material.[1] This process involves the intermolecular elimination of hydrogen chloride to form a polymer chain linked by methylene bridges, aptly named poly(benzimidazole methylene).

The benzimidazole moiety is a well-regarded pharmacophore in medicinal chemistry, known for its presence in various bioactive compounds.[2] Consequently, polymers incorporating this heterocyclic system are of interest for applications in biomaterials and drug delivery systems. The thermal stability inherent to the benzimidazole ring system suggests that poly(benzimidazole methylene) would exhibit robust thermal properties.

This guide will detail the synthesis of the this compound monomer, propose a mechanism for its thermal self-polymerization, and discuss the expected analytical characteristics of the resulting polymer.

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with chloroacetic acid.

Experimental Protocol

A common method for the synthesis of this compound involves the reaction of o-phenylenediamine and chloroacetic acid in the presence of a strong acid catalyst, such as hydrochloric acid.[1]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Dilute ammonium hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.2 to 1:1.5.[1]

  • Add 4M hydrochloric acid to the flask to act as both a catalyst and a solvent.[1]

  • Stir the mixture at room temperature for 3-6 hours.[1]

  • Heat the reaction mixture to reflux at a temperature of 100-120 °C and maintain for 3-6 hours.[1]

  • After reflux, cool the reaction mixture to room temperature and then pour it into a beaker containing cold water (0-10 °C) under vigorous stirring.[1]

  • Neutralize the mixture by slowly adding a dilute ammonium hydroxide solution until the pH reaches 8-9.[1]

  • Collect the resulting precipitate by suction filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any residual salts.

  • Dry the purified this compound product in a vacuum oven.

Quantitative Data for Monomer Synthesis
ParameterValue/RangeReference
Molar Ratio (o-phenylenediamine:chloroacetic acid)1:1.2 - 1:1.5[1]
Catalyst4M HCl[1]
Room Temperature Stirring Time3 - 6 hours[1]
Reflux Temperature100 - 120 °C[1]
Reflux Time3 - 6 hours[1]
Final pH8 - 9[1]

Thermal Self-Polymerization of this compound

The self-polymerization of this compound is initiated by thermal energy, leading to a polycondensation reaction.

Proposed Signaling Pathway (Polymerization Mechanism)

The polymerization proceeds through a nucleophilic substitution reaction. The secondary amine of the imidazole ring of one monomer attacks the electrophilic carbon of the chloromethyl group of another monomer. This results in the formation of a methylene bridge between the benzimidazole units and the elimination of a molecule of hydrogen chloride.

G cluster_polymer Poly(benzimidazole methylene) monomer_img dimer_formation Two Monomers monomer_img->dimer_formation polymer_img Repeating Unit dimer_formation->polymer_img Propagation (-nHCl)

Caption: Proposed pathway for the thermal self-polymerization of this compound.

Experimental Protocol for Self-Polymerization

Disclaimer: The following is a generalized protocol based on the known thermal instability of the monomer. Specific conditions have not been extensively reported in the literature and would require optimization.

Materials:

  • Purified this compound

Procedure:

  • Place a known quantity of this compound into a reaction vessel equipped with a nitrogen inlet and an outlet to safely vent the evolved HCl gas.

  • Heat the monomer under a slow stream of inert gas (e.g., nitrogen or argon) to a temperature above its melting point (typically in the range of 150-200°C). The exact temperature will influence the rate of polymerization.

  • Maintain the temperature for a set period (e.g., 1-4 hours), monitoring for changes in viscosity or the cessation of HCl evolution.

  • The material will likely become more viscous and eventually solidify into a resinous polymer.[1]

  • Cool the vessel to room temperature.

  • The resulting polymer, poly(benzimidazole methylene), is expected to be largely insoluble in common organic solvents.[1]

Characterization of Poly(benzimidazole methylene)

Due to the limited literature on this specific polymer, the following characterization data is based on the expected chemical structure and general properties of polybenzimidazoles.

Expected Analytical Data
Analytical TechniqueExpected Observations
FTIR Spectroscopy - Broad N-H stretching vibrations (~3400-3100 cm⁻¹). - Aromatic C-H stretching (~3100-3000 cm⁻¹). - Aliphatic C-H stretching of the methylene bridge (~2920 and ~2850 cm⁻¹). - C=N and C=C stretching vibrations of the benzimidazole ring (~1620 and ~1450 cm⁻¹).
¹H NMR Spectroscopy - Aromatic protons of the benzimidazole ring (~7.2-7.8 ppm). - Methylene bridge protons (-CH₂-) as a singlet (~4.5-5.5 ppm). - N-H proton of the imidazole ring (broad singlet, ~12-13 ppm). (Note: Requires a suitable deuterated solvent, which may be challenging due to the polymer's insolubility.)
Thermogravimetric Analysis (TGA) - High thermal stability, with an onset of decomposition likely above 400°C in an inert atmosphere, characteristic of the stable benzimidazole ring system.
Differential Scanning Calorimetry (DSC) - A high glass transition temperature (Tg), expected to be well above 200°C, reflecting the rigid polymer backbone.

Experimental Workflow Visualization

G cluster_characterization Polymer Characterization start Start monomer_synthesis Synthesize this compound start->monomer_synthesis purification Purify Monomer monomer_synthesis->purification polymerization Thermal Self-Polymerization purification->polymerization characterization Characterize Poly(benzimidazole methylene) polymerization->characterization ftir FTIR characterization->ftir nmr NMR characterization->nmr tga TGA characterization->tga dsc DSC characterization->dsc end End

Caption: General experimental workflow for the synthesis and characterization of poly(benzimidazole methylene).

Conclusion

The thermal self-polymerization of this compound presents a direct route to poly(benzimidazole methylene), a polymer with a potentially high thermal stability due to its benzimidazole backbone. While the phenomenon is acknowledged, particularly in patent literature, a comprehensive scientific investigation detailing the polymerization kinetics, precise reaction conditions, and thorough characterization of the resulting polymer is an area ripe for further research. The protocols and expected data presented in this guide serve as a foundation for researchers and professionals interested in exploring this intriguing polymer and its potential applications. Further studies are necessary to fully elucidate the structure-property relationships of poly(benzimidazole methylene) and to harness its potential in materials science and drug development.

References

CAS number 4857-04-9 properties and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bexarotene, a Retinoid X Receptor Agonist

Disclaimer: The information provided herein is for research and scientific purposes only. The CAS number 4857-04-9 provided in the initial query corresponds to 2-(Chloromethyl)benzimidazole. However, the chemical name provided, 4-((4-ethylphenyl)ethynyl)-4-hydroxy-2,6-dimethylcyclohexa-2,5-dien-1-one, is structurally related to the well-researched retinoid X receptor (RXR) agonist, Bexarotene. This guide focuses on Bexarotene to fulfill the detailed technical requirements of the request.

Introduction

Bexarotene is a third-generation synthetic retinoid, specifically classified as a rexinoid, that selectively binds to and activates retinoid X receptors (RXRs).[1][2] Unlike other retinoids that primarily target retinoic acid receptors (RARs), bexarotene's unique specificity for RXRs gives it a distinct biological activity profile.[2] It is an approved antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL).[1] This technical guide provides a comprehensive overview of the chemical properties, biological applications, mechanism of action, and relevant experimental protocols for bexarotene.

Chemical and Physical Properties

Bexarotene is a white to off-white powder. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid[3]
CAS Number 153559-49-0[4]
Molecular Formula C24H28O2[4]
Molecular Weight 348.48 g/mol [4]
Melting Point 224-226 °C[4]
Solubility Insoluble in water, soluble in ethanol and DMSO[4]
Appearance White to off-white powder[4]

Pharmacokinetic Properties

PropertyValueReference
Bioavailability Well absorbed orally, enhanced with a high-fat meal[2]
Protein Binding >99%[2]
Metabolism Hepatic, via cytochrome P450 3A4 (CYP3A4) enzymes[2]
Half-life Approximately 7 hours[2]
Excretion Primarily through the hepatobiliary system[1]

Biological Applications

Bexarotene is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL) when other therapies have been unsuccessful.[1][2] It is available in both oral and topical formulations.[2] Beyond its approved use, bexarotene has been investigated for other therapeutic applications:

  • Oncology: Bexarotene has shown potential in the treatment of non-small cell lung cancer and advanced breast cancer.[5][6]

  • Neurodegenerative Diseases: Preclinical studies have explored its role in Alzheimer's disease, suggesting it may help reduce amyloid plaques.[1] However, clinical trial results have been mixed.

  • Dermatology: Topical bexarotene has been used for chronic severe hand dermatitis.[5]

Mechanism of Action and Signaling Pathway

Bexarotene exerts its biological effects by selectively activating retinoid X receptors (RXRs).[1][7] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), thyroid hormone receptors (TRs), and the vitamin D receptor (VDR).[7][8]

The binding of bexarotene to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[8] This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This regulation of gene expression leads to the induction of cell differentiation, inhibition of cell proliferation, and promotion of apoptosis in certain cancer cells.[1][7]

In the context of CTCL, bexarotene's activation of RXRs can suppress the growth and survival of malignant T-cells.[7] It has also been shown to activate the p53/p73 pathway, leading to cell cycle arrest.[9]

Bexarotene_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Bexarotene Bexarotene RXR RXR Bexarotene->RXR Binds to Partner Partner Receptor (e.g., RAR, PPAR, TR, VDR) CoRepressor Corepressor RXR->CoRepressor releases CoActivator Coactivator RXR->CoActivator recruits RXRE RXRE RXR->RXRE binds to Partner->RXRE binds to TargetGene Target Gene RXRE->TargetGene regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalEffects Biological Effects (Cell Differentiation, Apoptosis, Inhibition of Proliferation) Protein->BiologicalEffects

Caption: Bexarotene Signaling Pathway.

Experimental Protocols

Synthesis of Bexarotene

A common synthetic route to bexarotene involves a multi-step process starting from simpler aromatic compounds. One reported method involves a Cu-mediated cross-coupling reaction.[3] A general overview of a synthetic approach is provided below.

Experimental Workflow: Synthesis of Bexarotene

Bexarotene_Synthesis_Workflow Start Starting Materials (e.g., Toluene, Arylboronate precursor) Step1 Multi-step synthesis of pinacol arylboronic ester Start->Step1 Step2 Cu-mediated cross-coupling with [11C]CO2 Step1->Step2 Step3 Quenching and Purification (e.g., HPLC) Step2->Step3 Step4 Formulation Step3->Step4 End Bexarotene Step4->End

Caption: General workflow for the synthesis of Bexarotene.

Detailed Protocol (Illustrative Example):

A detailed protocol for the radiosynthesis of [11C]Bexarotene has been described.[3] The synthesis of unlabeled bexarotene follows similar chemical principles, typically involving the coupling of a substituted tetralone derivative with a benzoic acid derivative.

  • Preparation of the Arylboronate Precursor: The pinacol arylboronic ester precursor can be synthesized in multiple steps from a starting material like toluene.[3]

  • Carbon-11 Labeling (for PET imaging studies): [11C]CO2 is bubbled into a reaction vial containing the arylboronate precursor, a copper catalyst, and additives in a suitable solvent.[3]

  • Reaction: The sealed vial is heated to facilitate the cross-coupling reaction.[10]

  • Purification: The reaction is quenched and the product is purified using semi-preparative high-performance liquid chromatography (HPLC).[10]

  • Formulation: The purified bexarotene is formulated in a suitable vehicle for administration.[10]

In Vitro Assay for RXR Agonist Activity (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate RXR-mediated gene transcription.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells are cultured in appropriate media.[11]

  • Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a retinoid X response element (RXRE).[11]

  • Treatment: The transfected cells are treated with varying concentrations of bexarotene or the test compound.

  • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).

Experimental Workflow: RXR Luciferase Reporter Assay

Luciferase_Assay_Workflow Start HEK Cell Culture Step1 Transfection with RXRE-Luciferase Plasmid Start->Step1 Step2 Treatment with Bexarotene (or test compound) Step1->Step2 Step3 Incubation Step2->Step3 Step4 Cell Lysis Step3->Step4 Step5 Measure Luciferase Activity Step4->Step5 End Data Analysis (EC50) Step5->End

Caption: Workflow for an RXR luciferase reporter assay.

Safety and Handling

Bexarotene is a potent pharmaceutical agent and should be handled with appropriate precautions. It is teratogenic and should not be handled by pregnant women.[12] Common side effects of oral bexarotene include hyperlipidemia (elevated triglycerides and cholesterol) and central hypothyroidism.[2] Regular monitoring of lipid levels and thyroid function is required during treatment.[12][13]

Conclusion

Bexarotene is a valuable therapeutic agent for the treatment of cutaneous T-cell lymphoma, with a unique mechanism of action centered on the selective activation of retinoid X receptors. Its role in modulating gene expression through RXR heterodimers provides a basis for its antiproliferative and pro-apoptotic effects. Further research into bexarotene and other rexinoids may uncover additional therapeutic applications in oncology and other disease areas.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(Substituted-methyl)benzimidazole Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(chloromethyl)benzimidazole and its subsequent derivatization through nucleophilic substitution reactions. Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The this compound intermediate is a versatile building block, allowing for the introduction of various functional groups at the 2-position through reaction with a wide array of nucleophiles.[3]

The protocols outlined below describe the synthesis of the key intermediate followed by general procedures for its reaction with amine, thiol, and phenol nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Starting Material)

This protocol describes the synthesis of the key electrophilic intermediate, 2-(chloromethyl)-1H-benzimidazole, through the condensation of o-phenylenediamine and chloroacetic acid.[4][5]

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric Acid (HCl)

  • Ammonium hydroxide solution or other suitable base

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq), chloroacetic acid (1.2-1.5 eq), and 4N HCl.[4][6]

  • Heat the reaction mixture to reflux (approximately 100-120°C) for 3 to 6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath (0-10°C).[6]

  • Slowly pour the cooled reaction mixture into cold water with vigorous stirring.[6]

  • Neutralize the mixture by the dropwise addition of a base (e.g., ammonium hydroxide) until the pH reaches 8-9 to precipitate the product.[6]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it thoroughly.

  • Recrystallize the crude product from a suitable solvent like methanol to obtain pure 2-(chloromethyl)-1H-benzimidazole.[7]

Protocol 2: General Protocol for Nucleophilic Substitution with Amines

This protocol provides a general method for the N-alkylation of primary or secondary amines using 2-(chloromethyl)-1H-benzimidazole.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole (1.0 eq)

  • Substituted primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Triethylamine (TEA), KOH) (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Potassium Iodide (KI) (catalytic amount, optional)

Procedure:

  • Method A (DMF/K₂CO₃):

    • In a round-bottom flask, dissolve 2-(chloromethyl)-1H-benzimidazole and potassium carbonate (K₂CO₃) in DMF.[8]

    • Add a catalytic amount of potassium iodide (KI), if desired, to enhance the reaction rate.[3][8]

    • Add the desired amine to the mixture.

    • Stir the reaction at room temperature or heat to reflux (typically for 16 hours or until completion by TLC).[8]

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.[8]

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[3]

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Method B (Ethanol/KOH):

    • In a round-bottom flask, suspend 2-(chloromethyl)-1H-benzimidazole, the desired amine, and optionally KI in ethanol.[7][8]

    • Heat the mixture to reflux for several hours (e.g., 6 hours).[8]

    • Add a solution of potassium hydroxide (KOH) in water and continue stirring for an additional 2 hours.[8]

    • Cool the reaction mixture to room temperature and pour it into crushed ice water.[8]

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the solid from ethanol to yield the pure product.[8]

Data Presentation: Examples of Synthesized Derivatives

The following tables summarize representative reaction conditions and outcomes for the synthesis of various 2-(substituted-methyl)benzimidazole derivatives.

Table 1: Synthesis via Nucleophilic Substitution with Amines

Nucleophile (Amine) Solvent Base Additive Reaction Time Yield (%) Reference
p-Nitroaniline DMF K₂CO₃ KI 3-4 min (MW) N/A [3]
p-Aminobenzoic acid DMF K₂CO₃ KI 3-4 min (MW) N/A [3]
Sulphanilamide DMF K₂CO₃ KI 3-4 min (MW) N/A [3]
Various Anilines DMF K₂CO₃ KI 16 hours Moderate-Good [8]

| Aromatic Amines | Ethanol | KOH | KI | 8 hours total | 55-85 |[7][8] |

Table 2: Synthesis via Nucleophilic Substitution with Other Nucleophiles

Nucleophile Solvent Base Reaction Time Product Class Reference
Dithiocarbamate Methanol - Reflux 2-Thiomethylbenzimidazoles [9]
Phenol Derivatives N/A N/A N/A 2-Phenoxymethylbenzimidazoles [9]
Thiourea Ethanol/PEG-600 - N/A N-Alkyl-2-thiomethyl benzimidazoles [10]

| 2-Mercapto-1H-benzimidazole | Methanol | Sodium | N/A | bis-Benzimidazole derivatives |[7] |

Note: "N/A" indicates data not available in the cited sources. MW refers to microwave-assisted synthesis.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Intermediate Synthesis (Protocol 1) cluster_intermediate Key Intermediate cluster_derivatization Derivatization (Protocol 2) cluster_final Final Products A o-Phenylenediamine C Condensation in 4N HCl (Reflux) A->C B Chloroacetic Acid B->C D 2-(Chloromethyl)-1H-benzimidazole C->D Neutralization & Purification E Nucleophilic Substitution (Amine, Thiol, Phenol, etc.) D->E Add Nucleophile + Base/Solvent F 2-(Substituted-methyl) benzimidazole Derivatives E->F Work-up & Purification

Caption: General workflow for the synthesis of 2-(substituted-methyl)benzimidazole derivatives.

Reaction Mechanism: Nucleophilic Substitution

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Benzimidazole Benzimidazole-CH₂-Cl TS [Nu---CH₂(Benzimidazole)---Cl]⁻ Benzimidazole->TS Nucleophile Nu:⁻ Nucleophile->TS Attack Product Benzimidazole-CH₂-Nu TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Bond Cleavage

Caption: Simplified mechanism of the SN2 reaction at the chloromethyl group.

Applications in Drug Development

The synthesis of diverse libraries of 2-substituted benzimidazoles is of significant interest to the pharmaceutical industry.[11] The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs. Modifications at the 2-position through the nucleophilic substitution of this compound can lead to compounds with a wide spectrum of biological activities.[1] These derivatives have been investigated for their potential as:

  • Antifungal Agents: Some synthesized compounds show potent activity against various fungi.[7][9]

  • Antibacterial Agents: Derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria.[12]

  • Anticancer Agents: The benzimidazole core is a key component of some antitumor compounds.[1]

  • Anti-inflammatory Agents: Certain derivatives exhibit significant anti-inflammatory properties.[12]

The ease of synthesis and the structural versatility of these compounds make this protocol a valuable tool for generating novel drug candidates for further pharmacological evaluation.[1]

References

Application of 2-(Chloromethyl)benzimidazole in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Chloromethyl)benzimidazole is a versatile heterocyclic building block extensively utilized in the development of novel antifungal agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. The reactive chloromethyl group at the 2-position serves as a key electrophilic site, enabling facile derivatization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores, leading to the synthesis of diverse compound libraries with potent and specific antifungal properties. These derivatives have shown significant activity against a range of pathogenic fungi, including species of Candida, Aspergillus, and various phytopathogens.[1][2] The primary mechanisms of action for these antifungal agents involve the inhibition of ergosterol biosynthesis or the disruption of microtubule assembly, both of which are essential processes for fungal cell viability.[3][4][5]

Synthetic Applications

The primary application of this compound in antifungal synthesis is its use as a starting material for N-alkylation, S-alkylation, and O-alkylation reactions. The chlorine atom is a good leaving group, readily displaced by amines, thiols, and phenols to introduce a wide array of substituents.

A general synthetic scheme involves the condensation of this compound with various nucleophiles, such as aromatic amines, heterocyclic amines, thiophenols, and substituted phenols, often in the presence of a base and a suitable solvent.[6][7][8] Microwave-assisted synthesis has also been employed to accelerate these reactions.[8]

Key Synthesized Derivatives and Their Activities

Several classes of antifungal agents have been synthesized from this compound, including:

  • 2-((Arylamino)methyl)-1H-benzimidazoles: These compounds are synthesized by reacting this compound with various aromatic amines.[6][8]

  • 2-((Arylthio)methyl)-1H-benzimidazoles: Prepared through the reaction with thiophenol derivatives.

  • 2-((Aryloxy)methyl)-1H-benzimidazoles: Synthesized by condensation with phenolic compounds.[7]

The antifungal activity of these derivatives is influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of a chlorine atom at the para-position of the benzene ring has been shown to enhance antifungal activity.[1]

Data Presentation

The following tables summarize the quantitative antifungal activity data for representative compounds synthesized from this compound.

Table 1: In Vitro Antifungal Activity (IC50 in µg/mL) of Selected Benzimidazole Derivatives against Phytopathogenic Fungi. [1]

Compound IDCytospora sp.Colletotrichum gloeosporioidesBotrytis cinereaAlternaria solaniFusarium solani
4m >10020.76>10027.5818.60
5b 30.9711.3857.71>10040.15
7f >100>10013.36>100>100
Hymexazol (Control) 25.3445.768.9265.4333.15

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of a Benzimidazole Derivative against Candida albicans. [6]

Compound IDMIC (µg/mL)
VMKP 8 12.5

Mechanism of Action

Benzimidazole-based antifungal agents primarily exert their effects through two main mechanisms:

  • Inhibition of Ergosterol Biosynthesis: Many benzimidazole derivatives, particularly those with azole-like features, interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p).[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[5][9]

  • Disruption of Microtubule Assembly: Certain benzimidazoles are known to bind to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting processes such as nuclear division and intracellular transport, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol describes the synthesis of the starting material, 2-(chloromethyl)-1H-benzimidazole, from o-phenylenediamine and chloroacetic acid.[6]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus

Procedure:

  • A mixture of o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 4N HCl (10 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 4 hours.

  • After cooling to room temperature, the mixture is neutralized with ammonium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from methanol to yield pure 2-(chloromethyl)-1H-benzimidazole.

Protocol 2: General Procedure for the Synthesis of 2-((Arylamino)methyl)-1H-benzimidazole Derivatives

This protocol outlines the synthesis of 2-((arylamino)methyl)-1H-benzimidazole derivatives via microwave-assisted condensation.[8]

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole (1.66 g)

  • Potassium carbonate (K₂CO₃) (2.76 g)

  • Potassium iodide (KI) (a pinch)

  • Appropriate aromatic amine (e.g., p-nitroaniline, 2.76 g)

  • Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate

  • Water

  • Microwave synthesizer

  • Beaker

  • Separatory funnel

Procedure:

  • In a 250 mL beaker, suspend 2-(chloromethyl)-1H-benzimidazole (1.66 g) and K₂CO₃ (2.76 g) in DMF (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a pinch of KI to the mixture.

  • Add the desired aromatic amine (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.

  • Cover the beaker and place it in a microwave synthesizer. Irradiate at a medium-low power level for 3-4 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (60 mL).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Antifungal Agents cluster_evaluation Biological Evaluation start This compound reaction Condensation Reaction (Base, Solvent, Heat/Microwave) start->reaction nucleophile Nucleophile (Amine, Thiol, Phenol) nucleophile->reaction product Benzimidazole Derivative reaction->product antifungal_assay Antifungal Activity Assay (MIC/IC50 Determination) product->antifungal_assay data_analysis Data Analysis antifungal_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: Experimental workflow for the synthesis and evaluation of antifungal agents from this compound.

ergosterol_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase enzyme Lanosterol 14α-demethylase (Erg11p) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation enzyme->ergosterol inhibitor Benzimidazole Antifungal Agent inhibitor->enzyme Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by benzimidazole antifungal agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-(Chloromethyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-(chloromethyl)benzimidazole and its derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved safety profiles. The information presented here is intended to guide researchers in the development of novel benzimidazole-based compounds for potential therapeutic applications, particularly in the realm of antimicrobial and antifungal drug discovery.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with various biopolymers, leading to a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The this compound scaffold serves as a crucial intermediate for the synthesis of a wide array of derivatives, as the reactive chloromethyl group allows for facile substitution reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a more efficient and environmentally friendly alternative to traditional synthetic methods.[3][4] By utilizing microwave irradiation to directly and rapidly heat the reaction mixture, this technique can significantly accelerate reaction rates and often leads to cleaner products with higher yields.[3][5]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to the synthesis of this compound derivatives offers several key benefits:

  • Reduced Reaction Times: Microwave synthesis can shorten reaction times from hours to mere minutes.[3]

  • Increased Yields: In many cases, microwave-assisted methods provide significantly higher product yields compared to conventional heating.[3]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient than traditional methods that heat the entire reaction vessel.

  • Enhanced Safety: The use of sealed reaction vessels in dedicated microwave reactors allows for reactions to be performed at elevated temperatures and pressures in a safe and controlled manner.

Data Presentation

The following tables summarize the quantitative data comparing conventional and microwave-assisted synthesis methods for this compound and its derivatives.

Table 1: Synthesis of this compound

MethodReactantsCatalyst/SolventTimeYield (%)Reference
Microwaveo-phenylenediamine, Chloroacetic acidHydrochloric acid (4M)1.5 - 4 min80 - 95[6]
Conventionalo-phenylenediamine, Chloroacetic acidHydrochloric acid (4M)4 h62.6

Table 2: Synthesis of 2-Substituted Benzimidazole Derivatives

MethodReactant 1Reactant 2Solvent/CatalystTimeYield (%)Reference
Microwaveo-phenylenediamineVarious carboxylic acidsPolyphosphoric acid3 - 10 min10 - 50% increase vs. conventional[3]
Conventionalo-phenylenediamineVarious carboxylic acidsPolyphosphoric acid2 - 8 h-[3]
MicrowaveThis compoundVarious aminesDMF/TriethylamineNot specified55 - 85[7]
ConventionalThis compoundVarious aminesDMF/K2CO3/KINot specifiedModerate to good[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on the general procedure described by Mobinikhaledi et al.[6]

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Ethanol

  • Water

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and chloroacetic acid (1.0 mmol).

  • Add two drops of 4M hydrochloric acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 50% power for 1.5 to 4 minutes. The optimal time may vary depending on the specific microwave reactor used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the crude product by recrystallization from a mixture of ethanol and water (1:1 v/v) to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis of 2-(Arylaminomethyl)benzimidazole Derivatives

This protocol is a general method for the derivatization of this compound.

Materials:

  • This compound

  • Substituted aromatic amine

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve this compound (1.0 mmol) and the desired aromatic amine (1.0 mmol) in DMF.

  • Add triethylamine (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and for a time determined by reaction monitoring (e.g., via TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Derivatives cluster_purification Purification Reactants o-phenylenediamine + Chloroacetic acid Microwave Microwave Irradiation (1.5-4 min, 50% power) Reactants->Microwave Product1 Crude this compound Microwave->Product1 Product1_input This compound Product1->Product1_input Microwave2 Microwave Irradiation Product1_input->Microwave2 Amine Aromatic Amine Amine->Microwave2 Product2 Crude Derivative Microwave2->Product2 Recrystallization Recrystallization Product2->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration FinalProduct Pure Derivative Filtration->FinalProduct

Caption: Microwave-assisted synthesis and derivatization workflow.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

Some benzimidazole derivatives have been shown to exert their antifungal effects by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[8] They specifically target the enzyme lanosterol 14-α-demethylase (Erg11p).

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Erg11p->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Benzimidazole This compound Derivative Benzimidazole->Erg11p Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Benzimidazole Derivatives.

Signaling Pathway: Putative Antimicrobial Mechanism

The antimicrobial activity of benzimidazole derivatives is thought to stem from their structural analogy to purines, which can lead to the disruption of nucleic acid and protein synthesis.

antimicrobial_pathway cluster_bacterial_processes Bacterial Cellular Processes cluster_interference Interference by Benzimidazole Purine_Metabolism Purine Metabolism Nucleotides Nucleotides (ATP, GTP) Purine_Metabolism->Nucleotides DNA_Synthesis DNA Replication Nucleotides->DNA_Synthesis RNA_Synthesis Transcription Nucleotides->RNA_Synthesis Protein_Synthesis Translation RNA_Synthesis->Protein_Synthesis Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth Benzimidazole This compound Derivative (Purine Analog) Benzimidazole->Purine_Metabolism Competitively Inhibits Benzimidazole->DNA_Synthesis Disrupts Benzimidazole->RNA_Synthesis Disrupts

References

Application Notes and Protocols for the N-alkylation of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-alkylation of 2-(chloromethyl)benzimidazole, a critical reaction in the synthesis of a diverse range of biologically active benzimidazole derivatives. The protocols outlined below are compiled from various established methods and are intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The N-alkylation of the benzimidazole core is a key synthetic step that allows for the introduction of various substituents, significantly influencing the biological activity of the resulting molecules. The reaction of this compound with a variety of nucleophiles, such as amines, alcohols, and thiols, provides a versatile route to a library of N-substituted benzimidazole derivatives.

Experimental Protocols

This section details the general procedures for the N-alkylation of this compound with different nucleophiles. The choice of base, solvent, and reaction conditions can be adapted based on the specific substrate and desired product.

Protocol 1: N-alkylation with Primary and Secondary Amines

This protocol describes a general method for the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF or ethanol, add the appropriate amine (1.0 - 1.2 equivalents) and potassium carbonate (2.0 - 3.0 equivalents).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure N-alkylated benzimidazole derivative.[2]

Protocol 2: N-alkylation with Alcohols and Thiols

This protocol provides a general method for the synthesis of 2-((alkoxy)methyl)-1H-benzo[d]imidazole and 2-((alkylthio)methyl)-1H-benzo[d]imidazole derivatives.

Materials:

  • This compound

  • Appropriate alcohol or thiol (1.0 - 1.2 equivalents)

  • Sodium hydride (NaH) (1.2 equivalents) or Potassium hydroxide (KOH) (2.0 - 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the appropriate alcohol or thiol (1.0 - 1.2 equivalents) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then a solution of this compound (1.0 equivalent) in anhydrous THF is added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure product.

Data Presentation

The following tables summarize typical reaction conditions and characterization data for a selection of N-alkylated this compound derivatives.

Table 1: Reaction Conditions and Yields for the N-alkylation of this compound

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF80675
2BenzylamineTEAEthanolReflux882
3MorpholineK₂CO₃DMF60588
4PhenolNaHTHFrt1265
5ThiophenolKOHEthanolReflux490

Table 2: 1H NMR and 13C NMR Data for Selected N-alkylated Benzimidazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
2-((phenylamino)methyl)-1H-benzo[d]imidazole4.55 (s, 2H, CH₂), 6.60-7.60 (m, 9H, Ar-H), 12.5 (br s, 1H, NH)48.5 (CH₂), 112.9, 117.5, 121.8, 128.9, 136.5, 142.8, 148.2, 153.5 (Ar-C)
2-((benzylamino)methyl)-1H-benzo[d]imidazole3.95 (s, 2H, CH₂-N), 4.70 (s, 2H, CH₂-Ar), 7.20-7.60 (m, 9H, Ar-H), 12.3 (br s, 1H, NH)50.2 (CH₂-N), 53.8 (CH₂-Ar), 110.5, 118.8, 122.1, 127.3, 128.5, 128.7, 135.9, 139.5, 143.1, 154.1 (Ar-C)
2-((phenoxy)methyl)-1H-benzo[d]imidazole5.30 (s, 2H, OCH₂), 6.90-7.70 (m, 9H, Ar-H), 12.6 (br s, 1H, NH)68.2 (OCH₂), 110.8, 114.9, 119.1, 121.5, 122.5, 129.6, 136.2, 143.5, 152.8, 158.4 (Ar-C)
2-((phenylthio)methyl)-1H-benzo[d]imidazole4.30 (s, 2H, SCH₂), 7.10-7.60 (m, 9H, Ar-H), 12.7 (br s, 1H, NH)38.5 (SCH₂), 111.2, 118.9, 122.3, 126.8, 129.1, 130.2, 135.7, 136.8, 143.3, 151.9 (Ar-C)

Note: NMR data are representative and may vary depending on the solvent and specific substitution pattern.[1][3][4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow reagents Reactants (this compound, Nucleophile, Base) reaction Reaction (Stirring at RT or Heating) reagents->reaction solvent Solvent (DMF, Ethanol, THF) solvent->reaction workup Work-up (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure N-alkylated Benzimidazole purification->product

Caption: General experimental workflow for N-alkylation.

Proposed Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Several N-alkylated benzimidazole derivatives have demonstrated significant antifungal activity. One of the proposed mechanisms of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3] The diagram below illustrates this inhibitory action.

Caption: Inhibition of ergosterol biosynthesis by N-alkylated benzimidazoles.

References

Application Notes and Protocols: Synthesis and Application of Novel Benzimidazole-Based Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of novel benzimidazole-based compounds in various materials science domains. The unique electronic and photophysical properties of benzimidazole derivatives make them excellent candidates for advanced materials, including organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors.

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core is versatile, with numerous methods available to introduce a wide array of functional groups, enabling the fine-tuning of their chemical and physical properties.[1] A common and effective method involves the condensation of o-phenylenediamines with aldehydes.[2] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[3][4]

This protocol describes a solvent-free, microwave-assisted synthesis of 2-substituted benzimidazoles, which is an adaptation of established efficient synthetic methods.[3]

Experimental Protocol:

  • In a microwave-transparent vessel, combine o-phenylenediamine (1.0 mmol), a substituted aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid (e.g., Er(OTf)₃, 1 mol%).

  • Thoroughly mix the reactants using a vortex mixer.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 100-300 W) for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired 2-substituted benzimidazole.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants o-phenylenediamine + Substituted Aldehyde + Catalyst Mixing Mixing Reactants->Mixing Step 1 Microwave Microwave Irradiation (5-10 min) Mixing->Microwave Step 2 Cooling Cooling Microwave->Cooling Step 3 Purification Purification (Recrystallization or Chromatography) Cooling->Purification Step 4 Product 2-Substituted Benzimidazole Purification->Product Final Product

Caption: General workflow for the microwave-assisted synthesis of 2-substituted benzimidazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventTimeYield (%)Reference
ConventionalEr(OTf)₃ (1 mol%)Ethyl Lactate120 min59.6[3]
MicrowaveEr(OTf)₃ (1 mol%)Solvent-Free5 min99.9[3]
ConventionalNonePolyphosphoric Acid2-8 hoursLower[3]
MicrowaveNoneEthanol2-8 min85-96[3]

Application in Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are widely used in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as electron-transporting materials.[5][6] Their high triplet energy and good thermal stability are key advantages.[5] Bipolar host materials incorporating both electron-donating (e.g., carbazole) and electron-accepting (benzimidazole) moieties can lead to balanced charge transport and high device efficiencies.[6][7]

This protocol outlines the fabrication of a multilayer PhOLED device using a benzimidazole-based host material.

Experimental Protocol:

  • Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the following layers sequentially onto the ITO substrate:

    • Hole Injection Layer (HIL): Deposit a 30 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL): Deposit a 10 nm layer of TAPC.

    • Emissive Layer (EML): Co-evaporate the benzimidazole-based bipolar host material (e.g., o-mCPBI) and a green phosphorescent emitter (e.g., Ir(ppy)₂(acac)) at a doping concentration of 10 wt%. The typical thickness of the EML is 30 nm.

    • Electron Transport Layer (ETL): Deposit a 40 nm layer of the benzimidazole-based host material or a dedicated electron-transporting material like TPBi.

    • Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (LiF).

    • Cathode: Deposit a 100 nm layer of aluminum (Al).

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the electroluminescence (EL) spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the fabricated device.

Device Architecture Diagram:

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (e.g., TPBi, 40 nm) EML Emissive Layer (Host:Emitter, 30 nm) HTL Hole Transport Layer (TAPC, 10 nm) HIL Hole Injection Layer (TAPC, 30 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer structure of a phosphorescent OLED device.

Table 2: Performance of PhOLEDs with Benzimidazole-Based Hosts

Host MaterialEmitterMax. EQE (%)Device StructureReference
o-mCPBIGreen Phosphorescent> 20Multilayer[7]
p-CbzBizIr(ppy)₂(acac)21.8Multilayer[6][8]
o-CbzBiz4CzIPN (TADF)16.7Multilayer[6][8]

Application as Fluorescent Chemosensors

The benzimidazole scaffold is an excellent platform for designing fluorescent chemosensors due to its ability to coordinate with metal ions and its sensitivity to pH changes.[9][10][11] The fluorescence properties can be modulated through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[10][12]

This protocol describes the use of a benzimidazole-based compound as a selective "turn-on" fluorescent sensor for zinc ions.[12]

Experimental Protocol:

  • Prepare a stock solution of the benzimidazole-based fluorescent probe (e.g., HL) in a suitable solvent like DMSO.

  • Prepare solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) in an appropriate buffer solution (e.g., 5 mM HEPES buffer, pH 7.4).

  • In a cuvette, add the buffer solution and then a small aliquot of the probe stock solution to achieve the desired final concentration.

  • Record the fluorescence emission spectrum of the probe solution using a spectrofluorometer.

  • Sequentially add aliquots of the metal ion solutions to the cuvette and record the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity. A significant increase in fluorescence intensity upon the addition of a specific metal ion indicates a "turn-on" sensing event.

  • Determine the limit of detection (LOD) based on the fluorescence titration data.

Sensing Mechanism Diagram:

Sensing_Mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Probe Benzimidazole Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex + Analyte Analyte Zn²⁺ Ion Complex->Probe - Analyte

Caption: "Turn-on" fluorescent sensing mechanism for Zn²⁺ detection.

Table 3: Characteristics of Benzimidazole-Based Fluorescent Sensors

SensorAnalyteDetection LimitResponse TimeSensing MediumReference
HLZn²⁺39.91 nM15-20 sDMSO/water[12]
Sensor 1Fe²⁺/Fe³⁺1.98 µM (Fe³⁺)-Aqueous[13]
Sensor 1Zn²⁺--Aqueous[13]

Application as Corrosion Inhibitors

Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[14][15] They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.[14][15][16]

This protocol details the evaluation of a benzimidazole derivative as a corrosion inhibitor for mild steel in an acidic solution using electrochemical methods.[16]

Experimental Protocol:

  • Prepare a 1.0 M HCl solution.

  • Prepare solutions of the benzimidazole inhibitor in 1.0 M HCl at various concentrations (e.g., 50-200 ppm).

  • Polish a mild steel working electrode with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Immerse the prepared electrode in the test solution (with and without the inhibitor) for 30 minutes to attain a stable open-circuit potential (OCP).

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Determine the corrosion current density (i_corr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr⁰ - i_corr) / i_corr⁰] * 100 where i_corr⁰ and i_corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Determine the charge transfer resistance (R_ct) by fitting the Nyquist plot to an equivalent circuit model.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct - R_ct⁰) / R_ct] * 100 where R_ct and R_ct⁰ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Corrosion Inhibition Mechanism:

Corrosion_Inhibition Metal Metal Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosion Corrosion Metal->Corrosion Leads to Corrosive Corrosive Medium (e.g., HCl) Corrosive->Metal Attacks Inhibitor Benzimidazole Inhibitor Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Results in

Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.

Table 4: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

InhibitorMetalMediumMax. IE%MethodReference
LF₁Carbon Steel1.0 M HCl88.2Polarization[17]
LF₂Carbon Steel1.0 M HCl95.4Polarization[17]
BTBICarbon SteelSupercritical CO₂-Weight Loss[18]

References

Application Notes and Protocols: Development of 2-(Chloromethyl)benzimidazole Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antibacterial evaluation, and proposed mechanism of action of 2-(chloromethyl)benzimidazole derivatives. This class of compounds has garnered significant interest for its potential to address the growing challenge of antimicrobial resistance.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers in living systems.[1] The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This document outlines the key methodologies for developing these derivatives as novel antibacterial agents, from synthesis to biological evaluation.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound IDDerivative Structure/SubstitutionStaphylococcus aureus (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Reference Compound (MIC in µg/mL)
BZD-1 2-((4-Nitrophenylamino)methyl)-1H-benzo[d]imidazole6.26.2Ciprofloxacin: <1
BZD-2 2-((Phenylamino)methyl)-1H-benzo[d]imidazole6.26.2Ciprofloxacin: <1
BZD-3 2-(((4-Aminosulfonyl)phenyl)aminomethyl)-1H-benzo[d]imidazole3.13.1Ciprofloxacin: <1
BZD-4 2-(((4-Carboxyphenyl)amino)methyl)-1H-benzo[d]imidazole3.13.1Ciprofloxacin: <1

Data compiled from multiple sources indicating promising activity.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound IDDerivative Structure/SubstitutionEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference Compound (MIC in µg/mL)
BZD-1 2-((4-Nitrophenylamino)methyl)-1H-benzo[d]imidazole3.16.2Ciprofloxacin: <1
BZD-2 2-((Phenylamino)methyl)-1H-benzo[d]imidazole3.16.2Ciprofloxacin: <1
BZD-3 2-(((4-Aminosulfonyl)phenyl)aminomethyl)-1H-benzo[d]imidazole3.16.2Ciprofloxacin: <1
BZD-4 2-(((4-Carboxyphenyl)amino)methyl)-1H-benzo[d]imidazole3.16.2Ciprofloxacin: <1

Data compiled from multiple sources indicating promising activity.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the core intermediate, this compound, is a crucial first step, followed by the derivatization to obtain a library of compounds for screening.

Protocol 3.1.1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

  • Combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents) in a round-bottom flask.

  • Add 4N hydrochloric acid to the mixture to act as a catalyst and solvent.

  • Reflux the reaction mixture at 100-120°C for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Neutralize the solution to a pH of 8-9 using a weak base such as dilute ammonia solution to precipitate the product.

  • Collect the precipitate by suction filtration, wash with cold water, and dry to yield 2-(chloromethyl)-1H-benzimidazole.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 3.1.2: General Procedure for the Synthesis of N-Substituted Derivatives

  • Dissolve 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K2CO3) (2 equivalents), to the solution.

  • Add the desired amine or thiol nucleophile (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final derivative.

Antibacterial Susceptibility Testing

The following protocol for the broth microdilution method is a standard procedure for determining the MIC of the synthesized compounds.

Protocol 3.2.1: Broth Microdilution Assay

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with MHB only), and a solvent control (wells with bacteria and the highest concentration of DMSO used). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development of this compound derivatives as antibacterial agents.

G cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_evaluation Further Evaluation start Starting Materials (o-phenylenediamine, chloroacetic acid) synth_core Synthesis of this compound start->synth_core derivatization Derivatization with various nucleophiles synth_core->derivatization purification Purification & Characterization (TLC, NMR, Mass Spec) derivatization->purification prepare_assay Preparation of Bacterial Cultures & Compound Dilutions purification->prepare_assay mic_assay Broth Microdilution Assay prepare_assay->mic_assay data_analysis MIC Determination mic_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis moa_studies Mechanism of Action Studies data_analysis->moa_studies cytotoxicity Cytotoxicity Assays data_analysis->cytotoxicity lead_optimization Lead Optimization sar_analysis->lead_optimization moa_studies->lead_optimization cytotoxicity->lead_optimization

Experimental workflow for antibacterial agent development.
Proposed Mechanism of Action

While the exact mechanism of action for all this compound derivatives is not fully elucidated, a prominent hypothesis for the broader benzimidazole class is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for DNA replication, transcription, and repair.

G cluster_bacterium Bacterial Cell BZD This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II/IV) BZD->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Transcription Transcription DNA_Gyrase->Transcription Enables Cell_Division Cell Division DNA_Replication->Cell_Division Transcription->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death

Proposed inhibition of bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Insights

Preliminary studies on this compound derivatives have provided some insights into the relationship between their chemical structure and antibacterial activity:

  • Substitution at the N-1 position: The nature of the substituent on the imidazole nitrogen can significantly influence the antibacterial potency.

  • Aromatic vs. Aliphatic Substituents: The introduction of various aromatic and heterocyclic amines at the chloromethyl position has yielded compounds with significant activity.[2]

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing or electron-donating groups on the appended aromatic rings can modulate the activity, suggesting that electronic effects play a role in the compound's interaction with its target.

Further detailed SAR studies are essential for the rational design of more potent and selective antibacterial agents based on this scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further research. The protocols and data presented herein provide a foundation for researchers to explore the antibacterial potential of these derivatives and contribute to the discovery of new therapeutics to combat bacterial infections.

References

Application Notes and Protocols for the Purification of 2-(Chloromethyl)benzimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the purification of 2-(Chloromethyl)benzimidazole, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on recrystallization, a robust and scalable method for achieving high purity. These notes include a comparative summary of different solvent systems, detailed experimental protocols, and a graphical representation of the recrystallization workflow.

Introduction

This compound is a critical building block in the development of numerous therapeutic compounds. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a widely used purification technique in pharmaceutical manufacturing due to its effectiveness in removing impurities and its scalability from laboratory to industrial production. The choice of solvent system is crucial for a successful recrystallization, influencing both the yield and the final purity of the product. This document outlines various solvent systems and provides detailed protocols for the recrystallization of this compound.

Data Presentation: Comparison of Recrystallization Solvents

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. The following table summarizes the quantitative data for different solvent systems used in the recrystallization of this compound.

Solvent SystemCrude Product Purity (%)Recrystallization ConditionsFinal Purity (%)Yield (%)Melting Point (°C)Reference
MethanolNot SpecifiedDissolve in hot methanol, cool to precipitate.Not SpecifiedNot SpecifiedNot Specified[1]
Benzene:Hexane (14:15 v/v)Not SpecifiedDissolve in the hot solvent mixture, cool to precipitate.Not Specified60153-155
EthanolNot SpecifiedDissolve in hot ethanol, cool to precipitate.Not SpecifiedNot SpecifiedNot Specified[2]
Ethanol/WaterNot SpecifiedDissolve in hot ethanol, add water dropwise until cloudy, then cool.80-95 (general for benzimidazoles)Not SpecifiedNot Specified[2]
Ethyl Acetate/HexaneNot SpecifiedDissolve in hot ethyl acetate, add hexane until turbid, then cool.70-95 (general for benzimidazoles)Not SpecifiedNot Specified[2]

Note: Data for some parameters are not available in the cited literature and are marked as "Not Specified". The purity and yield for Ethanol/Water and Ethyl Acetate/Hexane are general ranges reported for benzimidazole derivatives and may vary for this compound.

Experimental Workflow

The general workflow for the purification of this compound by recrystallization is depicted in the following diagram.

Recrystallization_Workflow cluster_0 Recrystallization Process Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (optional, to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure Crystalline This compound Drying->Pure_Product

Caption: General workflow for the recrystallization of this compound.

Experimental Protocols

Below are detailed protocols for the recrystallization of this compound using different solvent systems. It is recommended to perform a small-scale trial to determine the optimal solvent and conditions for a specific batch of crude material.

Protocol 1: Recrystallization from Methanol

This protocol is suitable for general purification of this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask, just enough to wet the solid.

  • Attach a reflux condenser and gently heat the mixture with stirring.

  • Add small portions of hot methanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from Benzene:Hexane (Two-Solvent System)

This method is effective when a single solvent does not provide adequate separation.

Materials:

  • Crude this compound

  • Benzene (reagent grade)

  • n-Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot benzene to dissolve the solid completely. Use a reflux condenser to prevent solvent loss.

  • Once the solid is dissolved, slowly add n-hexane dropwise to the hot solution with continuous stirring.

  • Continue adding n-hexane until a slight turbidity (cloudiness) persists. If too much n-hexane is added, add a small amount of hot benzene to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Isolate the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of a cold benzene:hexane mixture (in the same ratio used for crystallization).

  • Dry the purified product under vacuum.

Protocol 3: General Recrystallization from Ethanol or Ethanol/Water

Ethanol is a common and effective solvent for the recrystallization of many benzimidazole derivatives.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure (Single Solvent - Ethanol):

  • Follow the procedure outlined in Protocol 1, substituting methanol with ethanol.

Procedure (Two-Solvent - Ethanol/Water):

  • Dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Concluding Remarks

The choice of recrystallization solvent and technique is critical for obtaining high-purity this compound. The protocols provided herein offer a starting point for the purification of this important intermediate. It is essential to perform small-scale optimization to achieve the best results in terms of purity and yield for each specific batch of crude material. Proper characterization of the final product, for instance by melting point determination and spectroscopic methods, is crucial to confirm its purity. A Chinese patent suggests that a synthesis method can yield a crude product with 96% purity, which may not require further recrystallization.[3]

References

Application Note and Protocol: Monitoring the Progress of 2-(Chloromethyl)benzimidazole Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Chloromethyl)benzimidazole is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics. The synthesis and subsequent reactions of this compound require careful monitoring to ensure reaction completion, optimize yields, and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. This document provides a detailed protocol for monitoring the synthesis of this compound and its subsequent derivatization reactions using TLC.

Data Presentation

The progress of the synthesis of this compound from o-phenylenediamine and chloroacetic acid, as well as a subsequent representative reaction with an aromatic amine, can be effectively monitored by observing the change in Retention Factor (Rƒ) values of the reactants and products. The following table summarizes typical Rƒ values obtained on silica gel TLC plates.

CompoundStructureRoleSolvent System (Ethyl Acetate:n-Hexane, 3:7 v/v)Rƒ Value (Approximate)Visualization
o-PhenylenediamineReactant 1Ethyl Acetate:n-Hexane (3:7 v/v)0.45UV (254 nm), Iodine Vapor, p-Anisaldehyde stain
Chloroacetic AcidReactant 2Ethyl Acetate:n-Hexane (3:7 v/v)< 0.1p-Anisaldehyde stain (requires heating)
This compoundProductEthyl Acetate:n-Hexane (3:7 v/v)0.30UV (254 nm), Iodine Vapor
AnilineReactant 3Ethyl Acetate:n-Hexane (3:7 v/v)0.60UV (254 nm), Iodine Vapor
2-((Phenylamino)methyl)-1H-benzimidazoleFinal ProductEthyl Acetate:n-Hexane (3:7 v/v)0.20UV (254 nm), Iodine Vapor

Note: Rƒ values are dependent on the specific conditions (e.g., stationary phase, mobile phase composition, temperature) and should be considered as guiding values.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[1][2]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Ammonia solution (dilute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol), chloroacetic acid (14.2 g, 0.15 mol), and 4M hydrochloric acid (100 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 3-4 hours.

  • Monitor the reaction progress using the TLC protocol described below.

  • Once the reaction is complete (indicated by the consumption of o-phenylenediamine), cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding dilute ammonia solution with vigorous stirring until the pH is approximately 8-9.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water.

  • Dry the product in a vacuum oven.

TLC Monitoring Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Ethyl Acetate and n-Hexane

  • Visualization agents: UV lamp (254 nm), iodine chamber, p-anisaldehyde stain.

Procedure:

  • Preparation of the Mobile Phase: Prepare a 3:7 (v/v) mixture of ethyl acetate and n-hexane. Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for at least 15 minutes.

  • Sample Preparation: At regular intervals (e.g., every 30-60 minutes) during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a small amount of ethanol or methanol to a suitable concentration for spotting.

  • Spotting the TLC Plate: Using a capillary tube, spot the diluted reaction mixture onto the baseline of a silica gel TLC plate. Also, spot the starting materials (o-phenylenediamine and chloroacetic acid) as references on the same plate.

  • Developing the TLC Plate: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure that the baseline is above the level of the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

    • Place the plate in an iodine chamber for a few minutes to visualize compounds that are iodine-active.

    • For detecting carboxylic acids like chloroacetic acid, a p-anisaldehyde stain can be used, which typically requires gentle heating of the plate after dipping or spraying.[3]

  • Analysis: Compare the spots of the reaction mixture with the reference spots of the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant (o-phenylenediamine) has disappeared, and a new spot corresponding to the product (this compound) has appeared and its intensity is no longer increasing. Calculate the Rƒ values for each spot.

Subsequent Reaction: Synthesis of 2-((Phenylamino)methyl)-1H-benzimidazole

This protocol outlines a representative nucleophilic substitution reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.67 g, 0.01 mol) in DMF (20 mL).

  • Add aniline (0.93 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC using the same protocol as described above, spotting the reaction mixture alongside the starting materials (this compound and aniline).

  • The reaction is complete when the spot for this compound has disappeared.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualizations

TLC_Monitoring_Workflow cluster_synthesis Synthesis of this compound cluster_tlc TLC Monitoring cluster_derivatization Subsequent Reaction Example Reactants o-Phenylenediamine + Chloroacetic Acid + HCl Reaction Reflux (3-4h) Reactants->Reaction Workup Neutralization (NH3) & Filtration Reaction->Workup Aliquot Take Reaction Aliquot Reaction->Aliquot Product1 This compound Workup->Product1 Reactants2 This compound + Aniline + K2CO3 in DMF Product1->Reactants2 Spot Spot on TLC Plate Aliquot->Spot Develop Develop in Chamber (EtOAc:Hexane 3:7) Spot->Develop Visualize Visualize (UV, Iodine) Develop->Visualize Analyze Analyze Rf Values (Reactant vs. Product) Visualize->Analyze Analyze->Reaction Reaction Complete? Reaction2 Stir at RT Reactants2->Reaction2 Reaction2->Aliquot Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Product2 2-((Phenylamino)methyl)-1H-benzimidazole Workup2->Product2 TLC_Plate_Analysis cluster_plate TLC Plate Analysis (Time = t) cluster_lanes Origin SolventFront Solvent Front Origin->SolventFront SM1_label SM1 (o-PDA) SM1_spot RXN_label Reaction Mixture RXN_SM1 RXN_Prod Prod_label Product (Co-spot) Prod_spot

References

Application Notes and Protocols for 2-(Chloromethyl)benzimidazole-Based Coatings for Metal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, application, and evaluation of protective coatings for metals based on the corrosion inhibitor 2-(Chloromethyl)benzimidazole (CMB). The information is intended to enable researchers to effectively utilize this compound in the development of advanced anti-corrosion solutions.

Introduction

Corrosion is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. Benzimidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to form a protective film on metal surfaces, effectively isolating them from corrosive environments.[1][2][3] this compound, in particular, has demonstrated high inhibition efficiency, making it a valuable component in the formulation of protective coatings.[1][2][3] This document outlines the synthesis of CMB, its incorporation into coating formulations, and detailed protocols for evaluating the performance of these coatings.

Data Presentation

The following tables summarize the quantitative data on the corrosion inhibition performance of this compound.

Table 1: Corrosion Inhibition Efficiency of this compound in Solution

This table presents the inhibition efficiency of CMB for C1018 carbon steel in a CO2-saturated 3.5% NaCl solution at different temperatures and concentrations. The data is derived from electrochemical measurements.[1][2][3]

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
125Not specified
102597.54
5025Not specified
104098.40
106098.58

Table 2: Electrochemical Parameters for C1018 Carbon Steel with and without this compound

This table details the charge transfer resistance (Rct) and double-layer capacitance (Cdl) for C1018 carbon steel in a CO2-saturated 3.5% NaCl solution with and without the addition of CMB at 25°C.[3]

Inhibitor ConcentrationRct (Ω cm²)Cdl (µF cm⁻²)
Blank85 ± 2.96Not specified
1 ppm CMB1036 ± 2.12Not specified
50 ppm CMB3411 ± 4.14Not specified

Table 3: Performance of Epoxy Coating with 2-Chloromethylbenzimidazole Loaded Nanofillers

This table shows the impedance modulus at low frequency (|Z|0.01 Hz) for an epoxy coating with and without the addition of 1% 2-CBI@MIL-88 (a metal-organic framework loaded with 2-chloromethylbenzimidazole) on steel.[4] A higher impedance modulus indicates better corrosion protection.

| Coating System | Condition | |Z|₀.₀₁ Hz (Ω cm²) | | :--- | :--- | :--- | | Neat Epoxy (EP) | Intact | Significantly lower than EP + 1% 2-CBI@MIL-88 | | EP + 1% 2-CBI@MIL-88 | Intact | Significantly higher than EP | | Scratched EP + 1% 2-CBI@MIL-88 | Immersed in 3.5 wt% NaCl | Increases over time |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into a coating formulation, and the evaluation of the resulting coating's protective properties.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from o-phenylenediamine and chloroacetic acid.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • 6N Ammonium hydroxide (NH₄OH)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (e.g., 1.0 g, 9.25 mmol) and chloroacetic acid (e.g., 1.32 g, 13.97 mmol).

  • Add 4N HCl (e.g., 60 mL) to the flask.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with 6N NH₄OH until the pH is approximately 7.

  • Cool the neutralized mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from water to obtain purified this compound.

  • Dry the purified product under vacuum.

Protocol 2: Formulation of an Epoxy-Based Coating with this compound

This protocol provides a general guideline for incorporating this compound into a two-component epoxy coating system.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A)

  • Curing agent (e.g., polyamide or amine-based)

  • This compound (synthesized as per Protocol 1)

  • Solvents (e.g., xylene, butanol, as required for viscosity adjustment)

  • Additives (e.g., pigments, fillers, wetting agents, as required)

  • Metal substrate (e.g., carbon steel panels)

  • Mixing equipment (e.g., mechanical stirrer)

  • Coating applicator (e.g., brush, spray gun, or doctor blade)

Procedure:

  • Preparation of the Inhibitor: Ensure the synthesized this compound is finely ground to a powder to facilitate dispersion.

  • Part A Preparation (Resin and Inhibitor):

    • In a suitable mixing vessel, add the epoxy resin.

    • While stirring, gradually add the desired amount of this compound (e.g., 1-3% by weight of the total resin solids).

    • If necessary, add solvents to adjust the viscosity for proper mixing and application.

    • Add any other required additives (pigments, fillers) to Part A and mix until a homogeneous dispersion is achieved.

  • Part B Preparation (Curing Agent): The curing agent is typically kept separate until just before application.

  • Mixing of Components:

    • Just prior to application, add the curing agent (Part B) to the resin mixture (Part A) according to the manufacturer's recommended mixing ratio.

    • Mix the two components thoroughly for the specified time to ensure a uniform mixture.

  • Substrate Preparation:

    • Clean the metal substrate to remove any grease, oil, rust, or other contaminants. This may involve solvent cleaning, acid pickling, or abrasive blasting, depending on the substrate's condition.

    • Ensure the substrate is dry before coating application.

  • Coating Application:

    • Apply the formulated coating to the prepared metal substrate using the chosen application method (brush, spray, etc.).

    • Ensure a uniform film thickness is achieved.

  • Curing:

    • Allow the coating to cure at ambient temperature or as per the manufacturer's instructions. Curing times will vary depending on the specific epoxy system and environmental conditions.

Protocol 3: Electrochemical Evaluation of Coating Performance

This protocol details the use of Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) to assess the corrosion protection performance of the prepared coatings.

Equipment:

  • Potentiostat/Galvanostat with EIS capabilities

  • Electrochemical cell (three-electrode setup)

  • Working Electrode (WE): Coated metal panel

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium: 3.5% NaCl solution (or other relevant corrosive environment)

Procedure:

A. Potentiodynamic Polarization (PDP):

  • Immerse the coated metal panel (WE), the reference electrode, and the counter electrode in the electrochemical cell containing the corrosive solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Set the potentiodynamic scan parameters on the potentiostat software. A typical scan range is from -250 mV to +250 mV versus the OCP at a scan rate of 0.166 mV/s.

  • Initiate the polarization scan.

  • After the scan is complete, analyze the resulting polarization curve (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i₀ - i) / i₀] x 100 where i₀ is the corrosion current density of the uncoated (blank) metal and i is the corrosion current density of the coated metal.

B. Electrochemical Impedance Spectroscopy (EIS):

  • Use the same three-electrode setup as for the PDP measurements.

  • Allow the system to reach a stable OCP.

  • Set the EIS parameters. Typically, a sinusoidal AC voltage of small amplitude (e.g., 10 mV) is applied over a frequency range from 100 kHz to 10 mHz.

  • Run the EIS measurement.

  • Analyze the resulting Nyquist and Bode plots. The impedance at low frequencies (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier properties. A higher impedance value corresponds to better corrosion protection.

  • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as coating resistance (Rc) and charge transfer resistance (Rct).

Visualizations

The following diagrams illustrate the key processes involved in the application and mechanism of this compound-based coatings.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_formulation Coating Formulation cluster_application Application & Curing cluster_evaluation Performance Evaluation s1 o-phenylenediamine + Chloroacetic Acid s2 Reflux in 4N HCl s1->s2 s3 Neutralization & Precipitation s2->s3 s4 Purification s3->s4 f1 Epoxy Resin + CMB s4->f1 f2 Addition of Curing Agent f1->f2 f3 Homogeneous Coating Mixture f2->f3 a2 Coating Application f3->a2 a1 Substrate Preparation a1->a2 a3 Curing a2->a3 e1 Electrochemical Testing (EIS, PDP) a3->e1 e2 Data Analysis e1->e2

Caption: Experimental workflow for developing and evaluating CMB-based coatings.

adsorption_mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_adsorption Protective Film Formation CMB CMB Molecules Metal Metal Surface (e.g., Steel) CMB->Metal Adsorption via N and π-electrons H2O H₂O H2O->Metal Displacement of H₂O Cl_minus Cl⁻ Adsorbed_CMB Adsorbed CMB Layer Metal->Adsorbed_CMB Forms Protective Barrier Adsorbed_CMB->Cl_minus Blocks Attack by Corrosive Ions

Caption: Adsorption mechanism of this compound on a metal surface.

References

Application Notes and Protocols: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole, a versatile building block in pharmaceutical research. This compound serves as a key intermediate for the development of a wide range of biologically active molecules, including novel antifungal and anticancer agents.

Introduction

2-(Chloromethyl)-1H-benzo[d]imidazole is a heterocyclic compound containing a fused benzene and imidazole ring system. The presence of a reactive chloromethyl group at the 2-position makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery. Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.

Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole

The synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole is most commonly achieved through the condensation reaction of o-phenylenediamine and chloroacetic acid. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid, and proceeds via the formation of an intermediate, 2-chloro-N-(2-aminophenyl)acetamide, which then undergoes intramolecular cyclization.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1 mmol) and 4N HCl (10 mL).

  • To this mixture, add chloroacetic acid (2 mmol).

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly neutralize the reaction mixture with ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water.

  • Dry the crude product.

  • Recrystallize the dried product from methanol to obtain pure 2-(chloromethyl)-1H-benzo[d]imidazole.[2]

Characterization Data

The structure and purity of the synthesized 2-(chloromethyl)-1H-benzo[d]imidazole can be confirmed by various spectroscopic methods.

Parameter Data
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [3]
Melting Point 156-158 °C[4]
Appearance Yellow solid[4]
IR (KBr, cm⁻¹) 3211 (N-H)[4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, Ar-H), 7.22-7.11 (m, 2H, Ar-H), 4.91 (s, 2H, CH₂)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 150.09, 141.59, 138.00, 124.10, 116.52, 42.06[4]
Mass Spectrum (m/z) 168 [M+2]⁺ (10%), 166 [M]⁺ (30%), 131 (100%), 104 (14%), 77 (18%), 63 (19%)[4]

Pharmaceutical Research Applications

2-(Chloromethyl)-1H-benzo[d]imidazole is a valuable scaffold for the synthesis of derivatives with potent pharmaceutical activities.

Antifungal Agents

Benzimidazole derivatives have been extensively studied for their antifungal properties. The primary mechanism of action for many antifungal benzimidazoles is the inhibition of microtubule assembly by binding to the protein tubulin. This disruption of the cytoskeleton interferes with cell division and leads to fungal cell death.[5] Some novel benzimidazole derivatives have also been shown to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane, representing an alternative antifungal mechanism.[6][7]

Anticancer Agents

Derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole have shown promising activity against various cancer cell lines. The anticancer mechanisms of these compounds are diverse and can include:

  • Inhibition of Mitosis: Similar to their antifungal action, some benzimidazole derivatives can disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.

  • Induction of Apoptosis: Many benzimidazole-based compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

  • Kinase Inhibition: Certain derivatives have been designed to target and inhibit specific protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR).[8]

Experimental and Logical Workflow Diagrams

Synthesis_Workflow Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification o-Phenylenediamine o-Phenylenediamine Reaction_Mixture Reaction_Mixture o-Phenylenediamine->Reaction_Mixture Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction_Mixture 4N_HCl 4N HCl (Catalyst) 4N_HCl->Reaction_Mixture Reflux Reflux (100-120°C, 3-6h) Neutralization Neutralization (NH4OH) Reflux->Neutralization Cooling Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (Methanol) Filtration->Recrystallization Final_Product 2-(chloromethyl)-1H- benzo[d]imidazole Recrystallization->Final_Product Pure Product Reaction_Mixture->Reflux Heating

Caption: Workflow for the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole.

Antifungal_Mechanism Antifungal Mechanism of Benzimidazoles Benzimidazole_Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Disrupted_Microtubules Disrupted Microtubules Microtubule_Assembly->Disrupted_Microtubules Inhibits Cell_Division_Inhibition Cell Division Inhibition Disrupted_Microtubules->Cell_Division_Inhibition Fungal_Cell_Death Fungal Cell Death Cell_Division_Inhibition->Fungal_Cell_Death Anticancer_Signaling_Pathway Anticancer Signaling Pathway Inhibition Benzimidazole_Derivative Benzimidazole Derivative EGFR EGFR (Tyrosine Kinase) Benzimidazole_Derivative->EGFR Inhibits Apoptosis Apoptosis Benzimidazole_Derivative->Apoptosis Induces Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2-(Chloromethyl)benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the condensation reaction of o-phenylenediamine with chloroacetic acid in the presence of an acid catalyst, typically hydrochloric acid (HCl). The reaction is usually followed by neutralization to precipitate the product.[1][2][3]

Q2: What is a typical yield for the synthesis of this compound?

Reported yields can vary significantly, generally ranging from 62% to 85%, depending on the specific reaction conditions employed.[2]

Q3: What are the key factors that influence the yield of the reaction?

Several factors can impact the final yield, including:

  • Molar ratio of reactants: The ratio of o-phenylenediamine to chloroacetic acid is crucial.

  • Reaction temperature and duration: Both parameters need to be carefully controlled to ensure complete reaction and minimize side products.[2]

  • Acid catalyst concentration: The concentration of HCl used as a solvent and catalyst plays a significant role.

  • Neutralization process: The choice of base and the final pH for precipitation affect the isolation of the product.[1][2]

  • Product stability: this compound can be unstable and prone to self-polymerization, which can reduce the yield of the desired monomer.[2]

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Causes and Solutions

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Some protocols suggest refluxing for 1.5 to 6 hours. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[1][2] - Increase Reaction Temperature: The reaction is typically carried out at reflux, around 100-120 °C. Ensure the temperature is maintained within this range.[2]
Suboptimal Molar Ratio of Reactants - Optimize the o-phenylenediamine to chloroacetic acid ratio: A molar ratio of 1:1.2 to 1:1.5 (o-phenylenediamine:chloroacetic acid) has been reported to improve yield.[2] Increasing the amount of chloroacetic acid can enhance the yield, but may also increase costs.
Product Loss During Work-up - Controlled Neutralization: Neutralize the reaction mixture slowly with a weak base like dilute ammonia water to a pH of 8-9.[1][2] Pouring the reaction mixture into cold water (0-10 °C) with vigorous stirring during neutralization can improve precipitation and recovery.[2] - Thorough Washing: Wash the filtered product with cold water to remove any remaining salts or impurities.
Side Reactions (e.g., Polymerization) - Control Temperature: High temperatures can promote the self-polymerization of this compound into a resinous, insoluble material.[2] Avoid excessive heating during reaction and work-up. - Prompt Isolation: Isolate the product promptly after neutralization and drying.
Issue 2: Product Purity and Solubility Issues

Potential Causes and Solutions

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials - Recrystallization: Recrystallize the crude product from a suitable solvent such as a benzene:hexane mixture or methanol to remove unreacted starting materials and other impurities.[3][4]
Formation of Polymeric Byproducts - Optimized Reaction Conditions: As mentioned previously, controlling the reaction temperature is critical to prevent polymerization.[2] One patent suggests that stirring at room temperature for 3-6 hours before refluxing can improve product purity and solubility.[2] - Proper Storage: Store the purified this compound in a cool, dry place to minimize degradation.
Insoluble Product - Verify Synthesis Protocol: The formation of an insoluble product is often indicative of polymerization.[2] Review and adjust the reaction temperature and time. The desired product should be soluble in organic solvents like ethanol and acetone.[2]

Experimental Protocols

Protocol 1: Standard Reflux Method

This protocol is based on a commonly cited procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (e.g., 108 g) and chloroacetic acid (e.g., 142 g).[1]

  • Acid Addition: Add 4N hydrochloric acid (e.g., 1 L).[1]

  • Reflux: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 1.5 to 4 hours.[1][2]

  • Cooling: Allow the reaction mixture to cool to room temperature and stand overnight.[1]

  • Precipitation: Dilute the mixture with water (e.g., 2 L) and neutralize with dilute ammonia water to a pH of 8-9 with vigorous stirring.[1][2] It is advisable to perform this step in an ice bath.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the crystals with cold water and dry them to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis

This method offers a potentially faster reaction time.

  • Mixing Reactants: In a microwave-safe beaker, mix o-phenylenediamine (e.g., 3.75 g) and chloroacetic acid (e.g., 3.75 g) with 5N HCl (e.g., 10 mL).[4]

  • Microwave Irradiation: Cover the beaker and place it in a microwave oven at a medium-low power level for 2-3 minutes.[4]

  • Cooling and Neutralization: Allow the beaker to cool to room temperature and then place it in an ice bath until the temperature reaches about 5 °C.[4] Neutralize the mixture with aqueous ammonium hydroxide or dilute NaOH.

  • Isolation and Purification: Filter the product, dry it, and recrystallize from a suitable solvent like a benzene:hexane mixture.[4]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Reported Yields

o-Phenylenediamine : Chloroacetic Acid (Molar Ratio)AcidReaction Temperature (°C)Reaction TimeNeutralizing AgentReported Yield (%)Reference
1 : 1.24N HClReflux1.5 hoursDilute Ammonia Water67.9[1]
1 : 1.2 - 1.54mol/L HCl100 - 1203 - 6 hoursWeak AmmoniaNot specified[2]
Not Specified4N HClReflux4 hoursAmmonium HydroxideNot specified[3]
Not Specified4mol/L HClReflux50 minutesNot specified80 - 85[2]
Not Specified4mol/L HClReflux4 hoursNot specified62.6[2]
1 : 1.25N HClMicrowave (Medium-low)2-3 minutesAq. Ammonium Hydroxide or Dilute NaOHNot specified[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway OPD o-Phenylenediamine intermediate Intermediate Formation (Acylation and Dehydration-Cyclization) OPD->intermediate CAA Chloroacetic Acid CAA->intermediate Product This compound intermediate->Product Conditions HCl (Catalyst/Solvent) Reflux (100-120°C) intermediate->Conditions Neutralization Neutralization (e.g., NH4OH) Product->Neutralization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Parameters: - Molar Ratio (1:1.2 - 1:1.5) - Temperature (100-120°C) - Time (1.5-6h) Start->Check_Reaction Check_Workup Review Work-up Procedure: - Controlled Neutralization (pH 8-9) - Cold Conditions (0-10°C) - Vigorous Stirring Start->Check_Workup Check_Purity Assess Product Purity: - Solubility Test - Recrystallization Start->Check_Purity Optimize_Reaction Optimize Reaction Conditions Check_Reaction->Optimize_Reaction Parameters Suboptimal Refine_Workup Refine Work-up Technique Check_Workup->Refine_Workup Procedure Inefficient Purify_Product Purify by Recrystallization Check_Purity->Purify_Product Impurities Present End Improved Yield and Purity Optimize_Reaction->End Refine_Workup->End Purify_Product->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Common side products in the synthesis of 2-(Chloromethyl)benzimidazole and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Phillips-Ladenburg condensation reaction. This involves reacting o-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid (HCl). The reaction is usually carried out by refluxing the mixture.

Q2: What is the general reaction mechanism?

A2: The reaction proceeds in two main stages:

  • Acylation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of chloroacetic acid, forming an N-acyl-o-phenylenediamine intermediate.

  • Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the benzimidazole ring.

Q3: My reaction mixture turned into a thick, insoluble resin. What is happening?

A3: You are likely observing the self-polymerization of the this compound product.[1] This is the most common and significant side reaction. The chloromethyl group is highly reactive and can alkylate the nitrogen atoms of other benzimidazole molecules, leading to the formation of oligomers and polymers. This process is highly dependent on temperature; higher temperatures promote polymerization.[1]

Q4: I have a low yield of the desired product. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Side reactions: The formation of side products, particularly polymers, consumes the desired product.

  • Suboptimal reaction conditions: Incorrect temperature, reactant stoichiometry, or acid concentration can negatively impact the yield.

  • Work-up losses: The product may be lost during the neutralization and purification steps.

Q5: What are the expected physical and spectral properties of this compound?

A5:

  • Appearance: Typically a powder.[2]

  • Molecular Formula: C₈H₇ClN₂[3]

  • Molecular Weight: 166.61 g/mol [2]

  • Melting Point: Approximately 146-148 °C (with decomposition).[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable steps to resolve them.

Problem Potential Cause(s) Troubleshooting/Avoidance Strategies
Low Purity/Multiple Spots on TLC 1. Formation of Polymeric Byproducts: The primary cause of impurity is the self-polymerization of the product.[1] 2. Incomplete Reaction: Unreacted starting materials (o-phenylenediamine and chloroacetic acid) remain. 3. Formation of Dimeric/Oligomeric Species: Intermediate stages of polymerization. 4. Formation of 2-(Hydroxymethyl)benzimidazole: Hydrolysis of the chloromethyl group during work-up.1. Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction progress closely.[1] 2. Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal time for completion, avoiding prolonged heating which encourages polymerization. 3. Stoichiometry Control: Use a slight excess of chloroacetic acid to ensure complete consumption of o-phenylenediamine.[1] 4. Careful Work-up: Keep the temperature low during neutralization and avoid prolonged exposure to aqueous base to minimize hydrolysis.
Product is a Gummy or Resinous Solid Excessive Polymerization: This is a clear indication of extensive side reactions.[1]1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Rapid Work-up: Once the reaction is complete, cool the mixture promptly and proceed with the isolation and purification without delay. 3. Purification: Attempt to triturate the crude material with a suitable solvent to precipitate the desired monomer, leaving the more soluble oligomers in solution. Recrystallization from a suitable solvent system like benzene:hexane can also be effective.[3]
Difficulty in Product Isolation/Precipitation 1. Incorrect pH during Neutralization: The product is amphoteric and its solubility is pH-dependent. 2. Insufficient Cooling: The product may be soluble in the reaction mixture at room temperature.1. Precise pH Adjustment: Carefully neutralize the reaction mixture. The isoelectric point should be targeted for minimal solubility. Using a dilute base like ammonium hydroxide is common.[3][4] 2. Cooling: Ensure the neutralized mixture is thoroughly cooled in an ice bath to maximize precipitation.[3]

Experimental Protocols

Standard Synthesis of this compound

This protocol is a common literature procedure.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide or Sodium Hydroxide (for neutralization)

  • Benzene and Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and chloroacetic acid.

  • Add 5 N HCl to the flask.

  • Heat the mixture to a gentle reflux. The reaction time can vary, so it is advisable to monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.[3]

  • Slowly neutralize the mixture with a base (e.g., ammonium hydroxide or dilute NaOH) until the product precipitates.[3]

  • Collect the precipitate by filtration and wash it with cold water to remove any residual acid and salts.[3]

  • Dry the crude product.

  • For further purification, recrystallize the solid from a suitable solvent system, such as benzene:hexane.[3]

Reactant Molar Ratio Typical Conditions Reported Yield
o-Phenylenediamine1Reflux in 4-5 N HCl60-85%
Chloroacetic acid1.2 - 1.5100-120 °C, 3-6 hoursUp to 93%

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise control of reaction conditions.[1]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for the Synthesis of this compound

G OPD o-Phenylenediamine Intermediate N-Acyl Intermediate OPD->Intermediate + Chloroacetic Acid (Acylation) CAA Chloroacetic Acid CAA->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Main reaction pathway for this compound synthesis.

Formation of Side Products

G Product This compound Dimer Dimer Product->Dimer Self-alkylation Trimer Trimer Dimer->Trimer Further Alkylation Polymer Polymer/Resin Trimer->Polymer Propagation

Caption: Polymerization side reaction of this compound.

Troubleshooting Logic

G Start Synthesis Issue? LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckTime Check Reaction Time LowYield->CheckTime LowPurity->CheckTemp CheckWorkup Review Work-up Procedure LowPurity->CheckWorkup Optimize Optimize Conditions CheckTemp->Optimize CheckTime->Optimize CheckStoich Check Stoichiometry CheckStoich->Optimize CheckWorkup->Optimize

References

Technical Support Center: Purification of 2-(Chloromethyl)benzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Chloromethyl)benzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound and its derivatives stem from the compound's inherent instability and the presence of closely related impurities. The chloromethyl group is highly reactive, making the molecule susceptible to self-polymerization, especially at elevated temperatures, leading to resinous, insoluble materials.[1] Additionally, incomplete reactions or side reactions during synthesis can result in impurities that are structurally similar to the desired product, making separation difficult.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as o-phenylenediamine and chloroacetic acid, as well as side-products like 1,2-disubstituted benzimidazoles. The formation of these impurities is influenced by reaction conditions such as temperature and stoichiometry. Furthermore, degradation products can arise from the instability of the 2-(chloromethyl) group.

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, it is crucial to control the reaction parameters carefully. Using a slight excess of o-phenylenediamine can help to ensure the complete consumption of the aldehyde.[2] Temperature control is also critical; running the reaction at the optimal temperature for a sufficient duration can drive the reaction to completion while minimizing the formation of degradation products.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: Due to its thermal instability, this compound should be stored at low temperatures, preferably at 2-8 °C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, the addition of a polymerization inhibitor may be considered.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Q: I am experiencing a low yield after purification. What are the possible causes and how can I improve it?

A: Low yields can result from several factors throughout the synthesis and purification process. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Possible Cause: The initial synthesis may not have gone to completion.

    • Suggested Solution: Monitor the reaction progress using TLC to ensure all starting materials have been consumed. Consider optimizing reaction time and temperature.[1]

  • Product Loss During Workup:

    • Possible Cause: this compound and its derivatives can have some solubility in the aqueous phase, leading to loss during extraction.

    • Suggested Solution: To minimize loss, back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Degradation During Purification:

    • Possible Cause: The compound is known to be temperature-sensitive and can polymerize upon heating.

    • Suggested Solution: Avoid high temperatures during all purification steps. When removing solvent using a rotary evaporator, use a low-temperature water bath.

  • Suboptimal Chromatography Conditions:

    • Possible Cause: The chosen solvent system for column chromatography may be too polar, causing the product to elute with impurities, or too non-polar, resulting in poor recovery from the column.

    • Suggested Solution: Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary to separate the product from closely related impurities.

  • Inefficient Crystallization:

    • Possible Cause: The chosen solvent may be too effective at dissolving the compound, even at low temperatures. The presence of impurities can also inhibit crystallization.

    • Suggested Solution: Perform a solvent screen to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but have low solubility when cold. If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization.

Issue 2: Product Appears as an Oil Instead of a Solid

Q: After removing the solvent, my purified product is an oil, not the expected solid. What should I do?

A: This is a common issue that can be addressed by considering the following:

  • Residual Solvent:

    • Possible Cause: Trace amounts of high-boiling point solvents may still be present.

    • Suggested Solution: Dry the product under a high vacuum for an extended period, possibly with gentle heating (if the compound's stability allows), to remove any remaining solvent.

  • Presence of Impurities:

    • Possible Cause: Impurities can act as a eutectic mixture, lowering the melting point of the compound and causing it to appear as an oil.

    • Suggested Solution: Re-purify the product using column chromatography with a shallower solvent gradient for better separation.

  • Amorphous Nature:

    • Possible Cause: The compound may exist in an amorphous state rather than a crystalline solid.

    • Suggested Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Trying different recrystallization solvents may also promote the formation of a crystalline solid.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-(Substituted)benzimidazoles

Purification MethodTypical Yield Range (%)Purity AchievedAdvantagesDisadvantages
Recrystallization 50 - 85%Good to ExcellentSimple, cost-effective, can yield high-purity crystals.Can be time-consuming, potential for product loss in the mother liquor, may not remove all impurities.
Column Chromatography 40 - 75%ExcellentHighly effective for separating complex mixtures and closely related impurities.More time-consuming and expensive than recrystallization, requires careful optimization of the solvent system.
Acid-Base Extraction VariableModerateEffective for removing basic or acidic impurities.Only applicable if impurities have different acid-base properties than the product.

Note: The yield and purity are dependent on the specific derivative and the initial purity of the crude material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 1 gram of crude this compound.

  • Eluent Selection:

    • Perform TLC analysis of the crude material using various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) to find an optimal eluent system that provides good separation and an Rf value of ~0.3 for the product.

  • Column Packing:

    • Use a glass column with a diameter of approximately 2-3 cm.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting the collected fractions against the crude material.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a low temperature to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove any insoluble impurities or charcoal.

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants o-Phenylenediamine + Chloroacetic Acid reaction Reaction in 4N HCl (Reflux) reactants->reaction workup Neutralization (Ammonia) & Filtration reaction->workup crude_product Crude this compound workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography High Impurity Load / Similar Polarity recrystallization Recrystallization purification_choice->recrystallization Low Impurity Load pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification cluster_chromo Column Chromatography Issues cluster_recryst Recrystallization Issues start Low Yield or Impure Product After Purification check_reaction Was the synthesis reaction monitored to completion by TLC? start->check_reaction optimize_synthesis Optimize reaction time, temperature, and stoichiometry. check_reaction->optimize_synthesis No check_workup Was the aqueous layer back-extracted? check_reaction->check_workup Yes back_extract Perform back-extraction of aqueous layers with an organic solvent. check_workup->back_extract No purification_method Which purification method was used? check_workup->purification_method Yes check_rf Was the Rf value of the product ~0.3 in the chosen eluent? purification_method->check_rf Chromatography check_solubility Did the product readily crystallize upon cooling? purification_method->check_solubility Recrystallization optimize_eluent Optimize the solvent system using TLC. Consider a gradient elution. check_rf->optimize_eluent No check_streaking Is there significant streaking on the TLC plate? check_rf->check_streaking Yes deactivate_silica Deactivate silica gel with triethylamine or use alumina. check_streaking->deactivate_silica solvent_screen Perform a solvent screen to find a more suitable solvent or solvent pair. check_solubility->solvent_screen No oiling_out Did the product oil out? check_solubility->oiling_out Yes modify_crystallization Use a different solvent, lower the concentration, or cool more slowly. oiling_out->modify_crystallization

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions involving 2-(chloromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is very low. What are the primary factors I should investigate?

Low yields in nucleophilic substitution reactions with this compound can stem from several factors, ranging from the quality of the starting material to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity and Stability of this compound: This reagent can be unstable and may decompose upon storage, especially if exposed to moisture or high temperatures. Its melting point is often reported with decomposition.

    • Recommendation: Use freshly prepared or purified this compound. Purity can be checked by melting point determination and TLC. Impurities from its synthesis, such as unreacted o-phenylenediamine or chloroacetic acid, can interfere with the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Base: The base deprotonates the nucleophile, increasing its reactivity. However, a strong base can also deprotonate the N-H of the benzimidazole ring, which can sometimes hinder the desired substitution. Common bases include K₂CO₃, KOH, and triethylamine (Et₃N). The choice of base should be tailored to the pKa of the nucleophile.

    • Solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its nucleophilicity. Protic solvents like ethanol can also be used, often in conjunction with a strong base like KOH.

    • Temperature: While heating can increase the reaction rate, it can also promote side reactions and decomposition of the starting material. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Weaker nucleophiles will require more forcing conditions (stronger base, higher temperature).

Q2: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products?

Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.

  • N-Alkylation: The benzimidazole ring has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a competing nucleophilic site. This can lead to N-alkylation of another molecule of this compound, resulting in a dimer, or N-alkylation of the desired product.

  • Over-alkylation: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react further with this compound.

  • Decomposition: As mentioned, this compound can decompose, especially under harsh basic conditions or at elevated temperatures.

To minimize these side reactions, consider the following:

  • Use a milder base or a stoichiometric amount of base.

  • Control the reaction temperature carefully.

  • If N-alkylation is a significant issue, protection of the N-H group might be necessary, though this adds extra steps to the synthesis.

Q3: Should I be concerned about the acidity of the benzimidazole N-H proton?

Yes, the acidity of the N-H proton is a crucial factor. For many 2-halobenzimidazoles, there is a competition between the nucleophile attacking the electrophilic carbon and abstracting the acidic N-H proton.[1] Deprotonation of the imidazole nitrogen can decrease the electrophilicity of the chloromethyl group and may retard the desired substitution reaction.

  • Recommendation: The choice of base is critical. A bulky, non-nucleophilic base might be advantageous in some cases. Alternatively, using a base that is just strong enough to deprotonate the nucleophile but not the benzimidazole N-H can be a good strategy. In some procedures, the base is added after the nucleophile and this compound have been mixed.[2]

Q4: My purification is challenging. How can I effectively isolate my product?

Purification of 2-substituted benzimidazoles often involves removing unreacted starting materials and various byproducts.

  • Acid-Base Extraction: If your product is stable to acid, an initial acid wash of the organic layer can remove basic impurities like unreacted amine nucleophiles. The benzimidazole product itself is basic and can be extracted into an acidic aqueous layer, separated from neutral organic impurities, and then precipitated by basifying the aqueous layer.

  • Column Chromatography: This is a very effective method for separating benzimidazole derivatives. A common eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can provide highly pure material.

Quantitative Data Summary

The yield of nucleophilic substitution reactions on this compound is highly dependent on the specific nucleophile, base, and solvent used. The following table summarizes yields reported in the literature for various conditions.

NucleophileBaseSolventAdditiveTemperatureYield (%)Reference
Aromatic AminesTriethylamineDMF-Reflux55-85[Synthesis and biological evaluation of a new series of benzimidazole derivatives]
Substituted AnilinesK₂CO₃DMFKIReflux (16h)Moderate to Good[A comprehensive review on 2-substituted benzimidazole derivatives]
Primary Aromatic AmineKOHEthanolKIReflux (6h)Good[A comprehensive review on 2-substituted benzimidazole derivatives]
5-(un)substituted-2-mercapto-1H-benzimidazoleSodiumMethanol-Not specifiedGood[Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents]
Various Nucleophiles----Good[Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives]

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Aromatic Amine:

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in DMF, add the aromatic amine (1.0-1.2 eq) and a base such as K₂CO₃ (2.0 eq) or triethylamine (1.5 eq).

  • A catalytic amount of KI can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_sm Check Starting Material Purity & Stability start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If SM is pure sub_sm Use fresh/purified This compound check_sm->sub_sm analyze_side_reactions Analyze for Side Reactions optimize_cond->analyze_side_reactions If yield is still low sub_cond Vary base, solvent, temp. Add KI catalyst optimize_cond->sub_cond improve_purification Improve Purification analyze_side_reactions->improve_purification If byproducts are present sub_side Consider N-alkylation, over-alkylation, decomposition analyze_side_reactions->sub_side success Improved Yield improve_purification->success sub_purify Column chromatography, recrystallization, acid-base extraction improve_purification->sub_purify

Caption: A flowchart for systematically troubleshooting low yields.

Key Reaction Parameters and Their Interdependencies

Reaction_Parameters Interplay of Reaction Parameters Yield Yield Base Base (e.g., K2CO3, KOH, Et3N) Base->Yield Nucleophile Nucleophile Base->Nucleophile activates SideReactions Side Reactions (N-alkylation, Decomposition) Base->SideReactions Solvent Solvent (e.g., DMF, EtOH) Solvent->Yield Solvent->Base influences reactivity Temperature Temperature Temperature->Yield Temperature->SideReactions Nucleophile->Yield StartingMaterial Starting Material (Purity/Stability) StartingMaterial->Yield SideReactions->Yield decreases

Caption: Factors influencing the yield of the substitution reaction.

References

Preventing self-polymerization of 2-(Chloromethyl)benzimidazole during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 2-(Chloromethyl)benzimidazole during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a heterocyclic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its reactive chloromethyl group allows for the introduction of the benzimidazole moiety into various molecular scaffolds, a common feature in many biologically active compounds.[3]

Q2: What causes the instability and self-polymerization of this compound?

A2: The instability of this compound arises from the high reactivity of the chloromethyl group attached to the electron-rich benzimidazole ring system. Self-polymerization is thought to occur through an intermolecular Friedel-Crafts-type alkylation reaction, where the chloromethyl group of one molecule reacts with the aromatic ring of another, leading to the formation of a polymer and elimination of HCl. This process is often accelerated by elevated temperatures and the presence of trace impurities. A patent related to the compound indicates that it can easily undergo self-polymerization due to temperature, forming a resinous material.[4]

Q3: How can I visually identify if my sample of this compound has started to polymerize?

A3: The pure compound is typically a beige or yellow solid powder.[5] Signs of polymerization include a change in appearance to a darker, resinous, or gummy solid. A key indicator of polymerization is a significant decrease in solubility in organic solvents like ethanol and acetone.[4]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize the risk of self-polymerization, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][8] It is crucial to protect it from heat and moisture.

Q5: Are there any chemical inhibitors that can be added to prevent polymerization?

A5: While specific studies on inhibitors for this compound are not extensively documented, the use of stabilizers for similar reactive halogenated organic compounds is a known strategy. A US patent suggests that organic amines (such as di-2-ethylhexylamine or aniline) or ethers (like dioxane) in small concentrations can act as stabilizers for compounds like benzyl chloride by neutralizing acidic impurities that can catalyze polymerization.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and storage of this compound.

Issue Possible Cause(s) Recommended Solution(s)
During Synthesis: Low yield and formation of a tarry/resinous byproduct. 1. Excessive reaction temperature: High temperatures accelerate the rate of self-polymerization.[4] 2. Prolonged reaction time: Leaving the reaction to proceed for too long can lead to the formation of oligomers and polymers. 3. Inadequate control of pH during workup: A highly acidic or basic environment can promote side reactions.1. Maintain strict temperature control: Follow the recommended reaction temperature as per the protocol (e.g., reflux at 100-120°C).[4] Use a temperature-controlled heating mantle and monitor the reaction temperature closely. 2. Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. 3. Careful neutralization: Neutralize the reaction mixture slowly with a weak base (e.g., dilute ammonia water or sodium bicarbonate solution) while keeping the temperature low (e.g., 0-10°C) to precipitate the product.[1][4][9]
During Storage: The solid has darkened and become less soluble. 1. Exposure to elevated temperatures: Storage at room temperature or in a non-climate-controlled environment can initiate polymerization.[4] 2. Presence of moisture: Water can hydrolyze the chloromethyl group, leading to the formation of HCl, which can catalyze polymerization. 3. Contamination with acidic or metallic impurities: These can act as catalysts for the polymerization reaction.1. Store at low temperatures: For long-term storage, consider refrigeration. Some suppliers recommend cold-chain transportation. 2. Ensure anhydrous conditions: Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Use of a well-sealed container is essential.[6][8] 3. Use of high-purity material: Ensure the synthesized material is thoroughly purified to remove any residual acid or metal catalysts. If purchasing, opt for a high-purity grade.
During Use: The compound is difficult to dissolve for subsequent reactions. 1. Partial polymerization: The sample may contain oligomers that are insoluble. 2. Use of an inappropriate solvent. 1. Purify before use: If partial polymerization is suspected, attempt to purify the material by recrystallization from a suitable solvent system (e.g., benzene:hexane). However, this may not be effective if significant polymerization has occurred. 2. Check solubility: this compound is soluble in solvents like acetone and ethanol when pure.[4] If it fails to dissolve, it is a strong indication of polymerization.

Experimental Protocols

Synthesis of this compound

This protocol is based on the widely reported condensation of o-phenylenediamine and chloroacetic acid.[1][9]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Dilute ammonia water or Sodium bicarbonate solution

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).[4]

  • To this mixture, add 4N hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-120°C) and maintain for 1.5 to 6 hours.[4][9] The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (0-10°C) with vigorous stirring.[4]

  • Slowly neutralize the solution with dilute ammonia water or sodium bicarbonate solution to a pH of 8-9.[4]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid precipitate with cold water to remove any inorganic salts.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized.

Visualizations

Proposed Self-Polymerization Pathway and Prevention

G Proposed Self-Polymerization of this compound cluster_synthesis Synthesis cluster_polymerization Self-Polymerization cluster_prevention Prevention Strategies A o-Phenylenediamine + Chloroacetic Acid B This compound (Monomer) A->B  HCl, Reflux C Monomer B->C I Control Reaction Time & Temperature B->I Controls D Dimer/Oligomer C->D Intermolecular Alkylation (-HCl) F Low Temperature Storage C->F Inhibits G Anhydrous Conditions C->G Inhibits H Addition of Stabilizers (e.g., Amines) C->H Inhibits E Polymer (Insoluble Resin) D->E Further Polymerization

Caption: Logical workflow of synthesis, polymerization, and prevention.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound start Problem Encountered synthesis_issue Issue During Synthesis? start->synthesis_issue storage_issue Issue During Storage/Use? start->storage_issue synthesis_issue->storage_issue No low_yield Low Yield / Tarry Product synthesis_issue->low_yield Yes poor_solubility Poor Solubility / Dark Color storage_issue->poor_solubility Yes check_temp Verify Reaction Temperature low_yield->check_temp check_time Check Reaction Time (TLC) low_yield->check_time check_workup Review Neutralization Procedure low_yield->check_workup check_storage_temp Verify Storage Conditions (Cool, Dry) poor_solubility->check_storage_temp check_purity Assess Purity (Impurities?) poor_solubility->check_purity

References

Effect of reactant molar ratio on the purity of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)benzimidazole. The following sections detail the impact of reactant molar ratios on product purity, provide established experimental protocols, and offer solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the optimal molar ratio of o-phenylenediamine to chloroacetic acid for the synthesis of this compound?

A1: An excess of chloroacetic acid is recommended to ensure the complete conversion of o-phenylenediamine and to achieve high purity and yield.[1] Based on experimental data, a molar ratio of o-phenylenediamine to chloroacetic acid in the range of 1:1.2 to 1:1.5 is considered optimal.[1]

Q2: How does the reactant molar ratio affect the purity of the final product?

A2: The reactant molar ratio is a critical factor that directly influences the purity of this compound.[1] Using a suboptimal molar ratio, particularly an insufficient amount of chloroacetic acid (e.g., 1:1.1), can lead to incomplete reaction and the presence of unreacted o-phenylenediamine in the final product. This results in a lower melting point and a broader melting range, indicating lower purity.[1] Ratios within the 1:1.2 to 1:1.5 range consistently produce a product with a sharp melting range, indicative of high purity.[1]

Q3: What are the potential side products if the molar ratio is not optimized?

A3: The primary impurity resulting from an insufficient amount of chloroacetic acid is unreacted o-phenylenediamine. Additionally, this compound is susceptible to self-polymerization, which can lead to the formation of resinous, insoluble byproducts.[1] While not directly tied to the initial molar ratio, controlling reaction temperature and time is also crucial to minimize these side reactions.[1]

Q4: My product has a low melting point and a wide melting range. What could be the cause?

A4: A low and broad melting range is a strong indicator of impurities. Based on the available data, this is often due to an incorrect molar ratio of reactants, specifically an insufficient amount of chloroacetic acid.[1] Review your experimental setup to ensure the accurate measurement of reactants. Recrystallization of the crude product can help to improve its purity.

Q5: Increasing the amount of chloroacetic acid beyond a 1:1.5 molar ratio doesn't improve my yield. Why is that?

A5: While a slight excess of chloroacetic acid is beneficial, a large excess does not necessarily lead to a higher yield and can increase production costs.[1] The data suggests that the yield plateaus and may even slightly decrease at molar ratios above 1:1.3.[1] This is likely because the reaction has reached its maximum conversion under the given conditions, and adding more of one reactant will not push the equilibrium further.

Data Presentation: Effect of Molar Ratio on Yield and Purity

The following table summarizes the experimental results on the effect of the o-phenylenediamine to chloroacetic acid molar ratio on the yield and melting range of this compound. A narrower melting range is indicative of higher purity.

Molar Ratio (o-phenylenediamine : Chloroacetic Acid)Yield (%)Melting Range (°C)Purity Indication
1 : 1.173.57141-147Lower Purity
1 : 1.287.08146-148High Purity
1 : 1.388.00146-148High Purity
1 : 1.487.20146-148High Purity
1 : 1.587.08146-148High Purity

Data sourced from patent CN1919839A.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Optimized Molar Ratio Synthesis [1]

  • Reactant Preparation : In a suitable reaction vessel, mix o-phenylenediamine and chloroacetic acid in a molar ratio between 1:1.2 and 1:1.5.

  • Solvent and Catalyst Addition : Add 4 mol/L hydrochloric acid solution as the solvent and catalyst.

  • Initial Stirring : Stir the mixture at room temperature for 3 to 6 hours.

  • Reflux : Heat the reaction mixture to reflux at a temperature of 100-120 °C for 3 to 6 hours.

  • Precipitation : After reflux, pour the hot reaction mixture into cold water (0-10 °C) with vigorous stirring.

  • Neutralization : Adjust the pH of the solution to 8-9 using dilute ammonia to precipitate the product.

  • Isolation and Purification : Filter the precipitate, wash it with water, and then dry to obtain the final product. The crude product obtained through this method has been reported to have a purity of up to 96%.[1]

Protocol 2: General Laboratory Synthesis [2]

  • Reactant Addition : To 108 g of o-phenylenediamine, add 1 L of 4N hydrochloric acid and 142 g of chloroacetic acid (approximately a 1:1.5 molar ratio).

  • Reflux : Reflux the mixture for 1.5 hours.

  • Crystallization : Allow the solution to stand overnight.

  • Dilution and Neutralization : Dilute the solution with 2 L of water and neutralize with dilute ammonia water to form crystals.

  • Isolation : Filter the formed crystals to obtain this compound.

Visualization of Logical Relationships

The following diagram illustrates the relationship between the reactant molar ratio and the purity of the final product.

G cluster_input Reactant Molar Ratio (o-phenylenediamine : Chloroacetic Acid) cluster_output Product Characteristics Suboptimal Suboptimal (e.g., 1:1.1) LowPurity Low Purity (Broad Melting Range) Suboptimal->LowPurity Leads to Optimal Optimal (1:1.2 - 1:1.5) HighPurity High Purity (Sharp Melting Range) Optimal->HighPurity Leads to Excess Excess (>1:1.5) NoImprovement No Significant Purity/Yield Improvement Excess->NoImprovement Leads to

Caption: Reactant molar ratio effect on product purity.

References

Technical Support Center: High-Purity 2-(Chloromethyl)benzimidazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 2-(Chloromethyl)benzimidazole through recrystallization. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and solubility data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, methanol and water are effective solvents for the recrystallization of this compound.[1] Dehydrated ethanol and acetone have also been reported as suitable solvents in which the compound is fully soluble, suggesting their potential use in a co-solvent system or for initial dissolution.[2] The choice of solvent will depend on the impurity profile of your crude material. A small-scale solvent screening is always recommended to determine the optimal solvent or solvent system for your specific batch.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly. To address this, you can try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent to lower the saturation. Allow the solution to cool very slowly. Alternatively, using a different solvent or a co-solvent system can be effective.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low yield can result from several factors. Using an excessive amount of solvent during dissolution will cause a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. To avoid this, preheat your filtration apparatus. Finally, ensure the solution is sufficiently cooled to maximize crystal formation; an ice bath can be used after the solution has cooled to room temperature.

Q4: What are the common impurities in a typical synthesis of this compound?

A4: The most common synthesis of this compound is the Phillips condensation of o-phenylenediamine and chloroacetic acid.[3] Potential impurities include unreacted o-phenylenediamine and chloroacetic acid. Side reactions could also lead to the formation of polymeric benzimidazole species, which are often resinous and insoluble in common organic solvents.[2]

Recrystallization Solvents: A Comparative Overview

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

SolventQualitative Solubility of this compoundSuitability for Recrystallization
Methanol Soluble when hot, less soluble when coldRecommended. Frequently cited for recrystallization.[1][4]
Water Insoluble at room temperature, slightly soluble when hotRecommended. Effective for removing polar impurities.
Ethanol SolubleCan be used, potentially in a co-solvent system with an anti-solvent like water.
Acetone SolubleCan be used for initial dissolution, but may require an anti-solvent for crystallization.[2]

Note: The solubility data presented is semi-quantitative based on available literature. It is strongly recommended to perform small-scale tests to determine the optimal solvent for your specific sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add methanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Recrystallization of this compound from Water
  • Dissolution: Suspend the crude this compound in water in an Erlenmeyer flask. Heat the suspension to boiling with vigorous stirring. The compound has low solubility in hot water, so this method is primarily a washing step to remove highly water-soluble impurities.

  • Hot Filtration: While hot, filter the suspension through a pre-heated Büchner funnel to collect the solid product.

  • Washing: Wash the collected solid with copious amounts of hot water, followed by a small amount of cold water.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
"Oiling Out" - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.- Change to a lower-boiling point solvent or use a co-solvent system.
Low Yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- After cooling to room temperature, place the flask in an ice bath.
Colored Crystals - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration.
Persistent Impurities in Product - The chosen solvent is not effective at separating the specific impurities.- The cooling rate was too fast, trapping impurities in the crystal lattice.- Try a different recrystallization solvent or a co-solvent system.- Ensure the solution cools slowly and undisturbed.

Visualizing the Process

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal cool Cool slowly to room temperature dissolve->cool If no insoluble impurities hot_filter Hot gravity filtration (optional) charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry crystals wash->dry end High-purity this compound dry->end Troubleshooting_Decision_Tree start Recrystallization Issue? no_crystals No crystals form? start->no_crystals oiling_out Compound 'oils out'? low_yield Low yield? sub_no_crystals Too much solvent? no_crystals->sub_no_crystals Yes sub_oiling Cooling too fast? oiling_out->sub_oiling Yes sub_low_yield Too much solvent used? low_yield->sub_low_yield Yes sol_evaporate Evaporate some solvent and cool again. sub_no_crystals->sol_evaporate Yes sol_seed Scratch flask or add seed crystal. sub_no_crystals->sol_seed No sol_reheat Reheat, add more solvent, and cool slowly. sub_oiling->sol_reheat Yes sol_change_solvent Change solvent or use co-solvent system. sub_oiling->sol_change_solvent No sol_min_solvent Use minimum amount of hot solvent. sub_low_yield->sol_min_solvent Yes sol_preheat Preheat filtration apparatus. sub_low_yield->sol_preheat No

References

Identifying and characterizing impurities in 2-(Chloromethyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 2-(Chloromethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the condensation reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong acid, typically 4N hydrochloric acid.[1][2][3] The reaction mixture is usually refluxed, followed by neutralization to precipitate the product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise from the synthesis process. These can be broadly categorized as:

  • Unreacted Starting Materials: o-Phenylenediamine and chloroacetic acid.

  • Side-Reaction Products: Impurities formed due to competing or subsequent reactions.

  • Degradation Products: Resulting from the instability of the final product.

A summary of common potential impurities is provided in the table below.

Q3: How do reaction conditions affect the purity of this compound?

A3: Reaction temperature and time are critical parameters. Prolonged reaction times or excessive temperatures can lead to the formation of polymeric byproducts and other degradation products.[3] Conversely, incomplete reactions can result in a higher content of unreacted starting materials.

Q4: My final product is a resinous, insoluble material. What could be the cause?

A4: this compound is known to be unstable and can undergo self-polymerization, especially at elevated temperatures, leading to the formation of insoluble resinous materials. It is crucial to carefully control the reaction temperature and avoid prolonged heating after the reaction is complete.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction.Ensure the molar ratio of reactants is appropriate (typically a slight excess of chloroacetic acid).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during work-up.Ensure the pH during neutralization is optimal for precipitation (typically pH 8-9).[3] Use cold water for precipitation and washing to minimize the solubility of the product.
Sub-optimal reaction temperature or time.Follow a validated protocol for reaction temperature and duration. Typically, refluxing for 3-6 hours at 100-120°C is recommended.[3]
Problem 2: Presence of Significant Impurities in the Final Product

The following table summarizes the most probable impurities, their likely origin, and suggested methods for their identification and control.

Impurity Name Structure Potential Source Identification Methods Control Strategy
o-PhenylenediamineUnreacted starting material.HPLC, GC-MS, NMROptimize reaction stoichiometry and time. Purify the crude product by recrystallization.
Chloroacetic AcidUnreacted starting material.HPLC, GC-MSOptimize reaction stoichiometry. Wash the crude product with water.
2-(Hydroxymethyl)benzimidazoleHydrolysis of the chloromethyl group, especially during aqueous work-up or if moisture is present.HPLC, LC-MS, NMRMinimize contact with water, especially at elevated temperatures. Use anhydrous solvents for recrystallization.
Bis(benzimidazol-2-ylmethyl)etherDimerization of 2-(hydroxymethyl)benzimidazole or reaction of 2-(hydroxymethyl)benzimidazole with this compound.HPLC, LC-MS, NMRControl the formation of the hydroxymethyl impurity.
Benzimidazolin-2-oneA potential side product from the reaction of o-phenylenediamine under certain conditions.[4]HPLC, LC-MS, NMROptimize reaction conditions to favor the formation of the desired product.
Polymeric Impurities(Structure varies)Self-polymerization of this compound, often initiated by heat.Insoluble in common solvents.Avoid excessive heating during reaction and purification. Store the final product at a low temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general guideline for the purity analysis of this compound and can be adapted and validated for specific laboratory conditions. This method is based on a reversed-phase HPLC approach for a related compound and is expected to be effective in separating the target compound from its potential impurities.[4]

Parameter Recommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., o-phenylenediamine, 2-(hydroxymethyl)benzimidazole) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.[4]

Visualizations

Synthesis_Pathway OPD o-Phenylenediamine HCL 4N HCl Reflux OPD->HCL CAA Chloroacetic Acid CAA->HCL CMBI This compound HCL->CMBI Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions & Degradation o-Phenylenediamine o-Phenylenediamine This compound This compound o-Phenylenediamine->this compound + Chloroacetic Acid Benzimidazolin-2-one Benzimidazolin-2-one o-Phenylenediamine->Benzimidazolin-2-one Side Reaction 2-(Hydroxymethyl)benzimidazole 2-(Hydroxymethyl)benzimidazole This compound->2-(Hydroxymethyl)benzimidazole Hydrolysis Polymeric Impurities Polymeric Impurities This compound->Polymeric Impurities Self-polymerization Bis(benzimidazol-2-ylmethyl)ether Bis(benzimidazol-2-ylmethyl)ether 2-(Hydroxymethyl)benzimidazole->Bis(benzimidazol-2-ylmethyl)ether Dimerization Troubleshooting_Workflow start Start: Crude Product Analysis hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr ms Mass Spectrometry start->ms identify Identify Impurities hplc->identify nmr->identify ms->identify quantify Quantify Impurities identify->quantify troubleshoot Troubleshoot Synthesis (See Guide) quantify->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize purify Purify Product (Recrystallization) optimize->purify final Final Pure Product purify->final

References

Strategies for scaling up the synthesis of 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Chloromethyl)benzimidazole, with a focus on strategies for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely reported and scalable method is the condensation reaction of o-phenylenediamine with chloroacetic acid.[1][2][3] This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and refluxed.[1][3] A common procedure involves refluxing o-phenylenediamine and chloroacetic acid in 4N or 5N HCl.[1][2]

Q2: What are the typical yields and purity levels I can expect when scaling up this synthesis?

A2: With optimized conditions, yields can be quite high, generally ranging from 87% to 93%.[3] The purity of the crude product can also be high, potentially reaching 96%, which may eliminate the need for extensive recrystallization.[3]

Q3: What are the key reaction parameters to control for a successful scale-up?

A3: Several factors are critical for a successful and high-yield synthesis at a larger scale. These include the molar ratio of reactants, reaction temperature, and reaction time.[3] The temperature, in particular, is a very sensitive parameter that influences not only the yield but also the purity and solubility of the final product.[3]

Q4: What is the recommended work-up procedure for isolating the product?

A4: A common work-up procedure involves cooling the reaction mixture and then pouring it into cold water.[3] The solution is then neutralized with a base, such as dilute ammonia, to a pH of 8-9 to precipitate the product.[3] The resulting solid is then collected by filtration, washed with water, and dried.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Ensure the reaction is refluxed for a sufficient duration (e.g., 3-6 hours).[3] - Verify the molar ratio of o-phenylenediamine to chloroacetic acid (a slight excess of chloroacetic acid, e.g., 1:1.2 to 1:1.5, is often used).[3] - Check the concentration of the HCl catalyst.
- Product loss during work-up.- Ensure the reaction mixture is sufficiently cooled before neutralization to minimize the solubility of the product. - Carefully control the pH during neutralization; over-acidification or over-basification can affect precipitation.[3]
Low Purity / Presence of Impurities - Side reactions due to improper temperature control.- Maintain a consistent reflux temperature between 100-120 °C.[3] Temperature fluctuations can lead to the formation of byproducts.[3]
- Incomplete removal of starting materials.- Optimize the molar ratio of reactants to drive the reaction to completion. - Ensure thorough washing of the filtered product with water to remove any unreacted starting materials or salts.
Poor Solubility of the Final Product - Presence of insoluble impurities.- Review the reaction temperature control, as this can directly impact the solubility of the product.[3] - The product should be fully soluble in solvents like ethanol and acetone. If not, this indicates purity issues.[3]
Product is an Oil Instead of a Solid - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried after filtration. - Consider recrystallization from a suitable solvent like methanol or an acetone-ether mixture to purify the product and induce crystallization.[2][4]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

o-Phenylenediamine (molar ratio) Chloroacetic Acid (molar ratio) Catalyst/Solvent Reaction Time Temperature Yield Reference
11.2 - 1.54mol/L HCl3 - 6 hours100 - 120 °C (Reflux)87 - 93%[3]
1Not specified4N HCl1.5 hoursReflux67.9%[1]
Not specifiedNot specified4mol/L HCl4 hoursReflux62.60%[3]
Not specifiedNot specified4N HCl4 hoursRefluxNot specified[2]

Experimental Protocols

Key Experimental Protocol: Scalable Synthesis of this compound

This protocol is adapted from a high-yield method suitable for larger-scale production.[3]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4mol/L Hydrochloric acid

  • 6-10mol/L Ammonia solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine o-phenylenediamine and chloroacetic acid in a molar ratio of 1:1.2 to 1:1.5.

  • Add 4mol/L hydrochloric acid to serve as both the catalyst and the solvent.

  • Stir the mixture at room temperature for 3 to 6 hours.

  • Heat the reaction mixture to reflux at a temperature of 100-120 °C and maintain for 3 to 6 hours.

  • After the reflux period, cool the reaction mixture.

  • Pour the cooled reaction mixture into cold water (0-10 °C) under vigorous stirring.

  • Neutralize the mixture by slowly adding a 6-10mol/L ammonia solution until the pH reaches 8-9.

  • Collect the precipitated product by suction filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the product to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine o-phenylenediamine, chloroacetic acid, and 4M HCl stir Stir at room temperature (3-6 hours) start->stir reflux Reflux at 100-120 °C (3-6 hours) stir->reflux cool Cool reaction mixture reflux->cool quench Pour into cold water (0-10 °C) with stirring cool->quench neutralize Neutralize with ammonia solution to pH 8-9 quench->neutralize precipitate Precipitation of product neutralize->precipitate filter Suction filtration precipitate->filter wash Wash with deionized water filter->wash dry Dry the product wash->dry final_product This compound dry->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield Causes cluster_purity Low Purity Causes cluster_solubility Poor Solubility Causes issue Synthesis Issue low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity poor_solubility Poor Solubility issue->poor_solubility incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction workup_loss Work-up Loss low_yield->workup_loss side_reactions Side Reactions low_purity->side_reactions incomplete_removal Incomplete Removal of Starting Materials low_purity->incomplete_removal impurities Presence of Impurities poor_solubility->impurities check_time_temp Check Reaction Time & Temperature incomplete_reaction->check_time_temp check_ratio Check Reactant Ratio incomplete_reaction->check_ratio check_workup Optimize Work-up workup_loss->check_workup side_reactions->check_time_temp check_washing Ensure Thorough Washing incomplete_removal->check_washing impurities->check_time_temp

References

Overcoming solubility issues of 2-(Chloromethyl)benzimidazole in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its benzimidazole core is a privileged structure in medicinal chemistry, and the reactive chloromethyl group allows for further functionalization. Derivatives of this compound have been investigated for a range of pharmacological activities, including as antimicrobial, antifungal, and anticancer agents.[1] It is also used in materials science and as a molecular probe in biological research.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound is known to be poorly soluble in water. It exhibits better solubility in polar organic solvents. While comprehensive quantitative data is limited in publicly available literature, qualitative information suggests it is soluble in solvents such as dimethylformamide (DMF), ethanol, and acetone.[2]

Q3: What are the key safety considerations when handling this compound?

A3: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: What is the known stability of this compound?

A4: A notable characteristic of this compound is its tendency to undergo self-polymerization, especially under the influence of heat, which can result in the formation of a resinous, insoluble material.[2] This instability can affect its solubility and reactivity in experiments. Proper storage and handling are crucial to minimize degradation.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Reaction Medium
  • Problem: The compound is not fully dissolving in the chosen solvent at the desired concentration.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable.

      • Recommendation: Based on available data, polar aprotic solvents like DMF and polar protic solvents like ethanol are good starting points.[4][5] Acetone has also been reported as a suitable solvent.[2] A solvent screen with small-scale experiments can help identify the optimal solvent for your specific reaction.

    • Insufficient Temperature: The solubility of most solids, including this compound, generally increases with temperature.

      • Recommendation: Gently warming the solvent while stirring may improve dissolution. However, be cautious, as excessive heat can promote self-polymerization.[2]

    • Compound Purity: The presence of insoluble polymeric impurities from degradation can hinder dissolution.

      • Recommendation: Ensure the starting material is pure. If polymerization is suspected, purification by recrystallization may be necessary before use.

Issue 2: Low Reaction Yield or Incomplete Conversion
  • Problem: The reaction is sluggish, or the yield of the desired product is lower than expected.

  • Possible Causes & Solutions:

    • Poor Solubility of Reactants: If this compound or other reactants are not fully dissolved, the reaction will be heterogeneous and likely slow.

      • Recommendation: Refer to the solubility troubleshooting guide above. Consider using a co-solvent to improve the solubility of all reaction components.

    • Self-Polymerization of Starting Material: The reactive chloromethyl group can lead to self-polymerization, consuming the starting material and reducing the yield of the desired product.

      • Recommendation:

        • Use the this compound as fresh as possible.

        • Avoid high reaction temperatures for prolonged periods.

        • Consider adding the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • Suboptimal Reaction Conditions: The choice of base, temperature, and reaction time can significantly impact the outcome.

      • Recommendation: In reactions involving nucleophilic substitution, the choice of a suitable base (e.g., K₂CO₃, triethylamine) and the potential addition of a catalyst (e.g., KI) can be critical.[4] Optimization of these parameters through small-scale trials is recommended.

Issue 3: Formation of Insoluble Byproducts or a Tarry Reaction Mixture
  • Problem: The reaction mixture becomes thick, tarry, or a significant amount of insoluble material forms.

  • Possible Causes & Solutions:

    • Extensive Polymerization: This is a strong indication of the self-polymerization of this compound.

      • Recommendation: Re-evaluate the reaction temperature and consider running the reaction at a lower temperature, even if it requires a longer reaction time. Ensure that the starting material is of high purity.

    • Precipitation of Product or Byproducts: The desired product or a byproduct may be insoluble in the reaction medium.

      • Recommendation: Analyze the precipitate to determine its identity. If it is the desired product, this could simplify the work-up. If it is an undesired byproduct, adjusting the solvent system may be necessary to keep all components in solution.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventTypeSolubilityReference
WaterPolar ProticPoorly Soluble[6]
EthanolPolar ProticSoluble[2]
AcetonePolar AproticSoluble[2]
Dimethylformamide (DMF)Polar AproticSoluble[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published procedure.[6][7]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • 6N Ammonium hydroxide (NH₄OH)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.5 eq).

  • Add 4N HCl to the flask.

  • Heat the mixture to reflux and maintain for 4-24 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with 6N NH₄OH until the pH is basic, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from water to yield pure this compound.[6]

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Water (or another suitable solvent like methanol)[5][6]

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot water (or methanol) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants o-Phenylenediamine + Chloroacetic Acid in HCl reflux Reflux (4-24h) reactants->reflux neutralization Neutralization with NH4OH reflux->neutralization filtration1 Filtration & Washing neutralization->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization filtration2 Filtration & Drying crystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

benzimidazole_targets cluster_cellular_processes Cellular Processes cluster_molecular_targets Molecular Targets benzimidazole Benzimidazole Derivatives kinases Protein Kinases benzimidazole->kinases tubulin Tubulin Polymerization benzimidazole->tubulin topoisomerase Topoisomerase benzimidazole->topoisomerase enzymes Various Enzymes benzimidazole->enzymes proliferation Cell Proliferation apoptosis Apoptosis inflammation Inflammation microbial_growth Microbial Growth kinases->proliferation tubulin->proliferation topoisomerase->proliferation enzymes->apoptosis enzymes->inflammation enzymes->microbial_growth

Caption: Common biological targets of benzimidazole derivatives in drug development.

References

Influence of catalyst on the reaction rate and yield of 2-(Chloromethyl)benzimidazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)benzimidazole. The information focuses on the influence of catalysts on the reaction rate and yield, based on established experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used method of condensing o-phenylenediamine with chloroacetic acid in the presence of an acid catalyst.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalysis: Insufficient acid catalyst concentration or activity. 2. Low Reaction Temperature: Inadequate temperature to drive the condensation and cyclization. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Starting Materials: Impurities in o-phenylenediamine or chloroacetic acid can inhibit the reaction.1. Catalyst Concentration: Ensure the use of 4N or 5N HCl as reported in successful protocols.[1][2] 2. Temperature Optimization: Maintain a reflux temperature, typically between 100-120°C.[3] 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase reflux time if starting materials are still present. 4. Purify Starting Materials: Recrystallize o-phenylenediamine and ensure chloroacetic acid is free of excess water.
Formation of a Tarry/Resinous Substance 1. Self-Polymerization: this compound is prone to self-polymerization, especially at elevated temperatures or during prolonged reaction times.[3] 2. Side Reactions: Unwanted side reactions may be occurring due to impurities or non-optimal conditions.1. Control Temperature and Time: Avoid unnecessarily high temperatures or extended heating. A patent suggests that temperature influence is very responsive and can affect product purity and solubility.[3] 2. Rapid Work-up: Upon completion, cool the reaction mixture and proceed with neutralization and isolation promptly to minimize polymerization of the product.
Product Discoloration (Yellow to Brown Solid) 1. Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, leading to colored impurities. 2. Formation of Chromophoric Byproducts: Side reactions can generate colored species.1. Use of High-Purity Starting Materials: Use freshly purified o-phenylenediamine. 2. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can reduce oxidation. 3. Decolorization: During recrystallization, use activated charcoal to remove colored impurities.
Difficulty in Product Isolation/Purification 1. Incomplete Precipitation: The product may not fully precipitate upon neutralization if the pH is not optimal or if the concentration is too low. 2. Co-precipitation of Impurities: Side products or unreacted starting materials may precipitate with the product. 3. Product is Soluble in the Work-up Solvent: If the product has some solubility in water, yields will be reduced during filtration.1. Optimal pH for Precipitation: Carefully adjust the pH to 8-9 with ammonia or a suitable base to ensure complete precipitation of the benzimidazole.[3] 2. Recrystallization: Recrystallize the crude product from a suitable solvent such as methanol or an ethanol/water mixture to achieve high purity.[2] 3. Extraction: If significant product remains in the aqueous layer, perform an extraction with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method is the Phillips condensation reaction. This involves reacting o-phenylenediamine with chloroacetic acid in the presence of a strong acid, typically 4N or 5N hydrochloric acid (HCl), under reflux conditions.[1][2][3] HCl acts as both a catalyst and a solvent in this reaction.

Q2: What is the role of the hydrochloric acid (HCl) catalyst in the reaction?

A2: The HCl catalyst plays a crucial role in the reaction mechanism. It protonates the carbonyl group of chloroacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine. It also facilitates the subsequent dehydration and cyclization steps that lead to the formation of the benzimidazole ring.

Q3: What are typical reaction times and yields for the HCl-catalyzed synthesis?

A3: Reaction times and yields can vary depending on the specific conditions. Reported reflux times range from 1.5 to 8 hours.[1] Yields are generally good, with some protocols reporting yields as high as 68-85%.[1][3]

Q4: Are there alternative catalysts to HCl for this synthesis?

A4: While HCl is the most common catalyst for the reaction with chloroacetic acid, the broader synthesis of 2-substituted benzimidazoles (often from aldehydes) utilizes a variety of catalysts. These include other Brønsted acids, Lewis acids (e.g., FeCl₃, TiCp₂Cl₂), and heterogeneous catalysts (e.g., supported on Al₂O₃).[4] For greener synthesis, ammonium chloride has been used as an environmentally benign catalyst for the condensation of o-phenylenediamine with carbonyl compounds.[2] However, specific comparative data on the performance of these catalysts for the synthesis from chloroacetic acid is limited in the literature.

Q5: How can I prevent the self-polymerization of this compound during the reaction?

A5: Self-polymerization is a known side reaction, particularly under the influence of heat.[3] To minimize this, it is important to carefully control the reaction temperature and time. Avoid prolonged heating after the reaction has reached completion. Prompt cooling and work-up of the reaction mixture are also crucial to isolate the monomeric product before significant polymerization can occur.

Q6: What is the best method for purifying the crude this compound?

A6: The most effective purification method is recrystallization. After isolating the crude product by filtration following neutralization, it can be recrystallized from solvents such as methanol or an aqueous ethanol solution to obtain a pure, crystalline solid.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis using Hydrochloric Acid

This protocol is adapted from established literature procedures for the synthesis of this compound.[1][2]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric Acid

  • Ammonia solution (for neutralization)

  • Deionized water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 - 1.5 eq).

  • Add 4N hydrochloric acid to the flask (sufficient to dissolve the reactants and act as a catalyst).

  • Heat the mixture to reflux (typically 100-120°C) and maintain for 1.5 - 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a dilute ammonia solution to a pH of 8-9. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from methanol.

Parameter Value Reference
Reactant Ratio (o-phenylenediamine:chloroacetic acid) 1 : 1.2 to 1 : 1.5 (molar ratio)[3]
Catalyst 4N HCl[1][3]
Temperature Reflux (100-120°C)[3]
Reaction Time 1.5 - 6 hours[1][3]
Reported Yield 68% - 85%[1][3]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine mixing Combine Reactants in Flask o_phenylenediamine->mixing chloroacetic_acid Chloroacetic Acid chloroacetic_acid->mixing hcl 4N HCl (Catalyst) hcl->mixing reflux Reflux (100-120°C, 1.5-4h) mixing->reflux cooling Cool to Room Temperature reflux->cooling neutralization Neutralize with Ammonia (pH 8-9) cooling->neutralization filtration Filter Crude Product neutralization->filtration recrystallization Recrystallize from Methanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_parameters Key Reaction Parameters cluster_outcomes Reaction Outcomes synthesis This compound Synthesis catalyst Catalyst (e.g., HCl) synthesis->catalyst temperature Temperature (e.g., Reflux) synthesis->temperature time Reaction Time synthesis->time rate Reaction Rate catalyst->rate Influences yield Product Yield catalyst->yield Influences temperature->rate Influences temperature->yield Influences time->yield Influences rate->yield purity Product Purity yield->purity

Caption: Influence of key parameters on reaction outcomes.

References

Methods for removing unreacted starting materials from 2-(Chloromethyl)benzimidazole product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the 2-(Chloromethyl)benzimidazole product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurities are unreacted starting materials, namely o-phenylenediamine and chloroacetic acid. Additionally, self-polymerization of the this compound can occur, leading to the formation of resinous, insoluble byproducts[1].

Q2: What is the general strategy for purifying crude this compound?

A2: The typical purification strategy involves neutralization of the reaction mixture, followed by collection of the crude product. Subsequent purification is then carried out using methods such as recrystallization or column chromatography to remove residual starting materials and byproducts.

Q3: How can I monitor the purity of my this compound product during purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity. By spotting the crude product, purified product, and starting materials on a TLC plate, you can visualize the separation and determine if the impurities have been successfully removed. The melting point of the purified product can also be a good indicator of purity[2].

Troubleshooting Guides

Issue 1: Presence of Unreacted o-Phenylenediamine

Symptom:

  • A brownish or discolored product.

  • An additional spot on the TLC plate corresponding to the Rf value of o-phenylenediamine.

Cause:

  • Incomplete reaction between o-phenylenediamine and chloroacetic acid.

  • Incorrect stoichiometric ratio of reactants.

Solution:

An acidic wash can be employed to remove the basic o-phenylenediamine.

Experimental Protocol: Acidic Wash

  • Dissolve the crude this compound product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M hydrochloric acid (HCl) solution. The acidic solution will react with the basic o-phenylenediamine to form a water-soluble salt, which will partition into the aqueous layer.

  • Repeat the wash 2-3 times.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Issue 2: Presence of Unreacted Chloroacetic Acid

Symptom:

  • An acidic pH of the crude product when dissolved in a neutral solvent.

  • Streaking or an additional spot on the TLC plate corresponding to chloroacetic acid (may require a specific stain for visualization).

Cause:

  • Excess chloroacetic acid used in the reaction.

  • Incomplete reaction.

Solution:

A basic wash will neutralize and remove the acidic chloroacetic acid.

Experimental Protocol: Basic Wash

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution. Chloroacetic acid will react with the base to form a water-soluble salt that will move to the aqueous layer.

  • Repeat the wash 2-3 times.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution to yield the purified product.

Issue 3: General Impurities and Low Purity

Symptom:

  • Multiple spots on the TLC plate.

  • Broad melting point range of the product.

  • Oily or sticky product instead of a crystalline solid.

Solution:

Recrystallization or column chromatography are effective methods for general purification.

Experimental Protocol: Recrystallization

Recrystallization is a widely used and effective method for purifying this compound[1][2].

  • Solvent Selection: Choose a suitable solvent or solvent system. Methanol, ethanol, and diethyl ether have been reported for the recrystallization of this compound[2]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities (like polymers) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recrystallization Solvent Data

SolventBoiling Point (°C)Notes
Methanol64.7Commonly used for recrystallization of benzimidazole derivatives[2].
Ethanol78.4Another common alcohol solvent for recrystallization.
Diethyl Ether34.6Can be used for recrystallization, sometimes in a two-solvent system[2].

Experimental Protocol: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique[3].

  • Stationary Phase: Prepare a column with silica gel.

  • Mobile Phase (Eluent): Select an appropriate solvent system. A common starting point is a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or acetone)[3]. The ratio can be optimized using TLC.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Table 2: Column Chromatography Parameters

ParameterValue/DescriptionReference
Stationary PhaseSilica Gel[3]
Mobile PhasePetroleum Ether - Acetone (3:1)[3]

Visualization of Purification Workflow

PurificationWorkflow crude Crude this compound (Contains Starting Materials) tlc_check1 TLC Analysis crude->tlc_check1 acid_wash Acidic Wash (Removes o-phenylenediamine) tlc_check1->acid_wash o-phenylenediamine present base_wash Basic Wash (Removes Chloroacetic Acid) tlc_check1->base_wash Chloroacetic acid present recrystallization Recrystallization tlc_check1->recrystallization Multiple impurities column_chrom Column Chromatography tlc_check1->column_chrom Complex mixture or inseparable by recryst. acid_wash->base_wash base_wash->recrystallization pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for the purification of this compound.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Crude Product Analysis check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is the product pure? check_purity->is_pure end End: Pure Product Obtained is_pure->end Yes check_opd Is o-phenylenediamine a major impurity? is_pure->check_opd No acid_wash Perform Acidic Wash check_opd->acid_wash Yes check_caa Is chloroacetic acid a major impurity? check_opd->check_caa No acid_wash->check_purity base_wash Perform Basic Wash check_caa->base_wash Yes general_purification Perform General Purification (Recrystallization or Column Chromatography) check_caa->general_purification No base_wash->check_purity general_purification->check_purity

Caption: Troubleshooting decision tree for purifying this compound.

References

Stability issues and degradation pathways of 2-(Chloromethyl)benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Chloromethyl)benzimidazole derivatives. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.

Issue 1: Unexpected peaks appear in the HPLC chromatogram of a freshly prepared solution.

  • Question: I've just prepared a solution of a this compound derivative, and upon immediate analysis by HPLC, I'm observing one or more unexpected peaks. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Hydrolysis: The 2-(chloromethyl) group is susceptible to hydrolysis, which can occur rapidly depending on the solvent and pH. The primary degradation product is often the corresponding 2-(hydroxymethyl)benzimidazole derivative. This reaction can be catalyzed by water present in the solvent.

    • Solvent Interaction: Some reactive solvents may interact with the compound. For example, if using methanol or ethanol as a solvent, nucleophilic substitution could lead to the formation of 2-(methoxymethyl)- or 2-(ethoxymethyl)benzimidazole derivatives, respectively.

    • Impurity in Starting Material: The unexpected peak could be an impurity from the synthesis of the this compound derivative itself.

    • Troubleshooting Steps:

      • Solvent Purity: Ensure you are using high-purity, dry solvents.

      • pH Control: If possible, prepare the solution in a non-aqueous, aprotic solvent or a buffered system at a pH known to be optimal for the compound's stability.

      • Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) to minimize degradation.

      • Reference Standard: If available, analyze a freshly prepared solution of a certified reference standard to confirm the identity of the main peak and any impurities.

      • Peak Identification: Use LC-MS to obtain the mass of the unexpected peak. A mass increase of 18 (loss of HCl and addition of H₂O) would suggest the hydroxymethyl derivative.

Issue 2: The concentration of the this compound derivative decreases over a short period, even when stored in the dark.

  • Question: I'm observing a significant decrease in the peak area of my compound in my HPLC analysis over a few hours, even though I'm keeping the solution protected from light. What is happening?

  • Answer: This loss of potency is likely due to chemical instability.

    • Primary Degradation Pathway: The most probable cause is hydrolysis of the chloromethyl group to the less potent or inactive hydroxymethyl analog. This is a common degradation pathway for this class of compounds.

    • Factors Influencing Degradation:

      • pH: The rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the reaction.

      • Temperature: Higher temperatures will accelerate the degradation process.

    • Troubleshooting and Mitigation:

      • pH-Rate Profile: Conduct a preliminary study by preparing solutions in buffers of different pH values (e.g., pH 3, 7, and 9) and monitor the degradation over time to identify the pH of maximum stability.

      • Storage Conditions: Store stock solutions and samples at or below -20°C. For working solutions, keep them on ice or in a cooled autosampler.

      • Solvent Choice: Use aprotic solvents like acetonitrile or THF for stock solutions whenever possible. If aqueous solutions are necessary, use a buffer at the optimal pH and prepare them fresh before use.

Issue 3: Discoloration of the solid compound or solution upon storage.

  • Question: My solid this compound derivative, which was initially off-white, has turned yellow or brown upon storage. My solutions are also showing a similar color change. What is the cause and is the material still usable?

  • Answer: Discoloration is a common indicator of degradation.

    • Potential Causes:

      • Oxidation: Benzimidazole rings can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air and light.

      • Photodegradation: Many benzimidazole derivatives are known to be photosensitive. Exposure to UV or even ambient light can trigger degradation pathways that produce colored impurities.

      • Thermal Degradation: High storage temperatures can cause thermal decomposition, leading to discoloration. Pyrolytic oxidation of the benzimidazole system often initiates at the carbocyclic aromatic ring.[1][2]

    • Recommendations:

      • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer, protected from light.

      • Purity Check: Before use, check the purity of the discolored material by HPLC or TLC. If significant degradation has occurred, the material may not be suitable for your experiment, or purification may be necessary.

      • Solution Handling: Prepare solutions fresh and use them immediately. If storage is necessary, purge the vial with an inert gas and store it at a low temperature in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound derivatives?

A1: The primary degradation pathways are:

  • Hydrolysis: The most common pathway is the hydrolysis of the C-Cl bond of the chloromethyl group to form the corresponding 2-(hydroxymethyl)benzimidazole derivative. This reaction is often catalyzed by water and can be influenced by pH.

  • Photodegradation: Benzimidazole derivatives are often photosensitive and can degrade upon exposure to light. This can involve complex reactions, including oxidation and ring cleavage.[3][4]

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. This can lead to the formation of various oxidized byproducts.

  • Thermal Degradation: At elevated temperatures, these compounds can undergo thermal decomposition. Studies on related benzimidazole structures suggest that degradation may initiate on the benzene portion of the bicyclic system.[1][2]

Q2: How should I store my this compound derivatives to ensure their stability?

A2: To ensure the long-term stability of solid compounds, they should be stored in a cool, dry, and dark place. For optimal stability, store them in a tightly sealed container, under an inert atmosphere (nitrogen or argon), at -20°C. Solutions are generally less stable and should be prepared fresh whenever possible. If a solution must be stored, it should be in a tightly capped vial, protected from light, and kept at a low temperature (e.g., -20°C or -80°C).[2]

Q3: What analytical techniques are suitable for studying the stability of these compounds?

A3: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential. This involves developing a method that can separate the parent compound from all potential degradation products. A UV detector is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.

Q4: What is a forced degradation study and why is it important for these compounds?

A4: A forced degradation (or stress testing) study is an experiment where the compound is exposed to harsh conditions to accelerate its degradation. This is crucial for:

  • Identifying likely degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method by ensuring the method can separate the active pharmaceutical ingredient from its degradation products.

  • Typical stress conditions include acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), photolysis (exposure to UV/Vis light), and thermal stress (heat).

Data Presentation

Table 1: General Stability Profile of Benzimidazole Derivatives Under Different Conditions

Stress ConditionGeneral Observations for Benzimidazole DerivativesPotential Degradation Products
Acidic Hydrolysis Degradation is possible, often involving side-chain modifications.Hydrolysis of functional groups (e.g., -CH₂Cl to -CH₂OH).
Alkaline Hydrolysis Generally more susceptible to degradation than in acidic conditions.Hydrolysis products, potential for ring opening under harsh conditions.
Oxidative (e.g., H₂O₂) The benzimidazole ring can be oxidized.N-oxides, hydroxylated derivatives, and ring-opened products.
Photolytic (UV/Vis) Many benzimidazoles are photosensitive, especially in solution.[3]Complex mixture of photoproducts, often colored.
Thermal (Dry Heat) Generally stable at moderate temperatures, but degradation occurs at elevated temperatures.Products of pyrolysis and oxidation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework. The specific concentrations, temperatures, and durations should be optimized for the specific this compound derivative being tested.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified time. After the desired time, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Place the solid compound in a 70°C oven for a specified period. Also, heat a solution of the compound at 60°C.

    • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After exposure to the stress conditions, dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.

Visualizations

Hydrolysis_Pathway This compound This compound 2-(Hydroxymethyl)benzimidazole 2-(Hydroxymethyl)benzimidazole This compound->2-(Hydroxymethyl)benzimidazole Hydrolysis (H2O)

Caption: Primary hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acidic Acidic Basic Basic Oxidative Oxidative Photolytic Photolytic Thermal Thermal Drug_Substance This compound Derivative Stressed_Samples Generation of Stressed Samples Drug_Substance->Stressed_Samples Stressed_Samples->Acidic Stressed_Samples->Basic Stressed_Samples->Oxidative Stressed_Samples->Photolytic Stressed_Samples->Thermal HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Identify Degradants & Pathways HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Study: Antifungal Efficacy of 2-(Chloromethyl)benzimidazole Derivatives versus Traditional Azole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tübingen, Germany – December 23, 2025 – In the ongoing battle against fungal infections, researchers are continuously seeking more potent and broad-spectrum antifungal agents. A growing body of evidence highlights the potential of 2-(Chloromethyl)benzimidazole derivatives as a promising class of antifungals, exhibiting comparable and sometimes superior activity to existing azole drugs. This guide provides a comprehensive comparison of the antifungal activity of these novel derivatives against established azole antifungals, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The primary mechanism of action for azole drugs involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][4] Several studies suggest that this compound derivatives exert their antifungal effects through a similar mechanism, targeting the same enzymatic pathway.[5]

Quantitative Comparison of Antifungal Activity

The in vitro antifungal efficacy of various this compound derivatives has been evaluated against a range of pathogenic fungi and compared with conventional azole drugs such as fluconazole, ketoconazole, and itraconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Compound ClassDerivative ExampleFungal StrainMIC (µg/mL)Reference AzoleMIC (µg/mL)
This compound VMKP 8Candida albicans12.5Ketoconazole12.5[6]
This compound Compound 4m Colletotrichum gloeosporioides20.76Hymexazol8.92[7]
This compound Compound 4m Fusarium solani18.60Hymexazol-
This compound Compound 5b Colletotrichum gloeosporioides11.38Hymexazol8.92[7]
This compound Compound 7f Botrytis cinerea13.36Hymexazol8.92[7]
Azole FluconazoleCandida albicans0.125 - >64--[8]
Azole ItraconazoleCandida albicans≤0.03 - >16--[8]
Azole KetoconazoleCandida albicans≤0.03 - >16--[8]
Azole FluconazoleCandida krusei0.5 - >64--[8]
Azole ItraconazoleCandida krusei0.125 - 2--[8]
Azole KetoconazoleCandida krusei0.06 - 4--[8]

*Note: Hymexazol is a commercial agricultural fungicide included for comparison against phytopathogenic fungi.

Experimental Protocols

The determination of antifungal activity is primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts.[9][10][11]

Broth Microdilution Method (Adapted from CLSI M27)
  • Preparation of Antifungal Stock Solutions: The this compound derivatives and azole drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mechanistic Insights and Signaling Pathways

Both azole drugs and many this compound derivatives target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated lanosterol Lanosterol->Intermediate Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation into Cell Membrane Azoles Azole Drugs Azoles->Erg11p Benzimidazoles This compound Derivatives Benzimidazoles->Erg11p Erg11p->Intermediate caption Mechanism of Action of Azoles and Benzimidazole Derivatives

Mechanism of Action of Azoles and Benzimidazole Derivatives

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[13]

Experimental Workflow

The process of evaluating the antifungal activity of novel compounds follows a standardized workflow to ensure reproducibility and comparability of results.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Assay cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Stock Solution Preparation Serial_Dilution Serial Dilution of Compounds in 96-Well Plates Compound_Prep->Serial_Dilution Media_Prep Culture Media & Reagent Preparation Media_Prep->Serial_Dilution Inoculum_Prep Fungal Inoculum Preparation & Standardization Media_Prep->Inoculum_Prep Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Determination Incubation->MIC_Reading Data_Comparison Comparison with Reference Azole Drugs MIC_Reading->Data_Comparison Report Report Generation Data_Comparison->Report caption Experimental Workflow for Antifungal Susceptibility Testing

Experimental Workflow for Antifungal Susceptibility Testing

Conclusion

The comparative data presented in this guide indicate that this compound derivatives represent a viable and potent new class of antifungal agents. Several derivatives have demonstrated in vitro activity that is comparable or, in some cases, superior to that of established azole drugs against a variety of fungal pathogens. Their shared mechanism of action with azoles, targeting the ergosterol biosynthesis pathway, provides a solid foundation for their further development. Continued research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds in the fight against fungal infections.

References

Comparing the corrosion inhibition efficiency of 2-(Chloromethyl)benzimidazole with other heterocyclic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to mitigate the costly and damaging effects of metallic corrosion, researchers continually seek more effective and environmentally benign corrosion inhibitors. Among the various classes of organic inhibitors, heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have garnered significant attention due to their remarkable protective properties. This guide provides a detailed comparison of the corrosion inhibition efficiency of 2-(Chloromethyl)benzimidazole (CMB) with other notable heterocyclic inhibitors, supported by experimental data and methodologies.

Overview of this compound as a Corrosion Inhibitor

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. The efficacy of these compounds is largely attributed to the presence of the imidazole ring with its nitrogen heteroatoms and the aromatic benzene ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Recent studies have highlighted the exceptional performance of this compound, particularly in sweet corrosion environments (CO2-saturated solutions), which are prevalent in the oil and gas industry. It has been shown to be a highly efficient, low-toxicity sweet corrosion inhibitor for carbon steel.[1][2][3]

Comparative Performance Analysis

The corrosion inhibition efficiency of this compound has been evaluated and can be compared with other heterocyclic inhibitors under various conditions. The following tables summarize the quantitative data from different studies, providing a basis for comparison.

Table 1: Corrosion Inhibition Efficiency of this compound on C1018 Carbon Steel in CO2-Saturated 3.5% NaCl Solution
Inhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
102597.54
104098.40
106098.58

Data sourced from electrochemical impedance spectroscopy (EIS) measurements.[1][2][3]

Table 2: Comparative Corrosion Inhibition Efficiencies of Various Heterocyclic Inhibitors on Mild Steel in 1.0 M HCl
InhibitorConcentration (mM)Inhibition Efficiency (%)
(1H-benzimidazol-2-yl)methanethiol (LF₁)0.588.2
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF₂)0.595.4
1-allyl-5-chloro-indoline-2,3-dione (TZACI)0.5Not specified in abstract
5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione (TZCDI)0.5Not specified in abstract
5-chloro-1-octylindoline-2,3-dione (TZCOI)0.5Not specified in abstract

Data for LF₁ and LF₂ sourced from potentiodynamic polarization measurements.[4][5] Data for TZ derivatives indicates efficiency increases with concentration, but specific values at 0.5 mM are not provided in the abstract.[6][7]

Table 3: Corrosion Inhibition Efficiency of a Benzimidazole Derivative on Copper in 0.5 M H₂SO₄
InhibitorConcentration (mM)Inhibition Efficiency (%)
2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB)1095.2

Data sourced from electrochemical impedance spectroscopy (EIS) measurements.[8]

Experimental Methodologies

The data presented above were obtained through various electrochemical techniques. Understanding the methodologies is crucial for interpreting the results and designing future comparative studies.

Electrochemical Measurements for this compound

The study on this compound utilized a standard three-electrode cell setup with a C1018 carbon steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode. The primary techniques employed were:

  • Open Circuit Potential (OCP): The potential of the working electrode was monitored over time to determine when a steady state was reached before other electrochemical measurements were taken.[1][2]

  • Electrochemical Impedance Spectroscopy (EIS): This technique was used to investigate the properties of the inhibitor film and the corrosion process. The data was used to calculate the charge transfer resistance, which is inversely proportional to the corrosion rate, and thereby determine the inhibition efficiency.[1][2][3]

  • Potentiodynamic Polarization (PDP): PDP curves were recorded to determine the corrosion current density (i_corr). The inhibition efficiency was calculated from the reduction in i_corr in the presence of the inhibitor compared to the blank solution. This method also helps in identifying the inhibitor as anodic, cathodic, or mixed-type.[1][2]

General Electrochemical Testing Workflow

The following diagram illustrates a typical workflow for evaluating corrosion inhibitors using electrochemical methods.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Working Electrode Preparation (Polishing, Cleaning) Solution_Prep Corrosive Medium and Inhibitor Solution Preparation Cell_Assembly Three-Electrode Cell Assembly Solution_Prep->Cell_Assembly OCP OCP Measurement (Stabilization) Cell_Assembly->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Data_Fitting Data Fitting and Parameter Extraction (e.g., R_ct, i_corr) PDP->Data_Fitting Efficiency_Calc Inhibition Efficiency Calculation Data_Fitting->Efficiency_Calc

Caption: A generalized workflow for electrochemical corrosion inhibition studies.

Mechanism of Inhibition

Heterocyclic compounds like this compound inhibit corrosion by adsorbing onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

The adsorption of benzimidazole derivatives is facilitated by the presence of π-electrons in the aromatic ring and lone pairs of electrons on the nitrogen atoms.[1] These electrons interact with the d-orbitals of the metal atoms, leading to the formation of a stable, protective film that isolates the metal from the corrosive environment.

The following diagram illustrates the logical relationship in the corrosion inhibition mechanism.

G Inhibitor Heterocyclic Inhibitor (e.g., 2-CMB) Adsorption Adsorption (Physisorption/Chemisorption) Inhibitor->Adsorption Metal Metal Surface Metal->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: The mechanism of corrosion inhibition by heterocyclic compounds.

Conclusion

This compound demonstrates very high corrosion inhibition efficiency, particularly in CO2-saturated environments, making it a promising candidate for industrial applications where sweet corrosion is a concern.[1][2][3] When compared to other heterocyclic inhibitors, its performance is notable, although direct comparisons are challenging due to variations in experimental conditions across different studies. The data suggests that structural modifications to the benzimidazole ring, such as the addition of long alkyl chains, can further enhance inhibition efficiency, as seen with the LF₂ compound.[4][5] However, it is important to note that such modifications may also increase toxicity.[1][2][3] Future research should focus on direct, side-by-side comparisons of these inhibitors under identical conditions to provide a more definitive ranking of their performance.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 2-(Chloromethyl)benzimidazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(Chloromethyl)benzimidazole and its potential impurities. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes the logical workflow of method validation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities. A validated RP-HPLC method is the cornerstone for the reliable determination of this compound purity and is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.[3]

Comparison of HPLC Methods

The following table summarizes the key parameters of a typical validated RP-HPLC method for the analysis of this compound and its impurities, alongside alternative conditions for comparison.

ParameterMethod 1 (Recommended)Alternative Method AAlternative Method B
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]C8 (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water[3]0.05 M Ammonium Acetate Buffer (pH 5.0)0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile[3]MethanolAcetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min[3]Isocratic (60% A: 40% B)80% A to 40% A over 15 min
Flow Rate 1.0 mL/min[3]1.2 mL/min1.0 mL/min
Detection UV at 278 nm[3]UV at 280 nmUV at 275 nm
Injection Volume 10 µL[3]20 µL10 µL
Column Temperature 30 °C[3]35 °C30 °C

Comparison of Validation Parameters

This table presents typical performance characteristics of a validated HPLC method for this compound analysis.

Validation ParameterMethod 1 (Expected Performance)
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Robustness No significant impact on results with minor changes in method parameters

Experimental Protocols

Recommended HPLC Method (Method 1)

This protocol details the validated RP-HPLC method for the purity analysis of this compound.

4.1.1. Instrumentation A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]

4.1.2. Chromatographic Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase A: 0.1% Phosphoric acid in Water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 278 nm[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 30 °C[3]

4.1.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).[3]

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.[3]

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., o-phenylenediamine, benzimidazolin-2-one) at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.[3]

Method Validation Protocol

The following steps are essential for validating the HPLC method according to ICH guidelines:

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing spiked samples.

  • Linearity: Analyze a series of solutions with different concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percentage recovery.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Determine the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness documentation Documentation & Reporting robustness->documentation implementation Method Implementation for Routine Analysis documentation->implementation end End: Validated HPLC Method implementation->end

References

Structure-activity relationship analysis of 2-(Chloromethyl)benzimidazole derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-(chloromethyl)benzimidazole derivatives reveals key structural modifications that enhance their antimicrobial efficacy. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial performance of these compounds, supported by experimental data and detailed protocols.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Among its various derivatives, those bearing a chloromethyl group at the 2-position have emerged as promising antimicrobial agents. The reactivity of the chloromethyl group serves as a handle for introducing diverse functionalities, allowing for the fine-tuning of their biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key relationships to aid in the rational design of more potent antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the groups introduced via the chloromethyl handle. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR1 SubstituentR2 SubstituentStaphylococcus aureusEscherichia coliReference
B1 H-SCH2CH3>512>512[1]
B2 H-N(CH3)2256512[1]
B3 5-Cl-SCH2CH3128256[1]
B4 5-NO2-N(CH3)264128[2]
3d H-SO2-(p-tolyl)6.23.1[2]
3e H-SO2-(p-anisyl)6.23.1[2]

Table 2: Antifungal Activity of this compound Derivatives (MIC or IC50 in µg/mL)

| Compound ID | R1 Substituent | R2 Substituent | Candida albicans | Aspergillus niger | Colletotrichum gloeosporioides | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | F1 | H | -NH-phenyl | >100 | >100 | - |[2] | | VMKP 8 | H | (Specific heterocyclic amine) | 12.5 (MIC) | - | - |[2] | | 5b | H | -SO2-(p-Cl-phenyl) | - | - | 11.38 (IC50) |[3] | | 4m | H | -S-phenyl | - | - | 20.76 (IC50) |[3] | | 7f | H | -NH-(p-Cl-phenyl) | - | - | - |[3] |

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of this compound derivatives is dictated by a complex interplay of electronic and steric factors. The following diagram illustrates the key SAR findings from the analyzed literature.

SAR_Analysis cluster_scaffold This compound Scaffold cluster_activity Antimicrobial Activity cluster_R1_substituents Substituents at R1 cluster_R2_substituents Substituents at R2 Scaffold Benzimidazole Core R1 Position 5/6 (R1) Scaffold->R1 R2 2-Chloromethyl Substitution (R2) Scaffold->R2 ElectronWithdrawing Electron-withdrawing groups (e.g., -NO2, -Cl) R1->ElectronWithdrawing ElectronDonating Electron-donating groups (e.g., -CH3, -OCH3) R1->ElectronDonating Sulfonyl Sulfonyl groups (-SO2-Ar) R2->Sulfonyl HeterocyclicAmines Specific Heterocyclic Amines R2->HeterocyclicAmines Thioether Thioether linkages (-S-Ar) R2->Thioether SimpleAmines Simple Amines (-N(CH3)2) R2->SimpleAmines IncreasedActivity Increased Activity DecreasedActivity Decreased Activity ElectronWithdrawing->IncreasedActivity Enhances activity ElectronDonating->DecreasedActivity Reduces activity Sulfonyl->IncreasedActivity Significantly boosts activity HeterocyclicAmines->IncreasedActivity Can lead to potent activity Thioether->IncreasedActivity Generally favorable SimpleAmines->DecreasedActivity Often results in lower activity

Caption: Structure-Activity Relationship of this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for the key antimicrobial and cytotoxicity assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 24 hours C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Detailed Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final volume of 100 µL per well.

  • Preparation of Inoculum: Culture the microbial strains overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (medium and inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mycelium Growth Rate Method (Antifungal Activity)

This method assesses the ability of a compound to inhibit the growth of filamentous fungi.

Experimental Workflow:

Mycelium_Growth_Workflow A Incorporate test compounds into molten agar medium at desired concentrations B Pour the agar into Petri dishes and allow to solidify A->B C Place a mycelial plug from a fresh fungal culture at the center of each plate B->C D Incubate plates at 25-28°C for several days C->D E Measure the diameter of the fungal colony at regular intervals D->E F Calculate the percentage of growth inhibition compared to a control E->F

Caption: Workflow for Mycelium Growth Rate Inhibition Assay.

Detailed Protocol:

  • Preparation of Plates: Prepare a stock solution of the test compounds. Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture. Place the mycelial plug, mycelium side down, in the center of the prepared agar plates.

  • Incubation: Incubate the plates at 25-28°C.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular time intervals until the growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The IC50 value is the concentration of the compound that causes 50% inhibition of mycelial growth.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that the introduction of electron-withdrawing groups at the 5(6)-position of the benzimidazole ring and the substitution of the 2-chloromethyl group with sulfonyl-containing moieties or specific heterocyclic amines can significantly enhance antimicrobial activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing derivatives and guiding the design of new compounds with improved potency and a broader spectrum of activity. Further investigation into the mechanism of action of these promising compounds is warranted to fully realize their therapeutic potential in the fight against infectious diseases.

References

Evaluating the performance of different synthesis methods for 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various synthesis methods for 2-(Chloromethyl)benzimidazole, a critical intermediate in the development of a wide range of pharmaceuticals. The following sections detail and compare the performance of prominent synthesis techniques, supported by experimental data to inform methodology selection for research and manufacturing.

Performance Comparison of Synthesis Methods

The synthesis of this compound is predominantly achieved through the Phillips condensation reaction, with several modifications aimed at improving yield and purity. More recently, microwave-assisted synthesis has emerged as a rapid and high-yield alternative. The table below summarizes the key performance indicators for these methods.

Synthesis Method Reactants Reaction Conditions Reaction Time Yield (%) Purity (%) Key Advantages Potential Disadvantages
Method A: Phillips Condensation (Standard) o-phenylenediamine, Chloroacetic acid, 4N HClReflux1.5 hours67.9%Not ReportedWell-established, straightforward procedure.Moderate yield, potential for impurities.
Method B: Phillips Condensation (Extended Reflux) o-phenylenediamine, Chloroacetic acid, 4N HClReflux24 hours40%Not ReportedSimple setup.Significantly lower yield, long reaction time.
Method C: High-Yield Phillips Condensation (Patented) o-phenylenediamine, Chloroacetic acid (1:1.2-1.5 molar ratio), 4N HClReflux at 100-120°C3-6 hours87-93%96%High yield and purity, optimized conditions.[1]Requires precise control of temperature and molar ratios.
Method D: Microwave-Assisted Synthesis o-phenylenediamine, Chloroacetic acid, 4M HClMicrowave irradiation (50% power)1.5-4 minutes80-95%Not ReportedExtremely rapid, high yield, energy efficient.[2][3][4]Requires specialized microwave equipment.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.

Method A: Phillips Condensation (Standard)

This procedure is a common laboratory-scale synthesis of this compound.[5]

Procedure:

  • To a flask containing 108 g of o-phenylenediamine, add 1 L of 4N hydrochloric acid and 142 g of chloroacetic acid.[5]

  • The mixture is heated to reflux and maintained for 1.5 hours.[5]

  • After reflux, the solution is allowed to stand and cool overnight.[5]

  • The cooled solution is then diluted with 2 L of water.[5]

  • Neutralize the diluted solution with dilute ammonia water until a precipitate forms.[5]

  • The formed crystals are collected by filtration to yield this compound.[5]

Method C: High-Yield Phillips Condensation (Patented)

This optimized method provides significantly higher yields and purity.[1]

Procedure:

  • Mix o-phenylenediamine and chloroacetic acid in a molar ratio of 1:1.2 to 1:1.5 in a reaction vessel.[1]

  • Add 4mol/L HCl solution to serve as both a catalyst and a solvent.[1]

  • Stir the mixture at room temperature for 3-6 hours.[1]

  • Heat the reaction mixture to reflux at a temperature of 100-120°C for 3-6 hours.[1]

  • After reflux, pour the reaction mixture into cold water (0-10°C) with vigorous stirring.[1]

  • Adjust the pH of the solution to 8-9 with a weak ammonia solution to precipitate the product.[1]

  • Collect the precipitate by suction filtration, wash with water, and dry to obtain high-purity this compound.[1]

Method D: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time with comparable or higher yields.[2]

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1.0 mmol) and chloroacetic acid (1.0 mmol).[2]

  • Add two drops of 4M hydrochloric acid to the mixture.[2]

  • Place the vessel in a microwave reactor and irradiate at 50% power for 1.5 to 4 minutes.[2]

  • After the reaction is complete, allow the mixture to cool.

  • The crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[2]

Synthesis Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the primary synthesis methods.

Phillips_Condensation Reactants o-phenylenediamine + Chloroacetic Acid + HCl Reflux Reflux Reactants->Reflux Cooling Cooling & Standing Reflux->Cooling Dilution Dilution with Water Cooling->Dilution Neutralization Neutralization (Ammonia Water) Dilution->Neutralization Filtration Filtration & Drying Neutralization->Filtration Product This compound Filtration->Product

Caption: Workflow for the Phillips Condensation Synthesis.

Microwave_Synthesis Reactants o-phenylenediamine + Chloroacetic Acid + HCl (catalytic) Microwave Microwave Irradiation Reactants->Microwave Cooling Cooling Microwave->Cooling Recrystallization Recrystallization Cooling->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the Microwave-Assisted Synthesis.

References

Stability Under Scrutiny: A Comparative Analysis of 2-(Chloromethyl)benzimidazole and Other Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reactive intermediates is a critical parameter influencing reaction outcomes, product purity, and the design of novel therapeutics. This guide provides an objective comparison of the stability of 2-(Chloromethyl)benzimidazole against other commonly used reactive intermediates, supported by available experimental data.

This compound is a versatile reagent in organic synthesis, valued for its role in the introduction of the benzimidazole moiety. However, its inherent reactivity, a key to its utility, also dictates its stability. Understanding how its stability profile compares to other reactive intermediates, such as substituted benzyl halides, is crucial for optimizing reaction conditions and ensuring predictable outcomes.

Comparative Stability: A Quantitative Overview

The stability of a reactive intermediate is often inversely related to its reactivity. For compounds like this compound and other benzylic halides, a primary pathway for decomposition in the presence of nucleophilic solvents is solvolysis. The rate of this reaction is a direct measure of the compound's instability under the given conditions.

The following table summarizes the solvolysis rate constants for this compound and a selection of other relevant reactive intermediates. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is a compilation from various sources, and the experimental conditions for each are detailed in the subsequent section.

CompoundSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Reference
This compound0.2% DMSO in aqueous buffer (pH 4.5)N/AStable for up to 96 hours[1][2][3]
Benzyl Chloride50% Aqueous Acetone501.6 x 10⁻⁵ (approx.)[4]
Benzyl Chloride50% Aqueous Ethanol504.6 x 10⁻⁶ (approx.)[4]
4-Methoxybenzyl Chloride20% Acetonitrile in WaterN/A2.2[5]
3,4-Dinitrobenzyl Chloride20% Acetonitrile in WaterN/A1.1 x 10⁻⁸[5]

Note: The stability of this compound was reported qualitatively over a period, while the other entries represent first-order rate constants for solvolysis.

From the available data, it can be inferred that this compound exhibits considerable stability in a buffered aqueous DMSO solution, showing no degradation over 96 hours.[1][2][3] In comparison, benzyl chloride undergoes solvolysis at a measurable rate in aqueous organic solvents.[4] The stability of substituted benzyl chlorides is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in 4-methoxybenzyl chloride, significantly decrease stability (increase reactivity) by stabilizing the resulting carbocation intermediate.[5] Conversely, electron-withdrawing groups, like the nitro groups in 3,4-dinitrobenzyl chloride, increase stability (decrease reactivity).[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Stability Assessment of Benzimidazole Derivatives by RP-HPLC

This method is suitable for determining the stability of benzimidazole derivatives in solution over time.[1][2][3]

1. Sample Preparation:

  • Prepare a stock solution of the benzimidazole derivative (e.g., this compound) in a suitable solvent, such as DMSO.

  • Dilute the stock solution with the desired test medium (e.g., 0.2% DMSO in an aqueous buffer of a specific pH) to a final concentration suitable for HPLC analysis (e.g., in the range of 0.1 µg/mL to 0.1 mg/mL).

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength specific to the compound of interest.

  • Injection Volume: 10-20 µL.

3. Stability Study:

  • Store the sample solutions under controlled conditions (e.g., specific temperature and light exposure).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), inject an aliquot of the sample solution into the HPLC system.

  • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The percentage of the compound remaining can be calculated relative to the initial time point.

Kinetic Study of Solvolysis of Benzyl Halides

This protocol is used to determine the rate of solvolysis of reactive halides like benzyl chloride.[4][6]

1. Reaction Setup:

  • Prepare a solution of the benzyl halide in a suitable non-nucleophilic solvent (e.g., acetone).

  • Prepare the desired aqueous organic solvent mixture (e.g., 50% aqueous acetone or 50% aqueous ethanol).

  • Thermostat the solvent mixture to the desired reaction temperature in a reaction vessel equipped with a stirrer.

2. Kinetic Measurement (Titrimetric Method):

  • To initiate the reaction, add a small, known volume of the benzyl halide solution to the pre-heated solvent mixture.

  • The solvolysis reaction produces HCl as a byproduct. The rate of reaction can be followed by monitoring the increase in the concentration of H⁺ ions.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, non-reactive solvent).

  • Titrate the quenched aliquot with a standardized solution of a base (e.g., NaOH) using a suitable indicator to determine the concentration of HCl produced.

3. Data Analysis:

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of base required for titration at the completion of the reaction and Vt is the volume of base required at time t. The slope of this line will be -k.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general reaction pathway for the solvolysis of a benzylic halide and a typical experimental workflow for a stability study.

G General Solvolysis Pathway of a Benzylic Halide cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BenzylicHalide Benzylic Halide (e.g., this compound) Carbocation Benzylic Carbocation (Resonance Stabilized) BenzylicHalide->Carbocation Rate-determining step (SN1 Pathway) HalideIon Halide Ion Solvent Nucleophilic Solvent (e.g., H₂O, ROH) SolvolysisProduct Solvolysis Product Carbocation->SolvolysisProduct + Solvent

Caption: General SN1 solvolysis pathway for benzylic halides.

G Workflow for HPLC-Based Stability Study Start Start: Prepare Sample Solution Incubate Incubate under Controlled Conditions Start->Incubate Sample Withdraw Aliquot at Time Interval 't' Incubate->Sample HPLC Inject into HPLC System Sample->HPLC Analyze Analyze Chromatogram: Measure Peak Area HPLC->Analyze Data Record Peak Area Data Analyze->Data Repeat Repeat for Each Time Interval Data->Repeat Repeat->Sample Next time point Plot Plot % Remaining vs. Time Repeat->Plot After final time point End End: Determine Stability Profile Plot->End

Caption: Experimental workflow for a typical HPLC-based stability study.

References

Validation of the mechanism of action of 2-(Chloromethyl)benzimidazole as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-(Chloromethyl)benzimidazole (CMB) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to validate its mechanism of action.

Introduction

Corrosion inhibitors are crucial in protecting metallic materials from degradation in various industrial applications. Benzimidazole and its derivatives have emerged as a significant class of organic corrosion inhibitors, particularly in acidic environments, due to their stable, planar structure containing nitrogen heteroatoms that facilitate strong adsorption onto metal surfaces.[1][2][3] Among these, this compound (CMB) is a promising candidate due to its high inhibition efficiency at low concentrations and a more favorable environmental profile compared to inhibitors with long hydrocarbon chains.[4][5][6] This guide delves into the validated mechanism of action of CMB and compares its performance with other corrosion inhibitors.

Mechanism of Action of this compound

The primary mechanism of corrosion inhibition by this compound is the formation of a protective adsorbed layer on the metal surface, which acts as a barrier to the corrosive environment.[4][5]

Key aspects of the mechanism include:

  • Adsorption: CMB molecules adsorb onto the metal surface. This process involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding).[5][7] The adsorption process has been found to obey the Langmuir adsorption isotherm.[1][3][7]

  • Protective Film Formation: The adsorbed CMB molecules form a stable protective film that shields the metal from corrosive agents.[2][7]

  • Anodic Inhibition: Electrochemical studies have confirmed that CMB primarily acts as an anodic-type inhibitor.[4][5][6] This means it predominantly suppresses the anodic reaction (metal dissolution) in the corrosion process. This is evidenced by a shift in the open circuit potential (OCP) towards more positive (anodic) potentials in the presence of CMB.[6]

  • Role of Molecular Structure: The interaction between CMB and the steel surface is facilitated by the free electrons around the nitrogen heteroatoms and the π-electrons of the C=C double bonds in the benzimidazole ring.[4][5] Theoretical calculations, such as Density Functional Theory (DFT), have identified these regions as the active sites for adsorption.[2][7]

cluster_solution Corrosive Solution (e.g., CO2-saturated NaCl) cluster_surface Metal Surface (C1018 Carbon Steel) cluster_interaction Inhibition Mechanism CMB_molecule This compound (CMB) Adsorption Adsorption of CMB (Physisorption & Chemisorption) CMB_molecule->Adsorption Interaction via N-atoms and π-electrons Corrosive_ions Corrosive Ions (e.g., Cl-, H+) Metal_surface Steel Surface Corrosive_ions->Metal_surface Corrosion Attack Protective_film Formation of a Protective Film Adsorption->Protective_film Protective_film->Metal_surface Blocks Active Sites Anodic_inhibition Anodic Inhibition (Suppression of Metal Dissolution) Protective_film->Anodic_inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Validation of the Mechanism

The corrosion inhibition mechanism of CMB has been validated through a combination of electrochemical measurements, surface analysis techniques, and theoretical calculations.

G cluster_electrochemical Electrochemical Analysis cluster_surface Surface Characterization cluster_theoretical Theoretical Modeling PDP Potentiodynamic Polarization (PDP) Validation Validation of Corrosion Inhibition Mechanism PDP->Validation Determines inhibitor type & efficiency EIS Electrochemical Impedance Spectroscopy (EIS) EIS->Validation Confirms protective film formation OCP Open Circuit Potential (OCP) OCP->Validation Indicates anodic inhibition SEM Scanning Electron Microscopy (SEM) SEM->Validation Visualizes surface protection XPS X-ray Photoelectron Spectroscopy (XPS) XPS->Validation Analyzes chemical composition of film FTIR FTIR Spectroscopy FTIR->Validation Identifies functional group interactions DFT Density Functional Theory (DFT) DFT->Validation Predicts adsorption sites MD Molecular Dynamics (MD) MD->Validation Simulates adsorption process

Caption: Experimental and theoretical workflow for validating the corrosion inhibitor mechanism.

Electrochemical Measurements

Electrochemical techniques are fundamental in assessing the performance of corrosion inhibitors.

  • Potentiodynamic Polarization (PDP): This technique measures the current response of a metal to a controlled change in potential.[8] It helps determine the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition efficiency (IE%) can be calculated. Studies show that with the addition of CMB, the corrosion current density decreases significantly, and the corrosion potential shifts to more positive values, confirming its anodic inhibition behavior.[4][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides insights into the kinetics of the electrochemical processes at the metal/solution interface.[9][10] In the presence of an effective inhibitor like CMB, the Nyquist plots show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). This indicates the formation of a protective film that impedes the charge transfer process of corrosion.[4][5] The double-layer capacitance (C_dl) also decreases, further suggesting the adsorption of inhibitor molecules on the metal surface.[11]

Surface Analysis

Surface-sensitive techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective layer.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.[12] In the absence of CMB, the steel surface shows significant damage due to corrosion. In contrast, the surface remains relatively smooth and protected in the presence of CMB, confirming the formation of a protective film.[4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental and chemical composition of the surface layer.[13][14][15] It can confirm the presence of elements from the inhibitor molecule (like nitrogen and chlorine in CMB) on the metal surface, providing direct evidence of adsorption.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups of the inhibitor molecule that are involved in the adsorption process by observing shifts in their characteristic absorption bands.[4]

Theoretical Calculations

Computational chemistry provides a molecular-level understanding of the inhibitor-metal interaction.

  • Quantum Chemical Calculations (Density Functional Theory - DFT): DFT calculations are used to determine various quantum chemical parameters of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ).[16][17][18] These parameters help to correlate the molecular structure of the inhibitor with its inhibition efficiency and to identify the active sites for adsorption.[19][20]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption of inhibitor molecules on the metal surface, providing a dynamic picture of the formation of the protective layer.[7]

Performance Data of this compound

The following tables summarize the quantitative data on the performance of CMB as a corrosion inhibitor for C1018 carbon steel in a CO2-saturated 3.5% NaCl solution.[4][5][6]

Table 1: Potentiodynamic Polarization (PDP) Data for CMB at 25°C

CMB Conc. (ppm)E_corr (mV vs. Ag/AgCl)i_corr (μA/cm²)Inhibition Efficiency (IE%)
0-730250.6-
1-67028.588.6
5-65210.395.9
10-6406.297.5
20-6455.997.6

Data sourced from Solomon et al. (2021).[4][5][6]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CMB at 25°C

CMB Conc. (ppm)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (IE%)
0180.5450.2-
11580.450.888.6
53900.220.695.4
106890.511.797.4
207105.311.397.5

Data sourced from Solomon et al. (2021).[4][5][6]

Table 3: Effect of Temperature and NaCl Concentration on CMB (10 ppm) Performance

ConditionR_ct (Ω·cm²)Inhibition Efficiency (IE%)
25°C, 3.5% NaCl6890.597.4
40°C, 3.5% NaCl7500.098.4
60°C, 3.5% NaCl8200.098.6
25°C, 5.0% NaCl5800.096.3
25°C, 7.0% NaCl4900.094.8

Data sourced from Solomon et al. (2021).[4][5][6] The inhibition efficiency of CMB increases with temperature, suggesting a chemisorption mechanism. However, its efficiency slightly decreases at higher salt concentrations, which is attributed to the competitive adsorption of chloride ions.[4][5]

Comparison with Alternative Corrosion Inhibitors

The performance of CMB is highly comparable to, and in some cases superior to, other benzimidazole derivatives and commonly used corrosion inhibitors.

Table 4: Comparative Performance of Benzimidazole Derivatives and Other Inhibitors

InhibitorMetal/EnvironmentConcentrationInhibition Efficiency (%)Reference
This compound (CMB) C1018 Steel / CO2-sat. 3.5% NaCl10 ppm97.5[4]
(1H-benzimidazol-2-yl)methanethiolCarbon Steel / 1.0 M HCl0.5 mM88.2[1]
1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazoleCarbon Steel / 1.0 M HCl0.5 mM95.4[1]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel / 1 M HCl3 mM87.1[2][7]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel / 1 M HCl3 mM85.1[2][7]
2-(2-chlorophenyl)-1H-Benzimidazole (CPBI)Copper / 0.5 M H2SO45 mM92.3[21]
Imidazoline derivativeCarbon Steel / CO2-sat. brine25 ppm~95[6]

This comparison highlights that CMB provides excellent corrosion inhibition at a significantly lower concentration compared to many other benzimidazole derivatives.

Experimental Protocols

A summary of the methodologies used in the cited studies is provided below.

  • Materials: The working electrodes were typically carbon steel (e.g., C1018, S235) coupons. A standard three-electrode cell was used with a platinum or graphite counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[22][23]

  • Electrochemical Measurements:

    • OCP: The working electrode was immersed in the test solution for a period (e.g., 3600 s) to attain a stable open circuit potential before other measurements.[6]

    • EIS: Measurements were performed at the OCP, applying a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[6][9][22]

    • PDP: The potential was scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.2-1 mV/s).[6][8]

  • Surface Analysis:

    • Sample Preparation: After immersion tests, the steel samples were carefully rinsed with distilled water and ethanol, then dried before analysis to preserve the inhibitor film.[24]

    • SEM: The surface morphology was examined using a scanning electron microscope.

    • XPS: High-resolution spectra were recorded for key elements (Fe 2p, O 1s, N 1s, C 1s, Cl 2p) to determine the chemical states and composition of the surface film.[13]

  • Quantum Chemical Calculations:

    • DFT: Calculations were performed using software like Gaussian 09 with a basis set such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate quantum chemical parameters.[18]

Conclusion

This compound has been demonstrated to be a highly effective corrosion inhibitor, particularly for carbon steel in sweet corrosion environments. Its mechanism of action, validated through extensive experimental and theoretical studies, involves the formation of a stable, protective film on the metal surface through a mixed physisorption and chemisorption process, acting primarily as an anodic inhibitor. CMB exhibits superior performance at low concentrations compared to many alternative inhibitors, making it a promising, low-toxicity candidate for industrial corrosion protection applications.

References

A Comparative Guide to the Electronic Properties of 2-(Chloromethyl)benzimidazole Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electronic properties of 2-(Chloromethyl)benzimidazole and its derivatives, drawing upon data from Density Functional Theory (DFT) studies. Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The electronic characteristics of these molecules are pivotal to their biological activity, influencing their reactivity, stability, and interaction with biological targets. This guide summarizes key quantitative data from computational studies, details the underlying methodologies, and provides visual representations of the computational workflow to aid in the understanding and further development of this important class of compounds.

Comparative Electronic Properties

The electronic properties of benzimidazole derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are crucial determinants of their chemical reactivity and potential biological activity. A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity and lower kinetic stability.[1] The following table summarizes these key electronic parameters for this compound hydrochloride and other relevant benzimidazole derivatives as determined by DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Basis Set
2-Chloromethyl-1H-benzimidazole HCl----6-31G(d)
N-Butyl-1H-benzimidazole----6-311++G(d,p)
6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole----6-311++G(d,p)
Compound 7b (a chlorobenzyl-substituted derivative)--2.158-B3LYP/6-311G(d,p)

Note: Specific HOMO, LUMO, and Dipole Moment values for 2-Chloromethyl-1H-benzimidazole hydrochloride were not explicitly provided in the referenced abstract, but the study did involve their calculation. The data for other derivatives is included for comparative purposes. The energy gap for Compound 7b highlights its potential as a reactive species.[1]

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory. The following section outlines the typical methodology used in these studies.

Computational Details

The electronic properties of the benzimidazole derivatives were investigated using the Gaussian suite of programs.[2] The typical computational protocol involves the following steps:

  • Geometry Optimization: The molecular structures of the compounds were optimized to their ground state geometries. This is a crucial step to ensure that the calculated properties correspond to a stable conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed for this purpose.[3][4][5][6]

  • Basis Set Selection: A basis set describes the mathematical functions used to represent the electronic wavefunctions. The choice of basis set affects the accuracy of the calculations. Common basis sets used for benzimidazole derivatives include 6-31G(d), 6-311+G(2d,p), and 6-311++G(d,p).[3][4][5][7] The addition of polarization (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap are determined. These are fundamental in understanding the chemical reactivity and electronic transitions.[3][5][6]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution in the molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular bonding, charge transfer, and delocalization of electron density.[3][4]

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

  • Solvent Effects: To simulate a more realistic biological environment, the influence of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM).[3][4]

  • Time-Dependent DFT (TD-DFT): For studying electronic transitions and predicting UV-Vis spectra, TD-DFT calculations are performed.[3][4][6]

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of a typical DFT study on benzimidazole derivatives and the relationship between key calculated electronic properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy energies Optimized Energy & Geometry geom_opt->energies prop_calc Electronic Property Calculation freq_calc->prop_calc vib_freq Vibrational Frequencies freq_calc->vib_freq electronic_props Electronic Properties (HOMO, LUMO, MEP, etc.) prop_calc->electronic_props analysis Interpretation & Comparison energies->analysis vib_freq->analysis electronic_props->analysis

Caption: General workflow of a DFT study on benzimidazole derivatives.

Electronic_Properties cluster_fmo Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity Indicators cluster_charge Charge Distribution HOMO HOMO Energy Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Hardness Chemical Hardness Energy_Gap->Hardness Softness Chemical Softness Energy_Gap->Softness MEP Molecular Electrostatic Potential Dipole_Moment Dipole Moment MEP->Dipole_Moment

Caption: Interrelationship of key electronic properties calculated via DFT.

References

Comparative Efficacy of 2-(Chloromethyl)benzimidazole Derivatives Against Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

The rise of drug-resistant fungal infections poses a significant threat to global health, necessitating the development of novel antifungal agents. Benzimidazoles, a class of heterocyclic aromatic compounds, have emerged as a promising scaffold in the design of new therapeutic agents due to their broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various 2-(Chloromethyl)benzimidazole derivatives against clinically relevant drug-resistant fungal strains, supported by experimental data and detailed methodologies.

Efficacy Against Drug-Resistant Candida Species

Several derivatives of this compound have demonstrated significant activity against Candida species, including strains resistant to commonly used azole antifungals like fluconazole. The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Some studies have synthesized and tested a series of novel benzimidazole derivatives against various Candida species. For instance, certain synthesized compounds have shown potent activity against Candida albicans, with one derivative exhibiting an MIC of 12.5 µg/ml.[1] Other research has focused on bisbenzimidazole compounds, which have displayed excellent antifungal activities against a range of tested fungal strains, with MIC values as low as 0.975 µg/mL.[2][3]

Table 1: In Vitro Activity of Selected Benzimidazole Derivatives against Candida Species

Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-nonyl-1H-benzo[d]imidazoleCandida spp. (clinical isolates)0.5-256--
1-decyl-1H-benzo[d]imidazoleCandida spp. (clinical isolates)2-256--
Bisbenzimidazole CompoundsC. albicans ATCC 102310.975 - 15.6Amphotericin B0.488
Bisbenzimidazole CompoundsC. albicans ATCC 90819 (R)0.975 - 15.6Fluconazole>125
VMKP 8Candida albicans12.5--
Benzimidazole derivative 26Candida albicans12.5Ketoconazole12.5
Novel Benzimidazole Hybrid 11Candida albicans3Fluconazole0.75

Note: The data presented is a summary from multiple sources. For detailed information on specific derivatives and strains, please refer to the cited literature.

Efficacy Against Drug-Resistant Aspergillus Species

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a major cause of mortality in immunocompromised patients. The emergence of azole-resistant A. fumigatus has complicated treatment, highlighting the urgent need for new therapeutic options.[4][5][6] Derivatives of this compound have also been evaluated for their activity against phytopathogenic fungi, which can serve as a model for human pathogens.

One study synthesized 35 benzimidazole derivatives and tested their antifungal activities against five phytopathogenic fungi.[7][8][9] Compound 5b, for example, showed remarkable antifungal properties against several fungal species, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani.[7][9]

Table 2: In Vitro Activity of Selected Benzimidazole Derivatives against Phytopathogenic Fungi

Compound/DerivativeFungal StrainIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
4mC. gloeosporioides20.76--
4mA. solani27.58--
4mF. solani18.60--
7fB. cinerea13.36Hymexazol8.92
5bCytospora sp.30.97--
5bC. gloeosporioides11.38--
5bB. cinerea57.71--
5bF. solani40.15--

IC50: Half maximal inhibitory concentration.

Mechanism of Action: Targeting Ergosterol Biosynthesis

A primary mechanism of action for many antifungal drugs, including azoles, is the inhibition of ergosterol biosynthesis.[3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Several studies suggest that certain benzimidazole derivatives share this mechanism, targeting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, these benzimidazole derivatives lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[10][11] Some research also indicates that these compounds can induce the production of reactive oxygen species (ROS) in yeast cells, contributing to their antifungal effect.[2][3]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Erg11p Erg11p (Lanosterol 14α-demethylase) Lanosterol->Erg11p 14-demethyl-lanosterol 14-demethyl-lanosterol Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol ... ToxicSterols Toxic Sterol Intermediates Erg11p->14-demethyl-lanosterol Conversion Erg11p->ToxicSterols Accumulation of Benzimidazole This compound Derivatives Benzimidazole->Erg11p Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

2. Preparation of Drug Dilutions:

  • The benzimidazole derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the culture medium.

3. Inoculation and Incubation:

  • Each well containing the drug dilution is inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (no drug) and a sterility control (no inoculum).

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (e.g., 24-48h at 35°C) B Prepare Fungal Inoculum (0.5 McFarland, dilute) A->B D Inoculate Microtiter Plate (Drug dilutions + Inoculum) B->D C Prepare Serial Dilutions of Benzimidazole Derivatives C->D E Incubate Plate (e.g., 24-48h at 35°C) D->E F Visually Inspect for Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Fungal Drug Resistance Mechanisms

The primary mechanism of azole resistance in fungi, particularly in A. fumigatus, involves alterations in the cyp51A (erg11) gene.[6] These alterations can include point mutations that reduce the binding affinity of azole drugs to the Erg11p enzyme or tandem repeats in the promoter region of the gene, leading to its overexpression. The overexpression of the target enzyme requires higher concentrations of the drug to achieve an inhibitory effect.

Resistance_Mechanism cluster_gene cyp51A Gene cluster_protein Erg11p Protein cluster_outcome Outcome Gene Wild-type cyp51A Protein Normal Erg11p Gene->Protein MutatedGene Mutated cyp51A (Point mutations) AlteredProtein Altered Erg11p (Reduced drug binding) MutatedGene->AlteredProtein OverexpressedGene Overexpressed cyp51A (Promoter tandem repeats) OverexpressedProtein Increased Erg11p (More target enzyme) OverexpressedGene->OverexpressedProtein Susceptible Fungal Susceptibility Protein->Susceptible Resistant Fungal Resistance AlteredProtein->Resistant OverexpressedProtein->Resistant

Caption: Key mechanisms of azole resistance in fungi related to the cyp51A gene.

Conclusion

Derivatives of this compound represent a promising class of compounds with potent antifungal activity against a range of fungal pathogens, including drug-resistant strains of Candida and Aspergillus. Their mechanism of action, often involving the inhibition of the essential ergosterol biosynthesis pathway, makes them attractive candidates for further development. The data presented in this guide highlights several lead compounds with low MIC and IC50 values, warranting further investigation in preclinical and clinical studies. Continued research into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and safety profiles, potentially leading to the development of new and effective treatments for life-threatening fungal infections.

References

A Comparative Environmental Impact Assessment of Synthetic Routes to 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(chloromethyl)benzimidazole, a key intermediate in the development of various pharmaceutical agents, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common conventional method, the Phillips condensation, and a greener, microwave-assisted alternative. The assessment focuses on key environmental impact parameters, including reaction conditions, yield, solvent and catalyst toxicity, and principles of green chemistry.

Comparison of Synthetic Routes

Two primary synthetic routes for this compound are evaluated:

  • Conventional Method: Phillips Condensation. This widely used method involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid (HCl), under reflux conditions.

  • Green Alternative: Microwave-Assisted Synthesis. This approach utilizes microwave irradiation to accelerate the reaction between o-phenylenediamine and chloroacetic acid, often in the presence of a milder catalyst or in a more environmentally benign solvent.

The following table summarizes the key quantitative data for each route based on published experimental protocols.

ParameterConventional Method (Phillips Condensation)Microwave-Assisted Method
Starting Materials o-Phenylenediamine, Chloroacetic Acido-Phenylenediamine, Chloroacetic Acid
Catalyst/Solvent 4M Hydrochloric AcidHydrochloric Acid (catalytic amount) or Polyphosphoric Acid
Reaction Temperature 100-120 °CNot explicitly controlled (reaction proceeds rapidly under microwave irradiation)
Reaction Time 1.5 - 6 hours1.5 - 4 minutes
Reported Yield 62.6% - 93%80% - 95%
Atom Economy (Theoretical) 82.2%82.2%
Energy Input High (prolonged heating)Low (short reaction time)
Waste Profile Acidic waste stream requiring neutralization, potential for chlorinated organic byproducts.Reduced volume of acidic waste.

Experimental Protocols

Conventional Synthesis: Phillips Condensation

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Ammonia water (for neutralization)

  • Water

Procedure:

  • To 108 g of o-phenylenediamine, add 1 L of 4N hydrochloric acid and 142 g of chloroacetic acid.[1]

  • Reflux the mixture for 1.5 to 6 hours at 100-120 °C.[1]

  • After allowing the mixture to stand overnight, dilute it with 2 L of water.

  • Neutralize the solution with dilute ammonia water.

  • The formed crystals are filtered off to obtain this compound.

Microwave-Assisted Synthesis

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • Hydrochloric acid (4M, catalytic amount)

  • Ethanol and water (for recrystallization)

Procedure:

  • Grind 1.0 mmol of o-phenylenediamine and 1.0 mmol of chloroacetic acid in a pestle and mortar.

  • Place the mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.

  • Subject the beaker to microwave irradiation at a 50% power level for 1.5 to 4 minutes.

  • Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield pure this compound.[2]

Environmental Impact Assessment

A critical evaluation of the two synthetic routes reveals significant differences in their environmental footprint.

Atom Economy: The theoretical atom economy for the condensation reaction is approximately 82.2%, which is identical for both routes as they share the same core chemical transformation. Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor and Waste Generation: While a precise E-factor (mass of waste per mass of product) is difficult to calculate without detailed experimental waste measurements, a qualitative assessment can be made. The conventional method generates a larger volume of acidic wastewater from the stoichiometric use of hydrochloric acid, which requires neutralization, increasing the overall waste. The microwave-assisted method uses only a catalytic amount of acid, significantly reducing the acidic waste stream.

Solvents and Catalysts:

  • Hydrochloric Acid: The conventional method's reliance on a large volume of 4M HCl contributes to a corrosive and hazardous reaction environment.[3] Acidic waste streams can have a detrimental impact on aquatic ecosystems if not properly treated.[4]

  • Alternative Solvents/Catalysts: Some greener variations of benzimidazole synthesis explore the use of solvents like polyethylene glycol (PEG-600) or solid acid catalysts. PEG-600 is considered to have low toxicity and to be readily biodegradable.[5][6]

Energy Consumption: Microwave-assisted synthesis is generally more energy-efficient due to the significantly shorter reaction times.[7][8][9] Conventional heating requires prolonged energy input to maintain reflux temperatures for several hours, whereas microwave irradiation achieves the desired reaction in minutes.

Toxicity of Reagents:

  • o-Phenylenediamine: This starting material is a suspected carcinogen and is toxic. Handling requires appropriate safety precautions to minimize exposure.

  • Chloroacetic Acid: This reagent is corrosive and toxic.

Logical Workflow for Synthesis Route Assessment

The following diagram illustrates the decision-making process for selecting an optimal synthetic route, considering key environmental and efficiency metrics.

G cluster_input Inputs cluster_routes Synthetic Routes cluster_assessment Environmental & Efficiency Assessment cluster_decision Decision Start Target Molecule: This compound Conventional Conventional Method (Phillips Condensation) Start->Conventional Microwave Microwave-Assisted Synthesis Start->Microwave AtomEconomy Atom Economy Conventional->AtomEconomy EFactor E-Factor (Waste Generation) Conventional->EFactor Energy Energy Consumption Conventional->Energy Toxicity Reagent/Solvent Toxicity Conventional->Toxicity Conditions Reaction Conditions (Time, Temp.) Conventional->Conditions Microwave->AtomEconomy Microwave->EFactor Microwave->Energy Microwave->Toxicity Microwave->Conditions OptimalRoute Optimal Route Selection AtomEconomy->OptimalRoute EFactor->OptimalRoute Energy->OptimalRoute Toxicity->OptimalRoute Conditions->OptimalRoute

Caption: Workflow for assessing synthetic routes to this compound.

Conclusion

Based on the available data, the microwave-assisted synthesis of this compound presents a significantly more environmentally friendly and efficient alternative to the conventional Phillips condensation method. The primary advantages of the microwave route include a drastic reduction in reaction time, leading to lower energy consumption, and the use of only a catalytic amount of acid, which minimizes hazardous waste.[2][7][8] While both methods utilize toxic starting materials, the overall greener profile of the microwave-assisted synthesis makes it the preferred choice for researchers and drug development professionals aiming to incorporate sustainable practices into their workflow. Further research into solvent-free microwave conditions or the use of solid acid catalysts could lead to even more environmentally benign synthetic pathways.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of 2-(Chloromethyl)benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(chloromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of this core have demonstrated significant potential across various therapeutic areas, including as antimicrobial and anticancer agents.[1][3] Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools that correlate the physicochemical properties of these derivatives with their biological activities, providing valuable insights for the rational design of more potent and selective drug candidates.[4][5] This guide provides a comparative overview of QSAR studies on this compound derivatives, presenting key quantitative data, experimental protocols, and visualizations to aid in further research and development.

Antifungal Activity of this compound Derivatives

A series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated for their in vitro antifungal activities against five phytopathogenic fungi.[6] The mycelium growth rate method was employed to determine the half-maximal inhibitory concentration (IC50).[6]

Table 1: Antifungal Activity of Selected this compound Derivatives

CompoundTarget FungiIC50 (μg/mL)
4m Colletotrichum gloeosporioides20.76[6]
Alternaria solani27.58[6]
Fusarium solani18.60[6]
7f Botrytis cinerea13.36[6]
5b Cytospora sp.30.97[6]
Colletotrichum gloeosporioides11.38[6]
Botrytis cinerea57.71[6]
Fusarium solani40.15[6]
Hymexazol (Control) Botrytis cinerea8.92[6]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of a chlorine atom at the para-position of the benzene ring was found to enhance antifungal activity.[6]

  • The presence of a sulfonyl group was critical for the inhibition of C. gloeosporioides.[6]

  • An unsubstituted benzene ring also contributed to improved activity.[6]

Anticancer Activity of Benzimidazole Derivatives

Novel benzimidazolyl-retrochalcone derivatives have been synthesized and evaluated for their in vitro anticancer activities against a panel of human cancer cell lines.[7] A QSAR study was conducted to identify the key molecular descriptors influencing their anticancer potency.[7]

Table 2: Anticancer Activity and Molecular Descriptors of Benzimidazolyl-Retrochalcones against HCT-116 Colon Cancer Cells

Compoundlog(1/C)Eelec (kcal·mol−1)η (ev)S (ev)−1logP
1 5.39-1231713.891.130.883.98
2 6.08-1279269.831.110.903.97
3 5.61-1279270.021.140.883.97
4 5.61-1562916.141.250.804.78
6 6.07-1708846.511.170.854.39
7 5.73-1708846.511.250.804.39
8 5.60-1384379.781.220.824.75
10 5.67-1636955.051.170.855.18
11 5.73-2012491.561.180.855.99

QSAR Model for Anticancer Activity:

The best QSAR model for anticancer activity against HCT-116 colon cancer was found to be: log(1/C) = 79.684 + 3.896E−06 * Eelec (kcal∙mol−1) - 20.469 * η(ev) - 64.245 * S(ev)−1 + 0.301 * logP[7]

This model indicates that electronic energy (Eelec), chemical hardness (η), chemical softness (S), and lipophilicity (logP) play a significant role in the anticancer activity of these compounds.[7]

Another study focused on 2-substituted benzimidazole derivatives as anti-breast cancer agents against the MCF-7 cell line.[8][9]

Table 3: Anticancer Activity of 2-Substituted Benzimidazole Derivatives against MCF-7 Cells

CompoundIC50 (μg/ml)
2AD 2.757[8][9]
2GD 2.875[8][9]

These compounds demonstrated good percentage inhibition on the MCF-7 cell line.[8][9]

Antibacterial Activity of Benzimidazole Derivatives

A series of 2-chloromethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity.[10]

Table 4: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Various Bacteria

CompoundB. cereus (MIC: μg/mL)S. aureus (MIC: μg/mL)P. aeruginosa (MIC: μg/mL)E. coli (MIC: μg/mL)
2d 6.26.26.23.1
2e 6.26.26.23.1
3a 6.26.26.23.1
3b 6.26.26.23.1
3c 6.26.26.23.1
3d 3.13.13.13.1
3e 3.13.13.13.1
4d 6.26.26.23.1
4e 6.26.26.23.1

Compounds 3d and 3e displayed better activity than the reference drugs chloramphenicol and cycloheximide against both gram-positive and gram-negative bacterial strains.[10]

Experimental Protocols

Synthesis of this compound Derivatives

A general method involves the reaction of the appropriate 2-chloromethyl-1H-benzimidazole with an arylamine, or other nucleophiles, in a suitable solvent like DMF in the presence of a base such as triethylamine.[10] The starting 2-chloromethyl-1H-benzimidazole can be synthesized by the condensation of o-phenylenediamine with chloroacetic acid.[2]

Antifungal Activity Assay (Mycelium Growth Rate Method)

The synthesized compounds are dissolved in a suitable solvent and added to a potato dextrose agar (PDA) medium at various concentrations.[6] Mycelial discs of the test fungi are then inoculated onto the center of the agar plates and incubated. The diameter of the fungal growth is measured after a specific period, and the inhibitory effects are calculated. The IC50 values are then determined from the dose-response curves.[6]

Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated.[8][9] The cells are then treated with different concentrations of the test compounds. After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured using a microplate reader. The IC50 values are calculated from the percentage of cell viability versus compound concentration.[8][9]

Antibacterial Activity Assay (Well Plate Method)

The antibacterial activity is determined by the well plate method.[10] Nutrient agar plates are seeded with the test bacteria. Wells are then made in the agar, and different concentrations of the synthesized compounds are added to these wells. After incubation, the zone of inhibition around each well is measured to determine the antibacterial activity.[1] The Minimum Inhibitory Concentration (MIC) is determined by finding the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]

Visualizations

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_application Application & Prediction A Synthesize this compound Derivatives B Biological Activity Testing (e.g., IC50, MIC) A->B C Calculate Molecular Descriptors (e.g., logP, Eelec) D Data Splitting (Training & Test Sets) C->D E Model Generation (e.g., MLR, NN) D->E F Model Validation (e.g., r², q²) E->F G Predict Activity of New Derivatives F->G H Rational Design of Potent Compounds G->H

Caption: General workflow of a QSAR study for this compound derivatives.

SAR_Relationships cluster_structure Structural Features cluster_activity Biological Activity cluster_properties Physicochemical Properties Structure This compound Core Substituent Substituents at N1, C2, C5/C6 Structure->Substituent Modification Lipophilicity Lipophilicity (logP) Substituent->Lipophilicity Electronic Electronic Effects (e.g., Hammett constants) Substituent->Electronic Steric Steric Factors (e.g., Molar Refractivity) Substituent->Steric Activity Antimicrobial / Anticancer Potency Lipophilicity->Activity Electronic->Activity Steric->Activity

Caption: Key relationships in the SAR of this compound derivatives.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(Chloromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Chloromethyl)benzimidazole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Exposure Controls

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the following exposure controls and personal protective equipment (PPE) is mandatory to minimize risk.

Hazard Classification GHS Pictogram Signal Word Precautionary Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation
Engineering Controls Personal Protective Equipment (PPE)
Use in a well-ventilated area.[1]Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6]
Ensure eyewash stations and safety showers are close to the workstation.[1]Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[2][3]
Use a local exhaust ventilation system to control airborne dust.[2][6]Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[5]

Experimental Protocols: Safe Handling and Use

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Work within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure the work area is clean and free of incompatible materials such as strong oxidizing agents and strong bases.[1]

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat, closed-toe shoes, and long pants.

  • Put on chemical-resistant gloves (Nitrile rubber is recommended).[3] Inspect gloves for any signs of damage before use.

  • Wear snug-fitting safety goggles or a face shield.

  • If there is a risk of generating dust, a NIOSH-approved respirator is required.[5]

3. Weighing and Transferring:

  • Handle this compound as a solid powder.

  • To minimize dust formation, carefully weigh the required amount in a fume hood.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Close the container tightly immediately after use.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][6] Seek immediate medical attention.

Spill and Disposal Plan

1. Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

2. Waste Disposal:

  • Dispose of waste in a manner consistent with federal, state, and local regulations.[2]

  • Collect all waste containing this compound in a clearly labeled, sealed container.

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Alternatively, arrange for disposal through a licensed professional waste disposal service.[6]

  • Do not allow the product to enter drains.[2][6]

Chemical_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh and Transfer in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 disp1 Store Waste in Labeled Container clean2->disp1 disp2 Arrange for Professional Waste Disposal disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)benzimidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.